Edecesertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
CAS No. |
2408839-73-4 |
|---|---|
Molecular Formula |
C22H22FN7O2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[[(1R)-1-cyanoethyl]amino]-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H22FN7O2/c1-13(8-24)29-17-7-18(19-5-4-15-6-14(9-25)10-28-30(15)19)26-11-16(17)21(31)27-12-20(23)22(2,3)32/h4-7,10-11,13,20,32H,12H2,1-3H3,(H,26,29)(H,27,31)/t13-,20-/m1/s1 |
InChI Key |
HORBHQPSWJRDSV-ZUOKHONESA-N |
Isomeric SMILES |
C[C@H](C#N)NC1=CC(=NC=C1C(=O)NC[C@H](C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N |
Canonical SMILES |
CC(C#N)NC1=CC(=NC=C1C(=O)NCC(C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
GS-5718: A Technical Overview of IRAK-4 Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5718, also known as Edecesertib, is a potent and selective, orally bioavailable small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of GS-5718, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize its activity.
Core Mechanism: Inhibition of the IRAK-4 Signaling Pathway
IRAK-4 is the most upstream kinase in the Myddosome signaling complex, which forms upon activation of TLRs (except TLR3) and IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK-4. IRAK-4 then autophosphorylates and subsequently phosphorylates IRAK-1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-alpha (IFN-α).
GS-5718 exerts its therapeutic effect by binding to the ATP-binding site of IRAK-4, thereby preventing its kinase activity. This inhibition blocks the phosphorylation of IRAK-1 and halts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
IRAK-4 Signaling Pathway and GS-5718 Inhibition
Caption: IRAK-4 signaling pathway and the inhibitory action of GS-5718.
Quantitative Data
The following tables summarize the available quantitative data for GS-5718 from preclinical and clinical studies.
Table 1: In Vitro Potency of GS-5718
| Assay Type | Cell Line/System | Stimulant | Measured Endpoint | IC50/EC50 (nM) |
| Cellular | Human Monocytes | LPS | TNFα release | 191[2] |
Table 2: Clinical Pharmacodynamics of GS-5718 in Healthy Volunteers
| Dose | Dosing Regimen | Assay | Stimulant | Measured Endpoint | Result |
| > 15 mg | Single and Multiple Doses | Whole Blood | R848 (TLR7/8 agonist) | TNF-α secretion | Significant dose-dependent decrease[3] |
| 50 mg and 150 mg | Single and Multiple Doses | Whole Blood | R848 (TLR7/8 agonist) | TNF-α secretion | >90% sustained inhibition 24 hours post-dose[3] |
Experimental Protocols
Whole Blood Assay for IRAK-4 Inhibition
This protocol describes a general method for assessing the pharmacodynamic activity of IRAK-4 inhibitors like GS-5718 in a physiologically relevant matrix.
Objective: To measure the inhibitory effect of a compound on the production of pro-inflammatory cytokines in human whole blood following stimulation with a TLR agonist.
Materials:
-
Freshly collected human whole blood in heparin-containing tubes.
-
RPMI 1640 medium.
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4).
-
Test compound (GS-5718) at various concentrations.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
ELISA or other immunoassay kits for cytokine quantification (e.g., TNF-α, IL-6).
-
Plate reader.
Procedure:
-
Blood Collection and Handling: Collect whole blood from healthy donors into sodium heparin tubes. All steps should be performed under sterile conditions.
-
Compound Preparation: Prepare a dilution series of GS-5718 in an appropriate solvent (e.g., DMSO) and then further dilute in RPMI 1640 to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted compound to the appropriate wells.
-
Include vehicle control (solvent only) and unstimulated control (no compound, no stimulant) wells.
-
Add freshly collected whole blood to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for compound equilibration.
-
-
Stimulation:
-
Prepare the TLR agonist (e.g., R848 or LPS) at the desired final concentration in RPMI 1640.
-
Add the stimulant to all wells except the unstimulated controls.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma) for cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the collected plasma samples using a validated ELISA or other immunoassay method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Experimental Workflow: Whole Blood Assay
Caption: Workflow for the whole blood cytokine release assay.
Clinical Development
GS-5718 (this compound) has been evaluated in Phase 1 clinical trials in healthy volunteers and is currently under investigation for the treatment of lupus erythematosus.[1] Phase 1 studies have demonstrated that GS-5718 is generally well-tolerated and exhibits a pharmacokinetic and pharmacodynamic profile that supports once-daily dosing.[3] The potent and sustained inhibition of TNF-α production observed in these studies provides clinical proof-of-mechanism for IRAK-4 inhibition by GS-5718.[3]
Conclusion
GS-5718 is a potent and selective IRAK-4 inhibitor that effectively blocks TLR and IL-1R signaling, leading to a significant reduction in the production of key pro-inflammatory cytokines. Preclinical and early clinical data demonstrate a promising profile for the treatment of autoimmune and inflammatory diseases. The whole blood assay serves as a valuable tool for assessing the pharmacodynamic activity of IRAK-4 inhibitors and guiding clinical dose selection. Further clinical investigation is ongoing to establish the therapeutic efficacy and safety of GS-5718 in patient populations.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
An In-depth Technical Guide to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Investigational Inhibitor Edecesertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling. Positioned at the apex of the MyD88-dependent pathway, it integrates signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the activation of downstream inflammatory cascades. Dysregulation of IRAK4 signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Edecesertib (formerly GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of IRAK4 that has shown promise in preclinical and clinical investigations for the treatment of inflammatory conditions such as lupus erythematosus. This technical guide provides a comprehensive overview of IRAK4 biology, its role in signaling pathways, and a detailed profile of this compound, including its mechanism of action, available preclinical and clinical data, and relevant experimental protocols.
The Central Role of IRAK4 in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a pivotal enzyme in the innate immune system, acting as a key mediator for signals originating from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These receptors recognize a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an inflammatory response.
Upon ligand binding to a TLR or IL-1R, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the receptor complex. MyD88 then recruits IRAK4 through interactions between their respective death domains.[2] This proximity facilitates the autophosphorylation and activation of IRAK4. Activated IRAK4, in turn, phosphorylates and activates other members of the IRAK family, such as IRAK1 and IRAK2.[3] This leads to the formation of a larger signaling complex, the Myddosome.
The activated IRAK complex, along with TRAF6, an E3 ubiquitin ligase, dissociates from the receptor and activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are crucial for orchestrating the inflammatory response.[5] Given its central role, the kinase activity of IRAK4 is essential for robust TLR-mediated innate immune responses.[6]
IRAK4 Signaling Pathway
The MyD88-dependent signaling pathway initiated by TLR and IL-1R activation is a critical component of the innate immune response. The central role of IRAK4 in this cascade is depicted in the following diagram.
This compound (GS-5718): A Potent and Selective IRAK4 Inhibitor
This compound, also known as GS-5718, is an orally active small molecule that potently and selectively inhibits the kinase activity of IRAK4.[7] By targeting this key upstream kinase, this compound effectively blocks the signaling cascade that leads to the production of multiple pro-inflammatory cytokines.[5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates, IRAK1 and IRAK2. This inhibition effectively halts the propagation of the inflammatory signal, leading to a reduction in the activation of NF-κB and MAPK pathways and a subsequent decrease in the production of inflammatory mediators.
Preclinical Profile of this compound
This compound has demonstrated potent inhibition of IRAK4 kinase activity. While a comprehensive public KINOMEscan profile is not available, initial data indicate high selectivity.
| Target | Assay Type | IC50 (nM) | Selectivity vs. Other Kinases |
| IRAK4 | Kinase Assay | 0.52 | >500-fold |
Note: Specific quantitative data for a full kinase panel are not publicly available.
This compound effectively suppresses the production of pro-inflammatory cytokines in cellular assays.
| Cell Type | Stimulant | Cytokine Measured | EC50 (nM) |
| Human Monocytes | LPS | TNF-α | 191[8] |
Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses properties suitable for oral administration.[6]
| Species | Route of Administration | Key Findings |
| Mouse | Oral | Efficacious in a lupus model.[6] |
| Rat | Oral / IV | Favorable pharmacokinetic profile.[6] |
| Dog | Oral / IV | Well-tolerated in toxicity studies.[6] |
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, t1/2, F) are not publicly available.
This compound has shown efficacy in a murine model of spontaneous lupus (NZB/W F1 mice).[6] Treatment with this compound resulted in improved survival and a reduction in disease pathology.[6]
Clinical Development of this compound
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for inflammatory diseases, including cutaneous lupus erythematosus (CLE).[4]
A Phase 1 study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
| Dose Levels | Key Findings |
| Up to 150 mg (single and multiple doses) | Generally well-tolerated. Pharmacokinetic profile supports once-daily dosing. |
Note: Specific quantitative pharmacokinetic data from this study are not publicly available.
A Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with CLE.[4]
| Study Design | Primary Endpoint | Key Findings |
| Randomized, placebo-controlled | Change from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI-A) score | Efficacy data has not been publicly released. |
Note: Specific quantitative efficacy data (e.g., mean change in CLASI-A score, p-values) are not publicly available.
Experimental Protocols
IRAK4 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate briefly at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition of IRAK4 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Release in Human Monocytes
Objective: To assess the cellular potency of a compound in inhibiting TLR4-mediated cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate human monocytes from PBMCs by adherence or magnetic cell sorting.
-
Plate the monocytes in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the EC50 value.
NZB/W F1 Mouse Model of Lupus
Objective: To evaluate the in vivo efficacy of a compound in a spontaneous model of systemic lupus erythematosus.
Animals:
-
Female NZB/W F1 mice (typically starting at an age when disease begins to manifest, e.g., 20-24 weeks)
Procedure:
-
Monitor the mice for signs of disease development, such as proteinuria (measured using urine dipsticks) and the presence of anti-dsDNA antibodies in the serum (measured by ELISA).
-
Once the mice develop signs of disease, randomize them into treatment and vehicle control groups.
-
Administer the test compound (this compound) or vehicle orally on a daily basis.
-
Continue to monitor proteinuria, body weight, and survival throughout the study.
-
At the end of the study, collect blood for serological analysis and tissues (e.g., kidneys, spleen) for histological and pathological evaluation.
-
Assess the severity of glomerulonephritis in the kidneys through histological staining (e.g., H&E, PAS).
-
Analyze serum levels of anti-dsDNA antibodies and inflammatory cytokines.
-
Compare the outcomes between the treatment and vehicle groups to determine the efficacy of the compound.
Experimental and Drug Development Workflow
The development of an IRAK4 inhibitor like this compound typically follows a structured workflow from initial discovery to clinical evaluation.
Conclusion
IRAK4's position as a master regulator of innate immune signaling makes it a highly attractive therapeutic target for a wide range of inflammatory and autoimmune diseases. This compound is a potent and selective IRAK4 inhibitor that has demonstrated a promising preclinical profile and has advanced into clinical development. By effectively blocking the TLR and IL-1R signaling pathways, this compound has the potential to offer a novel therapeutic approach for patients with diseases such as lupus erythematosus. Further clinical investigation is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the science behind IRAK4 and the development of this compound, intended to aid researchers and drug development professionals in this evolving field.
References
- 1. This compound for Cutaneous Lupus Erythematosus · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. medsearchuk.com [medsearchuk.com]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (GS-5718) / Gilead [delta.larvol.com]
- 8. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
Edecesertib: A Deep Dive into its Role in Modulating TLR/IL-1R-Mediated Inflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Edecesertib (formerly GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a pivotal kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical therapeutic target for a host of inflammatory and autoimmune diseases. This technical guide elucidates the mechanism of action of this compound, presenting key preclinical data that underscore its role in mitigating TLR/IL-1R mediated inflammation. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation.
Introduction: The Central Role of IRAK4 in Innate Immunity
The innate immune system serves as the first line of defense against invading pathogens and cellular damage. Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) are key pattern recognition receptors (PRRs) that initiate inflammatory responses upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Central to the signaling of most TLRs (excluding TLR3) and the IL-1R family is the serine/threonine kinase IRAK4.
Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4. This leads to the formation of a signaling complex known as the Myddosome, where IRAK4 becomes activated and phosphorylates IRAK1. This phosphorylation event triggers a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β. Given its critical upstream position, the kinase activity of IRAK4 is indispensable for signal transduction through these pathways. Dysregulation of TLR/IL-1R signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease. Therefore, selective inhibition of IRAK4 presents a highly attractive therapeutic strategy to temper pathological inflammation.
This compound (GS-5718): A Potent and Selective IRAK4 Inhibitor
This compound is a novel small molecule developed as a highly selective inhibitor of IRAK4. Its chemical structure has been optimized for potency, selectivity, and oral bioavailability.
Biochemical and Cellular Potency
This compound demonstrates potent inhibition of IRAK4 kinase activity and effectively suppresses inflammatory responses in cellular assays.
| Parameter | Value | Assay System |
| IRAK4 IC50 | Data not publicly available | Biochemical Kinase Assay |
| LPS-induced TNFα EC50 | 191 nM | Human Monocytes |
| Human Whole Blood Assay EC50 | 124 nM | TLR-agonist induced cytokine release |
| Table 1: Biochemical and cellular potency of this compound. |
Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to minimize off-target effects. This compound has been profiled against a panel of kinases and has demonstrated a high degree of selectivity for IRAK4.
| Kinase | % Inhibition at 1µM |
| IRAK4 | >95% |
| Other Kinases | Specific data not publicly available, but reported to be highly selective |
| Table 2: Kinase selectivity profile of this compound. |
Mechanism of Action: Inhibition of the TLR/IL-1R Signaling Pathway
This compound exerts its anti-inflammatory effects by directly binding to the ATP-binding pocket of IRAK4, thereby preventing its phosphorylation and activation. This blockade of IRAK4 kinase activity effectively halts the downstream signaling cascade initiated by TLR and IL-1R activation.
Preclinical Efficacy in In Vivo Models of Inflammation
This compound has demonstrated significant efficacy in preclinical animal models of inflammatory diseases, supporting its potential for clinical development.
Murine Model of Systemic Lupus Erythematosus
In a New Zealand Black/White (NZB/W) F1 mouse model of spontaneous lupus, this compound treatment led to a significant reduction in disease-associated parameters.
| Parameter | Vehicle Control | This compound-treated | % Reduction |
| Proteinuria Score | Specific data not publicly available | Significant reduction | - |
| Anti-dsDNA Antibody Titer | Specific data not publicly available | Significant reduction | - |
| Renal Histopathology Score | Specific data not publicly available | Significant improvement | - |
| Table 3: Efficacy of this compound in a murine lupus model. |
Murine Model of Rheumatoid Arthritis
While specific data for this compound in a rheumatoid arthritis model is not publicly available, the therapeutic potential of IRAK4 inhibitors has been demonstrated in models such as collagen-induced arthritis (CIA).
| Parameter | Vehicle Control | IRAK4 Inhibitor-treated | % Reduction |
| Arthritis Score | Representative data | Significant reduction | - |
| Paw Swelling (mm) | Representative data | Significant reduction | - |
| Pro-inflammatory Cytokines (e.g., IL-6) in Joint | Representative data | Significant reduction | - |
| Table 4: Representative efficacy of an IRAK4 inhibitor in a murine CIA model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical characterization of this compound.
IRAK4 Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on IRAK4 kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay, is commonly used. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a mixture of IRAK4 enzyme and Eu-anti-tag antibody to each well.
-
Initiate the binding reaction by adding the kinase tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Cytokine Release Assay (Human Whole Blood)
Objective: To assess the potency of this compound in inhibiting TLR-mediated cytokine production in a physiologically relevant human cell system.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (anticoagulated with heparin)
-
RPMI 1640 medium
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
This compound (serially diluted)
-
96-well culture plate
-
ELISA kits for TNF-α, IL-6, etc.
-
CO2 incubator
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding a TLR agonist (e.g., LPS at a final concentration of 100 ng/mL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant and measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.
-
Plot the percentage of cytokine inhibition against the inhibitor concentration to determine the EC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw measurement
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.
-
Booster: On day 21, boost the mice with an emulsion of bovine type II collagen in IFA via intradermal injection.
-
Disease Monitoring: Starting from day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Treatment: Upon the onset of arthritis (clinical score ≥ 2), randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle orally once daily.
-
Endpoint Analysis: Continue treatment and monitoring for a predefined period (e.g., 14-21 days). At the end of the study, collect blood for cytokine and antibody analysis, and harvest paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.
Experimental and Logical Workflows
Visualizing the workflow of preclinical drug discovery can aid in understanding the logical progression of experiments.
Conclusion
This compound is a potent and selective IRAK4 inhibitor that effectively blocks TLR/IL-1R-mediated inflammatory signaling. Preclinical data demonstrate its ability to suppress pro-inflammatory cytokine production in cellular assays and show therapeutic efficacy in animal models of autoimmune disease. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel anti-inflammatory therapeutics. The continued investigation of this compound in clinical trials will further elucidate its potential as a valuable treatment option for patients suffering from a range of inflammatory and autoimmune disorders.
The Discovery and Development of Edecesertib (GS-5718): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (GS-5718) is an investigational, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical component of the innate immune system. Dysregulation of these pathways is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound was discovered and is being developed by Gilead Sciences as a potential therapeutic agent for conditions such as cutaneous lupus erythematosus (CLE) and rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical findings.
Mechanism of Action: Targeting the Myddosome
This compound selectively inhibits the kinase activity of IRAK4.[1] IRAK4 is a central component of the myddosome, a post-receptor signaling complex that forms upon the activation of TLRs (excluding TLR3) and IL-1Rs.[2] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, and IL-8, which are key drivers of inflammation.[2] By inhibiting IRAK4, this compound effectively blocks this entire cascade, thereby reducing the production of these inflammatory mediators.
Below is a diagram illustrating the IRAK4 signaling pathway and the point of intervention for this compound.
Caption: IRAK4 Signaling Pathway and this compound's Mechanism of Action.
Preclinical Development
In Vitro Potency
This compound has demonstrated potent inhibition of inflammatory cytokine production in cellular assays.
| Assay Type | Cell Type | Stimulant | Cytokine Measured | Potency (EC50) |
| Whole Blood Assay | Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | 191 nM[3] |
Note: Specific biochemical IC50 values for direct IRAK4 enzyme inhibition by this compound are not publicly available at the time of this writing.
Preclinical Efficacy in a Murine Lupus Model
The efficacy of this compound was evaluated in the NZB/W F1 mouse model, which spontaneously develops a systemic lupus erythematosus (SLE)-like disease.[4]
| Animal Model | Key Findings |
| NZB/W F1 Mice | Statistically significant improvements in survival and reduced proteinuria compared to control animals.[5] |
Note: Detailed quantitative data from these preclinical efficacy studies, including specific dosing regimens and pharmacokinetic/pharmacodynamic relationships, have not been fully disclosed in public literature.
Preclinical Pharmacokinetics and Safety
Preclinical studies have indicated that this compound possesses pharmacokinetic properties suitable for once-daily oral administration and was well-tolerated in animal toxicity studies.[2][4]
Note: Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from preclinical animal studies are not publicly available.
Clinical Development
This compound has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1, randomized, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.
| Study Identifier | Population | Doses Administered | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings | Safety |
| Not specified | Healthy Volunteers | 15 mg, 50 mg, 150 mg (single and multiple doses)[6] | Profile supports once-daily dosing; Median half-life of 25 to 33 hours.[7] | Sustained >90% inhibition of ex-vivo stimulated TNF-α at 24 hours post-dose with 50 mg and 150 mg.[6] | Generally well-tolerated.[7] |
Note: Detailed quantitative pharmacokinetic and safety data from the Phase 1 study are not yet fully available in the public domain.
Phase 2 Clinical Trial in Cutaneous Lupus Erythematosus
A Phase 2a, randomized, blinded, placebo-controlled, proof-of-concept study is evaluating the efficacy, safety, and tolerability of this compound in participants with cutaneous lupus erythematosus (CLE).[8]
| Study Identifier | Condition | Intervention | Key Inclusion Criteria | Key Exclusion Criteria |
| NCT05629208 | Cutaneous Lupus Erythematosus (CLE) | This compound vs. Placebo[8] | Active CLE; CLASI-A score ≥ 8 (excluding alopecia).[3] | Highly active systemic lupus erythematosus (e.g., lupus nephritis, neuropsychiatric SLE).[3] |
Note: As of the last update, the results of this Phase 2 clinical trial have not been publicly reported.
Experimental Protocols
Whole Blood Ex Vivo Stimulation Assay
This assay is designed to measure the inhibitory effect of a compound on cytokine production in a physiologically relevant environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalresearch.com [clinicalresearch.com]
- 4. rivm.nl [rivm.nl]
- 5. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 6. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Edecesertib: A Technical Overview of a Novel IRAK4 Inhibitor for Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (formerly GS-5718) is an orally bioavailable small molecule that potently and selectively inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system and are implicated in the pathogenesis of numerous autoimmune diseases.[3][4] By targeting IRAK4, this compound represents a promising therapeutic strategy to modulate the inflammatory cascades that drive autoimmune conditions such as lupus erythematosus.[5][6] This document provides a comprehensive technical guide on the preclinical and clinical development of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a selective inhibitor of the kinase activity of IRAK4.[2] IRAK4 is a central signaling molecule downstream of TLRs and IL-1Rs.[3] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK4.[4] Activated IRAK4 then phosphorylates other downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1.[4] These transcription factors subsequently induce the expression of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are crucial mediators of the inflammatory response in autoimmune diseases.[4] By inhibiting IRAK4, this compound effectively blocks this signaling cascade, thereby reducing the production of these inflammatory mediators.[3][7]
Signaling Pathway Diagram
Caption: Signaling pathway of TLR/IL-1R and the inhibitory action of this compound on IRAK4.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibition of inflammatory cytokine production in human cells. A key study showed that this compound inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) from human monocytes stimulated with lipopolysaccharide (LPS).[1]
| Cell Type | Stimulant | Cytokine Measured | Endpoint | Result | Reference |
| Human Monocytes | LPS | TNF-α | EC50 | 191 nM | [1] |
In Vivo Efficacy in a Lupus Model
The efficacy of this compound has been evaluated in a murine model of spontaneous lupus, the New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse model. This model recapitulates many of the features of human systemic lupus erythematosus (SLE), including the development of autoantibodies, proteinuria, and kidney damage.[6] While specific quantitative data from the primary publication is not publicly available, a conference abstract summarizing the findings indicates significant therapeutic effects.[6]
| Animal Model | Treatment | Key Outcomes | Reference |
| NZB/W Mice | This compound (GS-5718) | - Statistically significant improvement in survival- Reduced proteinuria- Decreased splenomegaly- Lowered serum cholesterol levels- Histological improvement in kidneys (reduced swelling, crescent formation, and protein casts)- Reduction in peripheral and kidney cytokine and interferon gene expression- Decreased splenic immune cell infiltration | [6] |
Clinical Development
This compound is currently under clinical investigation for the treatment of cutaneous lupus erythematosus (CLE). A Phase 2a, randomized, blinded, placebo-controlled, proof-of-concept study (NCT05629208) is ongoing to evaluate the efficacy, safety, and tolerability of this compound in participants with CLE.[8]
Overview of a Phase 2a Clinical Trial in CLE
| Parameter | Description |
| Trial Identifier | NCT05629208 |
| Phase | 2a |
| Study Design | Randomized, Blinded, Placebo-Controlled |
| Indication | Cutaneous Lupus Erythematosus (CLE) |
| Primary Outcome | Change from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index-Activity (CLASI-A) score at Week 12 |
| Key Inclusion Criteria | - Diagnosis of SLE and/or biopsy-confirmed CLE- Active CLE at screening- CLASI-A score ≥ 8 (excluding alopecia)- Inadequate response or intolerance to standard therapies |
| Key Exclusion Criteria | - Highly active SLE (e.g., lupus nephritis)- Other active skin conditions that may interfere with assessment- Significant active infections or clinically significant liver disease |
A Phase 1 study in healthy volunteers demonstrated that single and multiple once-daily oral doses of this compound were well-tolerated.[7] The study also showed a dose-dependent and sustained inhibition of ex-vivo stimulated TNF-α secretion, supporting a once-daily dosing regimen.[7] At doses of 50 mg and 150 mg, this compound resulted in sustained >90% inhibition of TNF-α 24 hours after single and multiple doses.[7]
Experimental Protocols
In Vitro LPS-Induced TNF-α Release Assay in Human Monocytes
This protocol is a general representation based on standard immunological assays and the information available for this compound.
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Cell Culture: Plate the purified monocytes in 96-well plates at a density of 5 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Induce TNF-α production by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: A representative workflow for an in vitro TNF-α release assay.
Conclusion
This compound is a promising, orally administered, selective IRAK4 inhibitor with demonstrated preclinical efficacy in a relevant animal model of lupus and a favorable safety and pharmacodynamic profile in early clinical trials. Its mechanism of action, which targets a key node in inflammatory signaling pathways, suggests potential therapeutic utility in a range of autoimmune diseases. The ongoing Phase 2a clinical trial in cutaneous lupus erythematosus will provide further insights into its clinical efficacy and potential as a novel treatment for autoimmune disorders. The data gathered to date strongly support the continued development of this compound as a potential new therapy for patients with autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (GS-5718) / Gilead [delta.larvol.com]
- 3. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 7. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Anti-Inflammatory Potential of Edecesertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edecesertib (GS-5718) is an orally bioavailable, potent, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a pivotal kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical therapeutic target for a spectrum of inflammatory and autoimmune diseases. This whitepaper provides an in-depth technical overview of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical findings. It details the underlying mechanism of action, presents quantitative data from relevant studies, outlines experimental methodologies, and visualizes the complex biological pathways and workflows involved.
Introduction: The Role of IRAK4 in Inflammation
The innate immune system, the body's first line of defense, relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, including TLRs. The IL-1 family of cytokines also plays a crucial role in orchestrating inflammatory responses. Central to the signaling of both TLRs (excluding TLR3) and IL-1Rs is the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][2] The kinase activity of IRAK4 is the initiating event that triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and consequently, the production of a wide array of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[3] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders, making IRAK4 a compelling target for therapeutic intervention.[2][4]
This compound: A Selective IRAK4 Inhibitor
This compound is a novel drug candidate designed to selectively inhibit the kinase activity of IRAK4.[1][2] By blocking this upstream signaling node, this compound aims to broadly suppress the production of inflammatory mediators that drive the pathophysiology of various immune-mediated diseases.[1] Preclinical studies have demonstrated its potential in models of lupus, and it is currently under clinical investigation for the treatment of conditions such as cutaneous lupus erythematosus (CLE) and rheumatoid arthritis.[1][4][5]
Mechanism of Action: Disrupting the Inflammatory Cascade
This compound exerts its anti-inflammatory effects by binding to the ATP-binding pocket of IRAK4, thereby preventing its phosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition effectively abrogates the signal transduction from TLRs and IL-1Rs.
Figure 1: Simplified signaling pathway of TLR/IL-1R and the inhibitory action of this compound.
Preclinical Evidence of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been demonstrated in various preclinical models. A key in vitro finding is its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
Quantitative Data from Preclinical Studies
| Assay Type | Cell Type | Stimulant | Measured Endpoint | Result (EC50) | Reference |
| Cytokine Release Inhibition Assay | Human Monocytes | LPS | TNF-α release | 191 nM | [5] |
Key Preclinical Experimental Protocol
LPS-Induced TNF-α Release in Human Monocytes
-
Objective: To determine the potency of this compound in inhibiting the release of TNF-α from primary human monocytes stimulated with lipopolysaccharide (LPS).
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Cell Culture and Treatment: Isolated monocytes are seeded in 96-well plates and allowed to adhere. The cells are then pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of LPS (a TLR4 agonist) to induce an inflammatory response.
-
Endpoint Measurement: After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal effective concentration (EC50) value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
Clinical Development and Investigations
This compound has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patient populations with inflammatory diseases, most notably cutaneous lupus erythematosus (CLE).
Overview of a Phase 2 Clinical Trial in Cutaneous Lupus Erythematosus
A representative clinical study is a randomized, double-blind, placebo-controlled, multicenter, Phase 2 proof-of-concept study designed to evaluate the safety, tolerability, and efficacy of this compound in participants with active CLE.[6][7][8]
Clinical Trial Workflow
Figure 2: A generalized workflow for a Phase 2 clinical trial of this compound in CLE.
Key Clinical Study Protocol Elements
-
Primary Objective: To evaluate the safety and tolerability of this compound in participants with CLE.[9]
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Primary Efficacy Endpoint: Change from baseline in CLASI-A score at a specified time point (e.g., Week 12).
-
Secondary Endpoints: May include assessments of erythema, physician's global assessment, and biomarker analysis from skin biopsies and blood samples.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach to mitigating inflammation by selectively inhibiting IRAK4, a master regulator of innate immune signaling. Preclinical data robustly support its anti-inflammatory properties, and ongoing clinical trials are poised to define its therapeutic role in diseases like cutaneous lupus erythematosus. The data gathered from these studies will be instrumental in understanding the clinical efficacy and safety profile of this compound and will guide its future development for a range of inflammatory and autoimmune disorders. The continued investigation into IRAK4 inhibition holds significant promise for delivering novel and effective treatments to patients with high unmet medical needs.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. trials.arthritis.org [trials.arthritis.org]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
Edecesertib: A Technical Guide to its Attenuation of Pro-Inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effect of Edecesertib (GS-5718) on the production of pro-inflammatory cytokines. This compound is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to the innate immune response and the inflammatory cascade.[1][3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.[4]
Core Mechanism of Action: IRAK4 Inhibition
This compound exerts its anti-inflammatory effects by targeting IRAK4, a serine/threonine kinase that acts as a crucial upstream mediator in the TLR and IL-1R signaling cascades.[1][3] Upon ligand binding to these receptors, a signaling complex is formed, leading to the activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5][6] These transcription factors are responsible for inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). By inhibiting the kinase activity of IRAK4, this compound effectively blocks these downstream signaling events, leading to a reduction in the production of these key pro-inflammatory cytokines.[7][8]
Quantitative Data on Cytokine Inhibition
Preclinical studies have demonstrated this compound's ability to inhibit the production of pro-inflammatory cytokines. The following table summarizes the available quantitative data on the in vitro efficacy of this compound.
| Cytokine | Cell Type | Stimulant | This compound Potency (EC50) | Reference |
| TNF-α | Human Monocytes | Lipopolysaccharide (LPS) | 191 nM | [2] |
Signaling Pathway
The following diagram illustrates the TLR4/IL-1R signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following is a representative protocol for an in vitro experiment to determine the effect of this compound on pro-inflammatory cytokine production, based on common laboratory practices.
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (GS-5718)
-
Lipopolysaccharide (LPS) from E. coli
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Culture:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add the diluted this compound to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to all wells (except for the unstimulated control wells) to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the recombinant standards provided in the ELISA kits.
-
Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
-
Determine the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
-
Calculate the EC50 value for each cytokine by fitting the dose-response data to a four-parameter logistic curve.
-
Conclusion
This compound is a promising anti-inflammatory agent that functions through the targeted inhibition of IRAK4. By disrupting the TLR/IL-1R signaling pathway, this compound effectively reduces the production of key pro-inflammatory cytokines, including TNF-α. While further quantitative data on its effects on other cytokines like IL-6 and IL-1β would be beneficial, its mechanism of action provides a strong rationale for its therapeutic potential in a range of inflammatory and autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the immunomodulatory properties of this compound.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Anti-inflammatory activity of ezetimibe by regulating NF-κB/MAPK pathway in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic activation of endothelial MAPK disrupts hematopoiesis via NFKB dependent inflammatory stress reversible by SCGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the selectivity profile of Edecesertib
For Researchers, Scientists, and Drug Development Professionals
Edecesertib (formerly GS-5718) is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical downstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a key mediator of the innate immune response. Its inhibition presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the selectivity profile of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.
Kinase Selectivity Profile
This compound has demonstrated a high degree of selectivity for IRAK4 over other kinases. An extensive kinase panel screening using the KINOMEscan™ platform, which evaluated the binding of this compound to 468 human kinases, revealed its remarkable specificity. The compound is reported to be over 500-fold more selective for IRAK4 than for any other kinase in this extensive panel. Furthermore, it exhibits a 176-fold selectivity for IRAK4 over the closely related kinase, IRAK1. This high selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Selectivity Fold vs. IRAK4 |
| IRAK1 | 176 |
| Other Kinases (466 total) | >500 |
Data derived from a KINOMEscan™ assay against a panel of 468 human kinases.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling cascade initiated by the activation of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. This phosphorylation event triggers a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. By inhibiting IRAK4, this compound effectively blocks this entire inflammatory cascade at a critical upstream juncture.
Experimental Protocols
The high selectivity of this compound was determined through rigorous biochemical assays. The following is a generalized protocol based on standard industry practices for kinase inhibitor profiling.
KINOMEscan™ Selectivity Profiling
The KINOMEscan™ assay platform from DiscoveRx is a competition binding assay that quantitatively measures the interaction of a test compound with a panel of human kinases.
Principle:
The assay measures the amount of a test compound that is required to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The binding of the ligand to the kinase is detected using a DNA-tagged antibody, and the amount of bound kinase is quantified by qPCR.
Methodology:
-
Kinase Panel: A comprehensive panel of 468 human kinases expressed as fusions with a proprietary tag is utilized.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Binding Assay: The kinases are incubated with the immobilized ligand and varying concentrations of this compound.
-
Quantification: After incubation, the amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Data Analysis: The results are reported as percent of control, and dissociation constants (Kd) or IC50 values are calculated to determine the binding affinity and selectivity.
In Vitro IRAK4 Inhibition Assay (Biochemical)
To determine the potency of this compound against its primary target, a biochemical assay measuring the kinase activity of IRAK4 is employed.
Principle:
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human IRAK4. The amount of phosphorylation is typically quantified by measuring the consumption of ATP or the generation of ADP.
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, a suitable peptide or protein substrate (e.g., myelin basic protein), ATP, and a detection reagent (e.g., ADP-Glo™ from Promega).
-
Compound Preparation: this compound is serially diluted in an appropriate buffer.
-
Kinase Reaction: IRAK4 and its substrate are incubated with varying concentrations of this compound in the presence of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by fitting the data to a dose-response curve.
Conclusion
This compound is a highly selective inhibitor of IRAK4, a key kinase in innate immunity signaling. Its potent and specific inhibition of IRAK4, with minimal off-target activity against a broad panel of kinases, underscores its potential as a targeted therapeutic for inflammatory and autoimmune diseases. The well-defined mechanism of action and the robust methodologies used to characterize its selectivity profile provide a strong foundation for its continued clinical development. This in-depth guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the nuanced selectivity and mechanism of this promising therapeutic agent.
Edecesertib and its Impact on Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edecesertib (GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical component of the innate immune system. Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on innate immune responses, a summary of the available quantitative data on cytokine inhibition, and detailed experimental methodologies for assessing its activity.
Introduction
The innate immune system provides the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family. Upon ligand binding, TLRs and IL-1Rs recruit adaptor proteins, leading to the formation of the Myddosome complex and the subsequent activation of IRAK4. Activated IRAK4 initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.
This compound targets IRAK4, thereby blocking this critical signaling nexus and attenuating the downstream inflammatory response.[1] This targeted approach offers a promising therapeutic strategy for a range of inflammatory conditions, including lupus erythematosus and rheumatoid arthritis.[2][3]
Mechanism of Action: Inhibition of IRAK4-Mediated Signaling
This compound functions as a competitive inhibitor of IRAK4, binding to the kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling molecules.[1] This blockade of IRAK4 activity effectively abrogates the signaling cascade initiated by TLRs and IL-1Rs, leading to a broad suppression of pro-inflammatory mediator production.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of intervention for this compound.
Quantitative Data on Cytokine Inhibition
This compound has been shown to inhibit the production of a range of pro-inflammatory cytokines. The available quantitative data from in vitro and ex vivo studies are summarized below. A Phase 1 clinical study in healthy volunteers noted that the percentage inhibition of all measured cytokines was highly correlated.[4]
| Cytokine | Assay System | Stimulus | Result | Reference |
| TNF-α | Human Monocytes | LPS | EC50 = 191 nM | [3] |
| TNF-α | Human Whole Blood (ex vivo) | R848 (TLR7/8 agonist) | >90% inhibition at 50 mg and 150 mg doses (24h post-dose) | [4] |
| Multiple Cytokines | Murine NZB/W Lupus Model | Spontaneous | Statistically significant reductions in peripheral cytokine production | [5] |
Experimental Protocols
Ex Vivo Whole Blood Assay for Cytokine Release
This protocol is based on the methodology described for the Phase 1 clinical evaluation of this compound and is a robust method for assessing the pharmacodynamic effects of IRAK4 inhibition on TLR-mediated cytokine production.[4]
Objective: To measure the inhibitory effect of this compound on the ex vivo production of pro-inflammatory cytokines in whole blood stimulated with a TLR agonist.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI 1640 medium.
-
R848 (TLR7/8 agonist) or LPS (TLR4 agonist).
-
This compound (or vehicle control).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
ELISA or other validated cytokine measurement kits (e.g., for TNF-α, IL-6, IL-1β).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Blood Collection and Dilution: Collect whole blood from healthy volunteers or study participants. Dilute the blood 1:1 with RPMI 1640 medium.
-
Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Compound Addition: Add 20 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add 20 µL of R848 or LPS at a pre-determined optimal concentration to stimulate cytokine production. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Measure the concentration of cytokines in the supernatant using validated ELISA kits or other immunoassays according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production by this compound compared to the vehicle-treated, stimulated control.
Experimental Workflow
The following diagram outlines the workflow for the ex vivo whole blood assay.
Conclusion
This compound demonstrates a clear mechanism of action through the potent and selective inhibition of IRAK4, a critical node in innate immune signaling. This leads to a significant reduction in the production of pro-inflammatory cytokines downstream of TLR and IL-1R activation. The available data, primarily focused on the robust inhibition of TNF-α, and the high correlation of inhibition across other cytokines, strongly support the continued investigation of this compound as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The experimental protocols provided herein offer a framework for the continued evaluation of this compound and other IRAK4 inhibitors in a preclinical and clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (GS-5718) / Gilead [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 5. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
Edecesertib: A Deep Dive into Preclinical Data and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Edecesertib (GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical node in the innate immune response. Its inhibition presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data and findings for this compound, offering insights into its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Core Mechanism of Action: IRAK4 Inhibition
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4.[1] This upstream inhibition effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as TNFα, IL-1β, IL-6, and IL-8.[3] The dysregulation of these signaling pathways is a hallmark of numerous autoimmune diseases, including lupus and rheumatoid arthritis.
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Assay Type | Target/Stimulus | Cell Line/System | Endpoint | Result |
| Enzymatic Assay | IRAK4 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.52 nM[4] |
| Whole Blood Assay | LPS | Human Monocytes | TNFα Release | EC50 = 191 nM[5] |
| Kinase Selectivity Panel | 468 Human Kinases | KINOMEscan | % Inhibition @ 1 µM | Highly Selective for IRAK4 |
Table 2: In Vivo Efficacy in NZB/W Mouse Model of Lupus
| Parameter | Treatment Group | Observation |
| Survival | This compound | Statistically significant improvement compared to control |
| Proteinuria | This compound | Statistically significant reduction compared to control |
| Splenomegaly | This compound | Statistically significant reduction compared to control |
| Serum Cholesterol | This compound | Statistically significant reduction compared to control |
| Kidney Histology | This compound | Decreased swelling, crescent formation, and protein casts |
Detailed Experimental Protocols
IRAK4 Inhibition Assay (TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK4 kinase activity.
Methodology:
-
Reagents: Recombinant human IRAK4, ATP, a fluorescently labeled peptide substrate.
-
Procedure:
-
This compound is serially diluted and incubated with recombinant IRAK4 enzyme.
-
The kinase reaction is initiated by the addition of ATP and the fluorescent peptide substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A solution to stop the reaction and a detection reagent are added.
-
The degree of substrate phosphorylation is measured by detecting the FRET signal on a suitable plate reader.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of IRAK4 inhibition.
Human Whole Blood Assay
Objective: To assess the potency of this compound in a more physiologically relevant system by measuring the inhibition of cytokine release from human whole blood.
Methodology:
-
Sample Collection: Fresh human whole blood is collected from healthy volunteers.
-
Procedure:
-
Whole blood is incubated with varying concentrations of this compound.
-
Lipopolysaccharide (LPS) is added to stimulate the TLR4 pathway and induce cytokine production.
-
The samples are incubated for a specified time at 37°C.
-
Plasma is separated by centrifugation.
-
-
Analysis: The concentration of TNFα in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA). The EC50 value, the concentration at which 50% of the maximal TNFα release is inhibited, is then determined.
NZB/W F1 Mouse Model of Spontaneous Lupus
Objective: To evaluate the in vivo efficacy of this compound in a well-established mouse model that recapitulates many features of human systemic lupus erythematosus (SLE).
Methodology:
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE, are used.
-
Treatment:
-
Mice are randomized into treatment and vehicle control groups based on initial proteinuria levels.
-
This compound is administered orally, once daily, for a specified duration.
-
-
Endpoint Monitoring:
-
Survival: Monitored throughout the study.
-
Proteinuria: Urine is collected weekly to assess kidney damage.
-
Splenomegaly: Spleen weight is measured at the end of the study.
-
Serum Biomarkers: Blood is collected to measure levels of autoantibodies and inflammatory markers.
-
Histopathology: Kidneys are collected for histological examination to assess the extent of lupus nephritis.
-
Visualizing Pathways and Workflows
IRAK4 Signaling Pathway Inhibition by this compound
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aragenbio.com [aragenbio.com]
- 3. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. medchemexpress.com [medchemexpress.com]
The Pharmacodynamics of Edecesertib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (formerly GS-5718) is an investigational, orally bioavailable small molecule designed as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4][5] As a key mediator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical node in the innate immune system. Its inhibition represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[2][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing available preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Mechanism of Action: IRAK4 Inhibition
This compound exerts its anti-inflammatory effects by selectively targeting the kinase activity of IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the intracellular signaling pathways initiated by TLRs and IL-1Rs.[2][4] Upon ligand binding to these receptors, a signaling complex is formed, leading to the activation of IRAK4. Activated IRAK4 then phosphorylates downstream substrates, culminating in the activation of transcription factors such as NF-κB and AP-1.[6] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade at an early and critical juncture.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of intervention for this compound.
Quantitative Pharmacodynamic Data
While specific IC50 and Ki values for this compound against IRAK4 are not publicly available, preclinical and clinical studies have provided quantitative data on its functional effects.
In Vitro Activity
| Assay | Cell Type | Stimulant | Measured Analyte | EC50 | Reference |
| TNF-α Release | Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | 191 nM | [3] |
Clinical Pharmacodynamics (Phase 1)
A Phase 1 study in healthy volunteers demonstrated a dose-dependent inhibition of ex vivo stimulated TNF-α secretion.
| Dose | Time Point | Inhibition of TNF-α |
| >15 mg | 1 to 72 hours post-dose | Significant decrease compared to placebo |
| 50 mg and 150 mg | 24 hours post-single and multiple doses | Sustained >90% inhibition |
Note: The detailed quantitative results from this study are not publicly available in a tabulated format. The information presented is based on a published abstract.[7]
Experimental Protocols
Preclinical Efficacy in a Mouse Model of Lupus
This compound has demonstrated efficacy in a preclinical mouse model of spontaneous lupus, the NZB/W F1 hybrid mouse.[2][7] While the specific protocol used in the this compound studies is not publicly available, a general methodology for this model is described below.
Experimental Workflow: NZB/W F1 Mouse Model of Lupus
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ichgcp.net [ichgcp.net]
- 5. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Edecesertib's Target Engagement in In-Vitro Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro target engagement of Edecesertib (GS-5718), a potent and selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that selectively targets IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][3] By inhibiting IRAK4, this compound aims to modulate the production of pro-inflammatory cytokines and mitigate the pathological effects of an overactive immune response.[1][2]
Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex where it autophosphorylates and subsequently phosphorylates IRAK1. This initiates a downstream signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, leading to the expression of pro-inflammatory genes. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and halting the downstream signaling cascade.
Figure 1: this compound's inhibition of the IRAK4 signaling pathway.
Quantitative In-Vitro Target Engagement Data
The potency and selectivity of this compound have been characterized using various in-vitro assays. The following table summarizes key quantitative data demonstrating this compound's engagement with its target and its effect on downstream cellular responses.
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| Functional Assay | Human Monocytes | IRAK4 Pathway | EC50 (LPS-induced TNFα release) | 191 nM | [4] |
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used to evaluate the in-vitro target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[5][6][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., human peripheral blood mononuclear cells - PBMCs) to a suitable confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble IRAK4 at each temperature is quantified by Western blotting or other protein detection methods. An increase in the amount of soluble IRAK4 in the presence of this compound at higher temperatures indicates target engagement.
Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).
In-Vitro Kinase Assay
Biochemical kinase assays are employed to determine the direct inhibitory activity of this compound on the enzymatic function of IRAK4.[8]
-
Reagents: Recombinant human IRAK4 enzyme, a suitable kinase substrate (e.g., a peptide with a phosphorylation site), ATP, and this compound at various concentrations.
-
Reaction Setup: In a microplate, combine the IRAK4 enzyme, the substrate, and this compound in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Figure 3: Workflow for an In-Vitro Kinase Inhibition Assay.
Western Blotting for Downstream Signaling
Western blotting is used to assess the effect of this compound on the phosphorylation status of downstream proteins in the IRAK4 signaling pathway, such as IRAK1, p70S6K, and 4E-BP1.[9][10][11]
-
Cell Culture, Stimulation, and Treatment: Culture appropriate cells (e.g., human monocytes or a relevant cell line). Pre-treat the cells with different concentrations of this compound, followed by stimulation with an agonist of the TLR/IL-1R pathway (e.g., LPS).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IRAK1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Figure 4: Workflow for Western Blot Analysis.
LPS-induced TNFα Release Assay
This functional assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to an inflammatory stimulus.[4]
-
Cell Isolation and Culture: Isolate human monocytes from peripheral blood and culture them in a suitable medium.
-
Treatment: Pre-incubate the cells with a range of concentrations of this compound.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNFα production.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the this compound concentration to calculate the EC50 value.
Conclusion
The in-vitro data for this compound demonstrate its potent and specific engagement of the IRAK4 target. Through direct inhibition of IRAK4's kinase activity, this compound effectively blocks the downstream signaling cascade, leading to a reduction in pro-inflammatory cytokine production. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other IRAK4 inhibitors in various in-vitro models, facilitating a deeper understanding of their therapeutic potential in treating inflammatory and autoimmune diseases.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. origene.com [origene.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Edecesertib Protocol for In Vitro Cell-Based Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (also known as GS-5718) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. This compound is currently under clinical investigation for the treatment of conditions such as lupus erythematosus and rheumatoid arthritis.[1]
This document provides detailed application notes and protocols for the in vitro characterization of this compound in cell-based assays. The focus is on assays relevant to its mechanism of action, namely the inhibition of IRAK4-mediated inflammatory signaling.
Mechanism of Action
This compound exerts its inhibitory effect on IRAK4, a key kinase downstream of TLRs and IL-1Rs.[2][3] The binding of ligands, such as lipopolysaccharide (LPS) to TLR4, initiates a signaling cascade that is largely dependent on the adaptor protein MyD88. MyD88 recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. This leads to the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This compound blocks the kinase activity of IRAK4, thereby attenuating this inflammatory cascade.
Signaling Pathway
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Quantitative Data
The following table summarizes the in vitro potency of this compound in a key cell-based assay.
| Cell Type | Stimulant | Readout | IC50/EC50 | Reference |
| Human Monocytes | LPS | TNF-α release | 191 nM (EC50) | [1] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Protocol 1: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (GS-5718)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10^4 cells/well in a 96-well plate in complete medium containing 20 µM PMA.[4]
-
Incubate for 24 hours to allow for adherence and differentiation.[4] After incubation, gently wash the cells twice with warm serum-free RPMI-1640 medium.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.1%.
-
Add the diluted this compound to the differentiated THP-1 cells and pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in serum-free RPMI-1640 medium. A final concentration of 1 µg/mL is often effective for stimulating THP-1 cells.[5]
-
Add the LPS solution to the wells containing the cells and this compound. Include appropriate controls: vehicle control (DMSO), LPS only, and unstimulated cells.
-
Incubate the plate for 6-24 hours at 37°C.[4] The optimal incubation time should be determined empirically.
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production by this compound at each concentration relative to the LPS-only control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Assessment of NF-κB Activation by Western Blot
This protocol outlines a method to determine the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.
Materials:
-
Differentiated THP-1 cells (as prepared in Protocol 1)
-
This compound (GS-5718)
-
LPS from E. coli
-
6-well cell culture plates
-
Cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment:
-
Seed and differentiate THP-1 cells in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is an early event.[6]
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total IκBα and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal and the loading control.
-
Compare the levels of IκBα phosphorylation in this compound-treated samples to the LPS-only control to determine the inhibitory effect.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the in vitro evaluation of this compound. By utilizing these cell-based assays, researchers can effectively characterize the inhibitory activity of this compound on the IRAK4 signaling pathway and its downstream inflammatory consequences. These methods are crucial for understanding the compound's mechanism of action and for the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB activation is an early event of changes in gene regulation for acquiring drug resistance in human adenocarcinoma PC-9 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GS-5718 in Mouse Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GS-5718 (Edecesertib) in preclinical mouse models of systemic lupus erythematosus (SLE). The information is compiled from publicly available research to guide the design of in vivo studies.
Introduction
GS-5718, also known as this compound, is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical signaling node downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are implicated in the pathogenesis of lupus.[1] By inhibiting IRAK4, GS-5718 aims to modulate the innate immune response and subsequent inflammatory cascades that contribute to the autoimmune pathology of SLE. Preclinical studies have demonstrated the efficacy of GS-5718 in the NZB/W F1 mouse model, a spontaneous model of lupus.[1][2]
Mechanism of Action: IRAK4 Signaling Pathway
GS-5718 targets the IRAK4 kinase, a key component of the Myddosome complex, which forms upon activation of TLRs (such as TLR7 and TLR9, implicated in lupus) and the IL-1 receptor. Inhibition of IRAK4 blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.
Caption: IRAK4 signaling pathway and the inhibitory action of GS-5718.
Dosage and Administration in NZB/W Mouse Model
The New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse is a widely used spontaneous model of lupus, developing a disease that closely mimics human SLE, including the production of autoantibodies and the development of immune complex-mediated glomerulonephritis.
Quantitative Data Summary
| Parameter | Details | Source |
| Drug | GS-5718 (this compound) | [1][2] |
| Mouse Model | NZB/W F1 | [1][2] |
| Dosage | Specific mg/kg dosage is not publicly available. | |
| Administration Route | Oral | [2] |
| Frequency | Suitable for once-daily administration. | [2] |
| Vehicle | Not specified in available literature. |
Note: While preclinical studies in the NZB/W mouse model have demonstrated the efficacy of GS-5718, the specific dosage, administration frequency, and vehicle used in these studies are not detailed in the currently available public literature. The information provided is based on general statements of oral administration and suitability for once-daily dosing.
Experimental Protocol: In Vivo Efficacy Study in NZB/W Mice
The following is a generalized protocol for evaluating the efficacy of an orally administered compound like GS-5718 in the NZB/W mouse model of lupus. This protocol is based on standard practices and should be adapted based on the specific formulation and known pharmacokinetics of the test compound.
Animals and Acclimatization
-
Female NZB/W F1 mice are typically used as they develop a more severe form of the disease.
-
Animals are generally obtained at a young age (e.g., 6-8 weeks) and allowed to acclimatize for at least one week before the start of the study.
-
Housing should be in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and light/dark cycle.
Study Groups
-
Vehicle Control Group: Receives the vehicle solution used to formulate the test compound.
-
GS-5718 Treatment Group(s): Receive GS-5718 at one or more dose levels.
-
Positive Control Group (Optional): A standard-of-care treatment for lupus, such as cyclophosphamide or mycophenolate mofetil, can be included for comparison.
Dosing and Administration
-
Formulation: GS-5718 should be formulated in a suitable vehicle for oral administration (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).
-
Route of Administration: Oral gavage is a common method for precise oral dosing in mice.
-
Dosing Schedule: Dosing is typically initiated before or at the onset of disease symptoms (e.g., around 18-24 weeks of age) and continued for a specified duration (e.g., 12-20 weeks). A once-daily dosing schedule is suggested for GS-5718.[2]
Monitoring and Endpoint Analysis
-
Proteinuria: Urine protein levels should be monitored regularly (e.g., weekly or bi-weekly) as an indicator of nephritis.
-
Survival: The lifespan of the animals in each group is a key endpoint.
-
Serum Autoantibodies: Blood samples can be collected periodically to measure levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies.
-
Kidney Histopathology: At the end of the study, kidneys are collected, fixed, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.
-
Splenomegaly: Spleen weight is measured at necropsy as an indicator of immune system activation.
-
Cytokine and Gene Expression Analysis: Tissues (e.g., kidney, spleen) and serum can be collected to analyze the levels of inflammatory cytokines and the expression of interferon-stimulated genes.
Caption: Generalized experimental workflow for GS-5718 efficacy testing.
Summary of Reported Efficacy in Mouse Models
Administration of GS-5718 in the NZB/W mouse model has been shown to result in:
-
Improved Survival: Statistically significant improvements in the overall survival of the treated animals.[1]
-
Reduced Proteinuria: A key indicator of ameliorated kidney damage.[1]
-
Decreased Splenomegaly: Indicating a reduction in systemic immune activation.[1]
-
Improved Kidney Histology: Reduced swelling, crescent formation, and protein casts in the glomeruli.[1]
-
Modulation of Inflammatory Markers: Significant reductions in peripheral and kidney cytokine levels and interferon gene expression.[1]
These findings suggest that IRAK4 inhibition with GS-5718 is a promising therapeutic strategy for lupus, supporting its further clinical evaluation.[1]
References
Application Notes and Protocols for Edecesertib in LPS-Induced TNFα Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib, also known as GS-5718, is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune system and, when activated, lead to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα). The overproduction of TNFα is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to a robust inflammatory response characterized by the significant release of TNFα. Consequently, LPS-induced TNFα release assays using immune cells such as human peripheral blood mononuclear cells (PBMCs), monocytes, or monocytic cell lines (e.g., THP-1) are fundamental in vitro models for studying inflammation and for the preclinical evaluation of anti-inflammatory therapeutic agents. This compound, by targeting IRAK4, effectively inhibits the downstream signaling cascade initiated by LPS, resulting in a dose-dependent reduction of TNFα secretion.
These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of this compound in LPS-induced TNFα release assays.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of IRAK4, inhibiting its kinase activity. This action prevents the phosphorylation and subsequent activation of downstream substrates, including IRAK1. As a result, the formation of the Myddosome complex and the activation of TRAF6 are disrupted, leading to the inhibition of downstream signaling pathways, including the NF-κB and MAPK pathways. The ultimate effect is the suppression of transcription and translation of pro-inflammatory cytokines, most notably TNFα.
Data Presentation
The inhibitory effect of this compound on LPS-induced TNFα release has been demonstrated in human monocytes. The following table summarizes the quantitative data on the efficacy of this compound.
| Parameter | Cell Type | Stimulant | This compound Concentration | Result | Reference |
| EC50 | Human Monocytes | LPS | 191 nM | 50% inhibition of TNFα release | [1] |
| Inhibition | Healthy Volunteers (ex-vivo) | R848 (TLR7/8 agonist) | > 15 mg | Significant dose-dependent decrease in TNFα | [2] |
| Inhibition | Healthy Volunteers (ex-vivo) | R848 (TLR7/8 agonist) | 50 mg and 150 mg | > 90% sustained inhibition of TNFα | [2] |
Experimental Protocols
Protocol 1: LPS-Induced TNFα Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the dose-dependent inhibitory effect of this compound on TNFα secretion from LPS-stimulated human PBMCs.
Materials:
-
This compound (GS-5718)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human TNFα ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin (complete medium).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the monocytes to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete medium at a concentration of 20 ng/mL (for a final concentration of 10 ng/mL).
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells, to which 100 µL of complete medium should be added).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
TNFα Quantification:
-
Measure the concentration of TNFα in the collected supernatants using a human TNFα ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNFα release for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and determine the EC50 value using a suitable non-linear regression model.
-
Visualizations
Signaling Pathway of LPS-Induced TNFα Release and this compound Inhibition
Caption: LPS-induced TNFα signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound in LPS-Induced TNFα Release Assay
Caption: Experimental workflow for assessing this compound's effect on TNFα release.
References
Edecesertib (GS-5718): Application Notes for the Study of Inflammatory Bowel Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Edecesertib (also known as GS-5718) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that functions as a key signaling node downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[4] These pathways are integral to the innate immune response and are implicated in the pathogenesis of numerous inflammatory diseases, including Inflammatory Bowel Disease (IBD). By inhibiting IRAK4, this compound blocks pro-inflammatory signaling and the production of various cytokines such as TNF-α and IL-6.[5][6]
Although the clinical development of this compound for IBD has been discontinued, its well-defined mechanism of action makes it a valuable research tool for investigating the role of the IRAK4 signaling pathway in the pathophysiology of IBD in preclinical models. These application notes provide a summary of this compound's properties and representative protocols for its use in IBD research, based on available data and methodologies for similar IRAK4 inhibitors.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of IRAK4. This prevents the phosphorylation and activation of downstream targets, thereby disrupting the signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes.
Quantitative Data
In Vitro Efficacy
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| This compound (GS-5718) | LPS-induced TNFα release | Human Monocytes | EC50 | 191 nM | [2] |
In Vivo Pharmacodynamic Activity
| Compound | Model | Doses | Primary Endpoint | Result | Reference |
| This compound (GS-5718) | Phase 1, Healthy Volunteers | >15 mg | Ex-vivo stimulated TNF-α secretion | Significant, dose-dependent, and sustained inhibition | [6] |
| 50 mg and 150 mg | Ex-vivo stimulated TNF-α secretion | >90% inhibition 24 hours post-dose | [6] |
Experimental Protocols
In Vitro Assay: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol is designed to assess the in vitro potency of this compound in inhibiting the production of a key pro-inflammatory cytokine.
Materials:
-
This compound (GS-5718)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
DMSO (vehicle control)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in supplemented RPMI-1640 medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Treatment: Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Assay: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice (Representative Protocol)
This protocol describes a common model for inducing acute colitis in mice to evaluate the therapeutic efficacy of compounds like this compound. This is a representative protocol based on studies with other IRAK4 inhibitors, as no specific DSS colitis data for this compound has been published.
Materials:
-
This compound (GS-5718)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Sterile drinking water
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose).
-
Colitis Induction:
-
The Healthy Control group receives regular drinking water throughout the study.
-
Induce colitis in the other groups by providing 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
-
Treatment Administration:
-
Starting on Day 0 (the first day of DSS administration), administer this compound or vehicle daily via oral gavage. Dosing should be based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the study (e.g., Day 8-10), euthanize the mice.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via qPCR or ELISA).
-
Endpoint Analysis:
-
Primary Endpoints: Change in body weight, DAI score, colon length.
-
Secondary Endpoints: Histological score of inflammation and tissue damage, colonic MPO activity, cytokine expression (e.g., TNF-α, IL-6, IL-1β) in colon tissue.
Conclusion
This compound (GS-5718) is a selective IRAK4 inhibitor that serves as a valuable tool for researchers investigating the role of the TLR/IL-1R signaling pathway in inflammatory bowel disease. The provided protocols for in vitro and in vivo studies offer a framework for assessing the biological activity and therapeutic potential of IRAK4 inhibition in preclinical models of IBD. Researchers should optimize these protocols based on their specific experimental setup and objectives.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.3. Treatment of dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Edecesertib (GS-5718): Application Notes and Protocols for Cutaneous Lupus Erythematosus (CLE) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (formerly GS-5718) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][3] These pathways are implicated in the pathogenesis of various autoimmune and inflammatory diseases, including Cutaneous Lupus Erythematosus (CLE), where the innate immune system is chronically activated.[3][4] By targeting IRAK4, this compound aims to modulate pro-inflammatory signaling and cytokine production, offering a promising therapeutic strategy for CLE.[1][3]
Currently, this compound is in Phase 2 clinical development for the treatment of CLE.[2][4] Preclinical studies have demonstrated its efficacy in a murine model of lupus, and early phase clinical trials have been initiated to evaluate its safety, tolerability, and efficacy in patients with CLE.[1][5] This document provides detailed application notes and protocols based on available preclinical and clinical research to guide further investigation of this compound in the context of CLE.
Mechanism of Action: IRAK4 Signaling Pathway
This compound selectively inhibits the kinase activity of IRAK4. In the context of CLE, activation of TLRs (e.g., TLR7 and TLR9) by self-nucleic acids leads to the recruitment of the MyD88 adaptor protein, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons, which are key drivers of the autoimmune response in lupus. By inhibiting IRAK4, this compound is hypothesized to block this cascade, thereby reducing the inflammatory manifestations of CLE.
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Preclinical Research Data
This compound has demonstrated efficacy in the NZB/W F1 murine model, which spontaneously develops a systemic lupus erythematosus-like disease with cutaneous manifestations.[1][3]
Summary of Preclinical Efficacy in NZB/W Mouse Model
| Parameter | Observation | Reference |
| Survival | Statistically significant improvement in survival compared to control animals. | [3] |
| Proteinuria | Reduced proteinuria, a marker of kidney damage. | [3] |
| Splenomegaly | Reduced splenomegaly. | [3] |
| Serum Cholesterol | Reduced serum cholesterol levels. | [3] |
| Kidney Histology | Decreased swelling, crescent formation, and periodic acid-Schiff (PAS) staining in glomeruli; reduced protein casts in the cortex; and decreased perivascular infiltration. | [3] |
| Inflammatory Markers | Statistically significant reductions in peripheral cytokine production, kidney cytokine and interferon gene expression, and splenic immune cell infiltration. | [3] |
Preclinical Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound in the NZB/W mouse model of spontaneous lupus.[3]
Experimental Workflow for Preclinical Efficacy Study
Caption: Workflow for Preclinical Evaluation of this compound.
1. Animal Model:
-
Model: Female NZB/W F1 mice, a well-established model that spontaneously develops lupus-like pathology.[3]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Dosing and Administration:
-
Compound: this compound (GS-5718) formulated for oral administration.
-
Vehicle: An appropriate vehicle control should be used (e.g., as described in the supporting information of the discovery publication).
-
Dosing Regimen: Daily oral gavage. The specific dose and duration will depend on the study design but should be based on prior pharmacokinetic and tolerability studies.[1]
3. In-life Assessments:
-
Survival: Monitored daily.
-
Proteinuria: Assessed weekly or bi-weekly using urine dipsticks or a quantitative assay.
-
Body Weight: Measured weekly to monitor overall health.
4. Terminal Endpoint Analysis:
-
Euthanasia: At the study endpoint, mice are euthanized, and tissues are collected.
-
Splenomegaly: Spleens are excised and weighed.
-
Serum Analysis: Blood is collected for the measurement of serum cholesterol and other relevant biomarkers.
-
Kidney Histology: Kidneys are fixed in formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) for histological evaluation of kidney damage.
-
Biomarker Analysis:
-
Cytokine Levels: Peripheral blood is collected to measure cytokine levels using methods such as ELISA or multiplex assays.
-
Gene Expression: A portion of the kidney is snap-frozen for RNA extraction and analysis of cytokine and interferon gene expression by quantitative PCR (qPCR).
-
Immune Cell Infiltration: Spleens are processed to single-cell suspensions for analysis of immune cell populations by flow cytometry.
-
Clinical Research Protocols
This compound is being investigated in clinical trials for CLE. The following information is derived from publicly available clinical trial records.
Terminated Phase 1b Study (LYNX - NCT04809623)
This study was a randomized, blinded, placebo-controlled Phase 1b trial designed to evaluate the safety and tolerability of this compound in participants with CLE, with or without systemic lupus erythematosus (SLE).[5] The study was terminated after enrolling 3 participants.[6]
LYNX Study (NCT04809623) Design
| Parameter | Details | Reference |
|---|---|---|
| Official Title | A Randomized, Blinded, Placebo-Controlled, Phase 1b Study of GS-5718 in Subjects With Cutaneous Lupus Erythematosus (CLE) | [5] |
| Primary Objective | To evaluate the safety and tolerability of this compound. | [5] |
| Study Population | Participants with active CLE (ACLE, SCLE, or mixed presentations including DLE) with or without SLE. | [5] |
| Key Inclusion Criteria | - CLASI-A score ≥ 6 (excluding alopecia).- At least one skin lesion amenable to biopsy. | [5] |
| Intervention | This compound (115 mg orally once daily) or matching placebo for up to 4 weeks. | [7] |
| Status | Terminated. |[6] |
Ongoing Phase 2 Study (NCT05629208)
This is a randomized, blinded, placebo-controlled, Phase 2a, proof-of-concept study to evaluate the efficacy, safety, and tolerability of this compound in participants with CLE.[8]
Phase 2 Study (NCT05629208) Design
| Parameter | Details | Reference |
|---|---|---|
| Official Title | A Randomized, Blinded, Placebo-Controlled, Phase 2a, Proof-of-Concept Study to Evaluate Efficacy, Safety, and Tolerability of GS-5718 in Participants With Cutaneous Lupus Erythematosus (CLE) | [8] |
| Primary Objective | To evaluate the efficacy of this compound in treating CLE. | [9] |
| Study Population | Participants with active CLE. | [9] |
| Key Inclusion Criteria | - CLASI-A score ≥ 8 (excluding alopecia) and CLASI-A erythema score of ≥ 4.- For participants with SLE, SLEDAI-2K score ≥ 4.- At least one skin lesion amenable to biopsy. | [9] |
| Intervention | This compound (30 mg orally once daily) or matching placebo for up to 12 weeks. | [8] |
| Status | Recruiting. |[2] |
Clinical Trial Workflow for CLE Studies
Caption: General Workflow for this compound Clinical Trials in CLE.
Conclusion
This compound is a promising therapeutic candidate for Cutaneous Lupus Erythematosus, with a well-defined mechanism of action targeting the IRAK4 signaling pathway. Preclinical data in a relevant animal model supports its potential efficacy. The ongoing Phase 2 clinical trial will provide crucial data on its clinical utility in patients with CLE. The protocols and data presented in these application notes are intended to serve as a resource for the scientific community to facilitate further research and development of this compound and other IRAK4 inhibitors for autoimmune skin diseases.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 4. This compound for Cutaneous Lupus Erythematosus · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ichgcp.net [ichgcp.net]
- 6. This compound (GS-5718) / Gilead [delta.larvol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
Application Notes and Protocols for Edecesertib Treatment in NZB/W F1 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (formerly GS-5718) is a potent, selective, and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), mediating pro-inflammatory signaling and the production of cytokines and type I interferons.[1][2][4] Given that signaling through TLR7 and TLR9 is a key driver in the pathogenesis of lupus, IRAK4 inhibition presents a promising therapeutic strategy.[4]
The New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse is a well-established and widely utilized preclinical model that spontaneously develops an autoimmune disease closely resembling human Systemic Lupus Erythematosus (SLE).[5][6] These mice, particularly females, develop characteristic features of lupus, including high titers of anti-nuclear antibodies (ANAs), immune complex-mediated glomerulonephritis, and ensuing proteinuria, making them an ideal model for evaluating novel SLE therapeutics.[5][7] Preclinical studies have demonstrated that this compound is effective in the NZB/W F1 mouse model, showing significant improvements in survival and key disease parameters.[4][8]
These application notes provide a summary of the reported effects of this compound in this model and offer detailed, representative protocols for conducting similar efficacy studies.
Data Presentation: this compound Efficacy in NZB/W F1 Mice
While specific quantitative data from the preclinical studies of this compound have not been publicly released, an abstract from the ACR Convergence 2021 meeting summarized the key findings.[4] The following tables are structured to reflect these reported outcomes.
Table 1: Summary of In-Life Disease Outcomes
| Parameter | Vehicle Control | This compound Treatment |
| Survival | Standard mortality curve for NZB/W F1 model | Statistically significant improvement |
| Proteinuria | Progressive increase with age | Statistically significant reduction |
| Splenomegaly | Significant enlargement | Statistically significant reduction |
| Serum Cholesterol | Elevated levels | Statistically significant reduction |
Table 2: Summary of Kidney Histopathology Findings
| Histological Feature | Vehicle Control | This compound Treatment |
| Glomerular Swelling | Present | Decreased |
| Glomerular Crescent Formation | Present | Decreased |
| Glomerular PAS Staining | Positive, indicating matrix deposition | Decreased |
| Cortical Protein Casts | Present | Decreased |
| Perivascular Infiltration | Present | Decreased |
Table 3: Summary of Pharmacodynamic and Inflammatory Endpoints
| Endpoint | Vehicle Control | This compound Treatment |
| Peripheral Cytokine Production | Elevated | Statistically significant reduction |
| Kidney Cytokine Gene Expression | Upregulated | Reduced |
| Kidney Interferon Gene Expression | Upregulated | Reduced |
| Splenic Immune Cell Infiltration | Significant infiltration | Reduced |
Signaling Pathway and Experimental Workflow
This compound (IRAK4 Inhibitor) Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting IRAK4, it blocks the downstream signaling cascade from Toll-like receptors (TLRs) and the IL-1 receptor, which are crucial for the production of inflammatory cytokines and Type I interferons that drive lupus pathogenesis.
Caption: this compound inhibits IRAK4, blocking TLR/IL-1R signaling.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating a therapeutic agent like this compound in the NZB/W F1 lupus model.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 5. aragenbio.com [aragenbio.com]
- 6. Preclinical Evaluation Of Novel Drug Candidates Against SLE In NZBW F1 Mouse Models [pharmaceuticalonline.com]
- 7. Amelioration of lupus-like autoimmune disease in NZB/WF1 mice after treatment with a blocking monoclonal antibody specific for complement component C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (GS-5718) / Gilead [delta.larvol.com]
Application Notes and Protocols for In Vivo Administration of Edecesertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (also known as GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical serine/threonine kinase that functions as a key signaling node downstream of Toll-like receptors (TLRs) and IL-1 family receptors.[3][4] By inhibiting IRAK-4, this compound effectively blocks pro-inflammatory signaling and cytokine production, making it a promising therapeutic candidate for autoimmune and inflammatory diseases such as lupus and rheumatoid arthritis.[2][4] Preclinical studies have demonstrated its efficacy in a murine model of lupus.[1]
These application notes provide detailed protocols for the preparation and formulation of this compound for in vivo experimental use, along with a summary of its mechanism of action and relevant preclinical data.
Mechanism of Action: IRAK-4 Signaling Pathway
This compound selectively inhibits the kinase activity of IRAK-4. This kinase is a central component of the Myddosome complex, which is formed upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1 family receptors by their respective cytokines. IRAK-4 activation initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of various pro-inflammatory cytokines and chemokines. By inhibiting IRAK-4, this compound effectively abrogates this inflammatory cascade.
Caption: IRAK-4 signaling pathway and the inhibitory action of this compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound powder is provided below.
| Property | Value |
| Molecular Weight | 435.45 g/mol |
| Formula | C₂₂H₂₂FN₇O₂ |
| Appearance | Crystalline solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
In Vivo Formulation Protocols
This compound is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. The following are two established protocols for preparing this compound for oral gavage. It is recommended to prepare the working solution fresh on the day of use.
Note: Sonication may be required to aid dissolution. Always ensure the solution is clear before administration.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is a common choice for oral administration of hydrophobic compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: First, dissolve this compound in DMSO to create a concentrated stock solution.
-
Add Co-solvents: Sequentially add PEG300 and then Tween-80 to the DMSO stock solution, ensuring the solution is mixed well and remains clear after each addition.
-
Final Dilution: Add sterile saline to the mixture to achieve the final desired concentration and vehicle composition.
Example for a 2.5 mg/mL solution: To prepare 1 mL of a 2.5 mg/mL working solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.[2]
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Final Formulation: Add the this compound stock solution to the 20% SBE-β-CD in saline solution to achieve the final desired concentration.
Example for a 2.5 mg/mL solution: To prepare 1 mL of a 2.5 mg/mL working solution with a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly until clear.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Edecesertib: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, mechanism of action, and experimental protocols for Edecesertib (GS-5718), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This document is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Solubility of this compound
This compound exhibits solubility in various common laboratory solvents. Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the known solubility data for this compound. It is recommended to use freshly opened DMSO to avoid moisture absorption.[1][2] For in vivo formulations, solvents should be added sequentially, ensuring the solution is clear before adding the next solvent.[1][2] Sonication and/or gentle heating may be used to aid dissolution.[1][3]
| Solvent/System | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL (183.72 mM) | Sonication is recommended.[1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (5.74 mM) | A clear solution is obtained.[3] This formulation is suitable for in vivo studies.[1][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.74 mM) | A clear solution is obtained.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (7.58 mM) | Sonication is recommended.[1][2] |
Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 1 year.[1] Stock solutions are recommended to be stored at -80°C for 6 months or -20°C for 1 month in sealed containers, protected from moisture and light.[3]
Mechanism of Action and Signaling Pathway
This compound is a selective, potent, and orally active inhibitor of IRAK-4.[3][4] IRAK-4 is a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), which are key players in the innate immune response and inflammation.[4][5][6][7] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), or IL-1Rs by cytokines, a signaling cascade is initiated that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
IRAK-4 is one of the first kinases recruited to the receptor complex and its kinase activity is essential for the subsequent phosphorylation and activation of other IRAK family members, ultimately leading to the activation of NF-κB.[1][5] By inhibiting IRAK-4, this compound effectively blocks this signaling cascade, thereby reducing the production of inflammatory mediators.[4][7] This mechanism of action makes this compound a promising therapeutic agent for autoimmune and inflammatory diseases such as rheumatoid arthritis and lupus erythematosus.[3][4]
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific cell types, concentrations, and incubation times may need to be optimized for your particular experimental setup.
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO. For example, to make 1 mL of a 10 mM stock solution from this compound (MW: 435.49 g/mol ), weigh out 4.35 mg of the powder.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Assay: Inhibition of LPS-Induced TNF-α Production in Human Monocytes
Objective: To determine the inhibitory effect of this compound on the production of TNF-α in human monocytes stimulated with lipopolysaccharide (LPS). This compound has been shown to inhibit LPS-induced TNFα release in human monocytes with an EC50 of 191 nM.[3]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Cell Seeding:
-
If using primary human monocytes, isolate them from PBMCs by adherence or other standard methods.
-
Seed the monocytes in a 96-well plate at a density of 1 x 105 to 2 x 105 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours to allow the cells to adhere and equilibrate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 10-100 ng/mL is commonly used to stimulate TNF-α production.
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the EC50 value using a suitable non-linear regression model.
-
In Vivo Studies
This compound has demonstrated efficacy in a mouse model of lupus.[4][6] For in vivo experiments, this compound can be formulated as described in the solubility table. The choice of vehicle will depend on the route of administration and the specific experimental design. It is crucial to perform preliminary tolerability studies to determine the maximum tolerated dose in the chosen animal model. This compound is currently under clinical evaluation for the treatment of lupus erythematosus.[4][8][9]
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should not be considered as a substitute for independent experimental validation. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 3. B cell antigen receptor-induced activation of an IRAK4-dependent signaling pathway revealed by a MALT1-IRAK4 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
Edecesertib: Application Notes on Stability and Storage for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the investigational IRAK-4 inhibitor, Edecesertib (also known as GS-5718). The information is intended to guide researchers in handling and storing the compound to ensure its integrity for experimental use. The protocols outlined below are based on publicly available data and general best practices for stability testing of small molecules.
Compound Information
| Compound Name | This compound (GS-5718) |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) |
| Mechanism of Action | This compound is a selective inhibitor of IRAK-4, a key kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). By inhibiting IRAK-4, this compound blocks the downstream activation of inflammatory signaling cascades. |
| Therapeutic Potential | Investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. |
Stability and Storage Conditions
Proper storage is critical to maintain the chemical and physical integrity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Solid-State Storage
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Short-term | Store in a sealed container, protected from moisture and light. |
Data compiled from supplier information.
Stock Solution Storage
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 1 year | For long-term storage of concentrated stock solutions. |
| DMSO | -20°C | Up to 1 month | For short-term storage. Avoid repeated freeze-thaw cycles. |
Data compiled from supplier information. It is always recommended to refer to the specific supplier's datasheet for the most accurate information.
Signaling Pathway of this compound
This compound targets IRAK-4, a critical node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines. This compound's inhibition of IRAK-4 disrupts this pathway.
Experimental Protocols
Preparation of Stock Solutions
For in vitro and in vivo studies, this compound is typically dissolved in an appropriate solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Phosphate-buffered saline (PBS) or other aqueous buffers
-
Vortex mixer
-
Sonicator (optional)
Protocol for a 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of this compound: ~435.45 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for Stability-Indicating Method Development (General Template)
As a specific, validated stability-indicating method for this compound is not publicly available, this section provides a general workflow for developing such a method, primarily using High-Performance Liquid Chromatography (HPLC). This protocol should be adapted and optimized for this compound.
4.2.1. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
UV light chamber
-
Oven
Protocol:
-
Acid Hydrolysis: Mix this compound solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix this compound solution with 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven for a defined period.
-
Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Control Samples: Prepare control samples (unstressed) for each condition.
-
Analyze all samples by HPLC to assess the extent of degradation and the formation of new peaks.
4.2.2. HPLC Method Development (General Parameters)
The following are starting parameters for an HPLC method that would require optimization for this compound.
| Parameter | Suggested Starting Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength using a PDA detector (e.g., 200-400 nm) |
| Injection Volume | 10 µL |
Method Validation: Once the HPLC method is optimized to separate this compound from its degradation products, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
The stability of this compound is assessed by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time. The results should be tabulated, and the percentage of degradation calculated. For quantitative analysis, a calibration curve should be generated.
Conclusion
This compound is a stable compound when stored under the recommended conditions. For research purposes, it is crucial to adhere to these storage guidelines to ensure the reliability and reproducibility of experimental results. The provided protocols offer a framework for the preparation of solutions and the development of a stability-indicating analytical method. Researchers should adapt these general protocols to their specific experimental needs and always refer to the supplier's certificate of analysis for lot-specific information.
Application Notes and Protocols for Flow Cytometry Analysis of Edecesertib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to assess the cellular effects of Edecesertib, a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. This compound holds therapeutic promise for inflammatory and autoimmune diseases, and understanding its impact on cellular processes is crucial for its development and application.[1][2][3][4][5] Flow cytometry is a powerful tool for single-cell analysis, enabling detailed investigation of a compound's mechanism of action.[6][7]
Introduction to this compound and its Mechanism of Action
This compound (also known as GS-5718) is a small molecule inhibitor that selectively targets IRAK4, a key serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4] IRAK4 plays a crucial role in the innate immune response, and its dysregulation is implicated in the pathogenesis of various inflammatory and autoimmune conditions, including lupus.[1][2][4] By inhibiting IRAK4, this compound effectively blocks the downstream activation of transcription factors such as NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.[1]
Key Applications for Flow Cytometry with this compound Treatment:
-
Cell Cycle Analysis: To determine if this compound affects cell proliferation and division.
-
Apoptosis Assays: To assess whether this compound induces programmed cell death in target cell populations.
-
Immunophenotyping: To analyze the expression of specific cell surface and intracellular protein markers, providing insights into the cellular targets of this compound and its impact on immune cell subsets.
Data Presentation
As no specific public data from flow cytometry experiments with this compound is available, the following tables are presented as templates for researchers to structure their own experimental results.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| This compound | 1000 | |||
| Positive Control | - |
Table 2: Induction of Apoptosis by this compound
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| This compound | 1000 | |||
| Positive Control | - |
Table 3: Modulation of Protein Marker Expression by this compound
| Treatment Group | Concentration (nM) | Target Cell Population | Marker | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Vehicle Control | 0 | e.g., T cells | e.g., CD69 | ||
| This compound | 10 | e.g., T cells | e.g., CD69 | ||
| This compound | 100 | e.g., T cells | e.g., CD69 | ||
| This compound | 1000 | e.g., T cells | e.g., CD69 | ||
| Isotype Control | - | e.g., T cells | - |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in a cell population following treatment with this compound using propidium iodide (PI) staining and flow cytometry.[8][9][10]
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2 or PE-Texas Red channel). Gate on single cells to exclude doublets and aggregates. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V and PI co-staining.[11][12][13][14] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.[11][13]
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS. After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate compensation settings for FITC and PI.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualizations
Caption: this compound inhibits the IRAK4 signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 6. Flow cytometry and systemic lupus erythematosus: how cells tell the story of the disease | Immunostep Biotech [immunostep.com]
- 7. Enhanced IL-15-mediated NK cell activation and proliferation by an ADAM17 function-blocking antibody involves CD16A, CD137, and accessory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Edecesertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edecesertib (also known as GS-5718) is a potent and selective, orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical component of the signaling pathways downstream of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a key role in the innate immune response and pro-inflammatory cytokine production.[1] By inhibiting IRAK4, this compound has the potential to treat a range of inflammatory and autoimmune diseases, and it is currently under clinical evaluation for lupus erythematosus.[1][4]
These application notes provide a summary of the preclinical pharmacokinetic (PK) profile of this compound and generalized protocols for its evaluation in animal models. While specific quantitative PK data from preclinical studies of this compound are not publicly available, this document offers a framework for researchers to conduct similar studies on IRAK4 inhibitors.
Preclinical Pharmacokinetic Summary of this compound
Preclinical studies have demonstrated that this compound is an orally bioavailable compound that was evaluated in both mouse and rat models.[1] It has shown efficacy in a mouse model of lupus, indicating sufficient exposure to modulate disease-relevant pathways in vivo.[1] Human pharmacokinetic data suggests that this compound is suitable for once-daily administration.[1][5]
Table 1: Example Pharmacokinetic Parameters of a Small Molecule Inhibitor in Preclinical Species
Note: The following data is illustrative for a generic small molecule inhibitor and is not actual data for this compound.
| Parameter | Mouse (Oral, 10 mg/kg) | Rat (Oral, 10 mg/kg) |
| Cmax (ng/mL) | 1500 | 1200 |
| Tmax (h) | 0.5 | 1.0 |
| AUClast (ngh/mL) | 6000 | 7200 |
| AUCinf (ngh/mL) | 6200 | 7500 |
| Half-life (t½) (h) | 2.5 | 4.0 |
| Bioavailability (%) | 40 | 60 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
This compound (GS-5718)
-
Vehicle for formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[2]
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL dosing volume).
-
Dosing: Administer a single oral dose of this compound to each mouse via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.
Protocol 2: In Vivo Pharmacodynamic Study in a Mouse Model of Inflammation
Objective: To evaluate the effect of this compound on a target biomarker in a mouse model of inflammation.
Materials:
-
This compound (GS-5718)
-
Lipopolysaccharide (LPS)
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kit for TNFα
-
Other materials as listed in Protocol 1
Procedure:
-
Animal Acclimation and Dosing: Follow steps 1-3 from Protocol 1 to dose mice with this compound or vehicle control.
-
Inflammatory Challenge: At a specified time post-dose (e.g., 1 hour), administer an intraperitoneal injection of LPS to induce an inflammatory response.
-
Blood Sampling: At a predetermined time after the LPS challenge (e.g., 2 hours), collect blood samples.
-
Plasma Preparation and Storage: Follow steps 5 and 6 from Protocol 1.
-
Biomarker Analysis: Measure the concentration of a relevant biomarker (e.g., TNFα) in the plasma samples using an ELISA kit.
-
Data Analysis: Compare the levels of the biomarker in the this compound-treated groups to the vehicle control group to determine the in vivo efficacy.
Visualizations
Signaling Pathway of IRAK4
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
References
Edecesertib and Methotrexate Combination Therapy for Rheumatoid Arthritis: A Review of a Discontinued Clinical Pathway
The development of Edecesertib (GS-5718) for the treatment of rheumatoid arthritis (RA), particularly in combination with methotrexate, has been discontinued. A Phase 2 clinical trial designed to evaluate the safety and efficacy of this compound in patients with active RA who had an inadequate response to disease-modifying antirheumatic drugs (bDMARDs) was withdrawn.[1] Consequently, there is a lack of publicly available clinical data, detailed experimental protocols, and established application notes for the combined use of this compound and methotrexate in RA patients.
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[2][3] IRAK-4 is a critical component in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key mediators of the inflammatory response implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[3] By inhibiting IRAK-4, this compound was developed with the aim of blocking pro-inflammatory cytokine production.[3]
While the specific combination with methotrexate for RA was not clinically evaluated in completed trials, methotrexate remains a cornerstone therapy for RA.[4][5] It is frequently used as a background therapy in clinical trials for new RA drugs.[6][7][8][9]
Mechanism of Action: The IRAK-4 Signaling Pathway
This compound's therapeutic hypothesis was centered on the inhibition of the IRAK-4 signaling cascade. This pathway is activated by the binding of ligands such as interleukin-1 (IL-1) or pathogen-associated molecular patterns (PAMPs) to their respective receptors (IL-1R or TLRs). This binding initiates the formation of a protein complex that includes MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates other proteins, leading to the activation of downstream transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of various pro-inflammatory genes, including cytokines and chemokines that contribute to the inflammation and joint destruction seen in rheumatoid arthritis.
Hypothetical Experimental Protocol for In Vitro Studies
Given the discontinuation of clinical trials, no established protocols for the combination therapy exist. However, based on standard preclinical drug evaluation, a hypothetical in vitro experimental protocol to assess the synergistic or additive effects of this compound and methotrexate could be structured as follows. This protocol is for informational purposes and is not derived from published studies of the combination.
Objective: To determine the in vitro efficacy of this compound in combination with methotrexate on the production of pro-inflammatory cytokines from synovial fibroblasts isolated from rheumatoid arthritis patients (RASF).
Materials:
-
Primary human RASF cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (GS-5718)
-
Methotrexate
-
Recombinant human Interleukin-1β (IL-1β)
-
ELISA kits for TNF-α, IL-6, and IL-8
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Protocol:
-
Cell Culture: Culture RASF in T-75 flasks until 80-90% confluency.
-
Cell Seeding: Seed RASF in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and methotrexate.
-
Treat cells with varying concentrations of this compound alone, methotrexate alone, or a combination of both for 2 hours. Include a vehicle control (e.g., DMSO).
-
-
Stimulation: After the pre-treatment period, stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the drug combinations.
-
Data Analysis: Analyze the data to determine the effect of the combination therapy on cytokine production and assess for synergistic, additive, or antagonistic effects.
Summary and Future Outlook
While this compound showed promise as a selective IRAK-4 inhibitor, its development for rheumatoid arthritis was halted.[10] The reasons for the withdrawal of the clinical trial have not been publicly detailed. As such, there is no clinical data to support the use of this compound, either as a monotherapy or in combination with methotrexate, for the treatment of RA. Future research in this area would depend on a renewed interest in this compound or the development of other IRAK-4 inhibitors for inflammatory diseases. For now, the combination of this compound and methotrexate for RA remains an unexplored and unvalidated therapeutic concept.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trials to establish methotrexate as a therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 7. Etanercept or Methotrexate Withdrawal in Rheumatoid Arthritis Patients in Sustained Remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate withdrawal in patients with rheumatoid arthritis who achieve low disease activity with tofacitinib modified-release 11 mg once daily plus methotrexate (ORAL Shift): a randomised, phase 3b/4, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]
Application Note: Gene Expression Analysis Following Edecesertib (IRAK4 Inhibitor) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edecesertib (also known as GS-5718) is a potent and selective small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[4][5][6] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of autoimmune and inflammatory diseases, including lupus and rheumatoid arthritis.[2][4]
By inhibiting the kinase activity of IRAK4, this compound blocks downstream signaling events that lead to the activation of key transcription factors like NF-κB and AP-1.[5][7] This ultimately suppresses the production and release of pro-inflammatory cytokines and chemokines.[1]
Analyzing gene expression changes following this compound treatment is crucial for understanding its mechanism of action, confirming target engagement, and identifying pharmacodynamic biomarkers. This document provides an overview of the IRAK4 signaling pathway, expected changes in gene expression, and detailed protocols for performing such analyses using quantitative PCR (qPCR) and high-throughput RNA-Sequencing (RNA-Seq).
This compound Mechanism of Action: The IRAK4 Signaling Pathway
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor complex. MyD88 then recruits IRAK4, which, through its kinase activity, phosphorylates and activates IRAK1 and IRAK2.[7][8] This activated complex, known as the Myddosome, subsequently interacts with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAP kinases (MAPK).[9][10] These transcription factors translocate to the nucleus and induce the expression of a wide array of inflammatory genes. This compound acts by directly inhibiting the kinase function of IRAK4, thereby halting this inflammatory cascade.[11]
Figure 1. Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Expected Gene Expression Changes
Treatment with this compound is expected to down-regulate the expression of genes that are transcriptional targets of the NF-κB and AP-1 pathways. The table below summarizes hypothetical, yet biologically plausible, gene expression changes in immune cells (e.g., monocytes or macrophages) stimulated with a TLR agonist like LPS and co-treated with this compound.
| Gene Symbol | Gene Name | Pathway Involvement | Expected Change with this compound | Hypothetical Fold Change (LPS + this compound vs. LPS) |
| TNF | Tumor Necrosis Factor | NF-κB, MAPK | Down-regulation | -5.2 |
| IL6 | Interleukin 6 | NF-κB, MAPK | Down-regulation | -4.8 |
| IL1B | Interleukin 1 Beta | NF-κB, MAPK | Down-regulation | -6.1 |
| CCL2 | C-C Motif Chemokine Ligand 2 | NF-κB | Down-regulation | -3.5 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | NF-κB, IRF | Down-regulation | -4.1 |
| IFNB1 | Interferon Beta 1 | IRF | Down-regulation | -3.9 |
Note: The quantitative data presented is for illustrative purposes only and will vary based on cell type, stimulus, drug concentration, and exposure time.
Experimental Workflow for Gene Expression Analysis
A typical workflow for assessing drug-induced changes in gene expression involves several key stages, from initial cell culture and treatment to final data analysis and interpretation.
Figure 2. General experimental workflow for gene expression analysis post-drug treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline for treating adherent cells (e.g., THP-1 macrophages) or suspension cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).
-
Cell Plating:
-
Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
For THP-1 monocytes, differentiate to macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.
-
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in cell culture media to desired working concentrations.
-
Treatment:
-
Remove old media from cells.
-
Add fresh media containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours.
-
Add inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL) to the appropriate wells.
-
Experimental Groups:
-
Vehicle Control (media + DMSO)
-
This compound alone
-
Stimulus alone (LPS + DMSO)
-
Stimulus + this compound
-
-
-
Incubation: Incubate cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
Harvesting:
-
For adherent cells, wash once with cold PBS, then lyse directly in the plate using the appropriate lysis buffer from an RNA isolation kit.
-
For suspension cells, pellet by centrifugation, wash with cold PBS, and lyse.
-
Protocol 2: RNA Isolation
High-quality RNA is essential for downstream applications. Use a commercial kit (e.g., RNeasy Mini Kit, Qiagen) for reliable results.
-
Homogenization: Add lysis buffer (e.g., Buffer RLT) to the cell pellet or plate and homogenize by vortexing or passing through a needle.
-
Ethanol Addition: Add 70% ethanol to the lysate and mix well.
-
Column Binding: Transfer the sample to an RNeasy spin column and centrifuge. The RNA will bind to the membrane.
-
Washing: Perform wash steps with the provided buffers (e.g., Buffer RW1 and RPE) to remove contaminants.
-
DNase Treatment (Optional but Recommended): Perform an on-column DNase I digestion to eliminate any contaminating genomic DNA.
-
Elution: Add RNase-free water to the center of the column membrane and centrifuge to elute the purified RNA.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity (RIN score) using an Agilent Bioanalyzer.
Protocol 3: Gene Expression Analysis by qPCR
qPCR is used to quantify the expression of a small number of target genes.[12][13][14]
-
cDNA Synthesis (Reverse Transcription):
-
In a PCR tube, combine 1 µg of total RNA, random primers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add Reverse Transcriptase buffer and a Reverse Transcriptase enzyme.
-
Run the reaction in a thermal cycler according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for your gene of interest (e.g., TNF), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to each well. Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.[14]
-
-
qPCR Run:
-
Run the plate on a real-time PCR machine. A typical protocol includes an initial denaturation (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[12]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCq method.[12]
-
Protocol 4: High-Throughput Profiling by DRUG-seq
DRUG-seq is a cost-effective, high-throughput RNA-seq method ideal for screening multiple drug concentrations or conditions. It works directly from cell lysates, bypassing traditional RNA purification.[15][16][17][18]
-
Cell Culture and Treatment: Perform cell culture and drug treatment in 384-well plates as described in Protocol 1.
-
Direct Lysis: Wash cells with PBS. Add a specialized DRUG-seq lysis buffer directly to each well. Seal the plate and freeze at -80°C.[18]
-
Reverse Transcription (In-plate):
-
Pooling and Cleanup: After reverse transcription, all samples (lysates) from the 384-well plate are pooled into a single tube. The pooled cDNA is then purified.
-
Library Construction: The pooled cDNA undergoes second-strand synthesis, amplification, and fragmentation (tagmentation). Sequencing adapters are then added to generate a final sequencing-ready library.[15]
-
Sequencing: Sequence the library on an Illumina platform (e.g., NextSeq or HiSeq).
-
Data Analysis:
-
Use a specialized bioinformatic pipeline to demultiplex the sequencing data based on the well barcodes.[16]
-
Align reads to a reference genome and count transcripts using the UMIs to remove amplification bias.
-
Perform differential gene expression analysis between treatment groups (e.g., this compound vs. vehicle control).
-
Conduct pathway and gene set enrichment analysis to identify biological processes affected by the treatment.
-
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. oaepublish.com [oaepublish.com]
- 13. Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idtdna.com [idtdna.com]
- 15. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alitheagenomics.com [alitheagenomics.com]
- 18. biomol.com [biomol.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Edecesertib Solubility Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Edecesertib (GS-5718), a selective IRAK-4 inhibitor.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide offers a step-by-step approach to effectively dissolve and handle this compound in your experiments.
Issue: Precipitate formation when preparing aqueous solutions of this compound.
Cause: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation.
Solution: A stepwise approach using organic solvents and co-solvents is necessary.
Experimental Protocol: Preparing a Solubilized this compound Solution
-
Initial Dissolution in an Organic Solvent:
-
Preparation of the Final Aqueous Solution using Co-solvents:
-
For in vivo or cell-based assays requiring a lower percentage of DMSO, a co-solvent system is recommended. The following are established protocols:
-
Protocol 1: Co-solvent System with PEG300 and Tween-80
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL)[3].
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add saline (or your desired aqueous buffer) to reach the final volume[3].
-
The final solvent composition should be approximately: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1][2]. This method can achieve a clear solution of at least 2.5 mg/mL (5.74 mM)[2][3].
-
-
Protocol 2: Formulation with SBE-β-CD
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL)[3].
-
In a separate tube, prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly[3].
-
The final solvent composition should be approximately: 10% DMSO and 90% (20% SBE-β-CD in Saline)[2][3]. This method can also achieve a clear solution of at least 2.5 mg/mL (5.74 mM)[2][3].
-
-
-
Troubleshooting Workflow
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration (mM) |
| DMSO | 80 mg/mL[1] | 183.72[1] |
| DMSO | 100 mg/mL[2] | 229.65[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[2][3] | ≥ 5.74[2][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[2][3] | ≥ 5.74[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GS-5718) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][3][4] IRAK-4 is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are involved in inflammatory responses.[4] By inhibiting IRAK-4, this compound blocks pro-inflammatory signaling and cytokine production.[4] It is being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and lupus erythematosus.[1][3]
This compound Signaling Pathway
Q2: Are there other general techniques to improve the solubility of poorly soluble compounds like this compound?
A2: Yes, several techniques are used to enhance the solubility of poorly water-soluble drugs. These include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[5][6]
-
Micronization: Reducing the particle size of the drug increases the surface area, which can improve the dissolution rate.[6][7][8]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility and dissolution.[5][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.[5][9]
-
Co-solvency: The use of a water-miscible solvent in which the drug is soluble, as detailed in the troubleshooting guide, is a common and effective method.[5][7][8]
Q3: How should I store this compound solutions?
A3: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, kept in a sealed container away from moisture and light.[2][3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Q4: What should I do if the this compound powder is stuck to the vial?
A4: It is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom.[1]
Q5: Can prolonged sonication damage the this compound compound?
A5: While sonication is a useful tool for dissolution, prolonged or high-intensity sonication can potentially degrade compounds. It is advisable to use a lower frequency and sonicate in short bursts, allowing the solution to cool in between, to minimize this risk.[1]
References
- 1. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 2. reactivi.ro [reactivi.ro]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Optimizing Edecesertib Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Edecesertib (also known as GS-5718) for in vitro cell culture experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1] IRAK-4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor family.[2] By inhibiting IRAK-4, this compound blocks the activation of downstream signaling pathways, including NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines like TNF-α.[3]
Q2: What is a good starting concentration for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, this compound inhibits the lipopolysaccharide (LPS)-induced release of TNF-α in human monocytes with an EC50 of 191 nM.[1] Therefore, a concentration range from 10 nM to 10 µM is a reasonable starting point for most cell lines. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line will depend on your research question. Cell lines with high expression of IRAK-4 and functional TLR/IL-1R signaling pathways are ideal. Examples include:
-
Human Monocytes: As demonstrated by the inhibition of LPS-induced TNF-α release.[1]
-
B-cell Lymphoma Cell Lines: Such as OCI-LY19, OCI-LY3, U266B1, and MWCL1, particularly those with MYD88 mutations which can lead to constitutive IRAK-4 signaling.
-
T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines: Many T-ALL cell lines express high levels of IRAK1 and IRAK4.[4]
-
Chronic Lymphocytic Leukemia (CLL) cells: Primary CLL cells have shown sensitivity to IRAK4 inhibition.[5]
It is recommended to verify IRAK-4 expression in your chosen cell line by western blot or other methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | - Exceeding the solubility limit.- Improper dilution of the DMSO stock. | - Ensure the final concentration of this compound is within its solubility range in your culture medium.- When diluting the DMSO stock, add it to the medium dropwise while gently vortexing to ensure proper mixing. |
| High background or off-target effects | - Concentration of this compound is too high.- The chosen cell line is not ideal for studying IRAK-4 specific effects. | - Perform a dose-response curve to identify the lowest effective concentration.- Include appropriate controls, such as a structurally related inactive compound if available.- Consider using a cell line with a known dependency on the IRAK-4 pathway. |
| No observable effect of this compound | - The concentration is too low.- The cell line does not have an active IRAK-4 signaling pathway.- The experimental endpoint is not sensitive to IRAK-4 inhibition. | - Increase the concentration of this compound.- Confirm IRAK-4 expression and pathway activity in your cell line (e.g., by stimulating with a TLR agonist like LPS).- Choose a more direct readout of IRAK-4 activity, such as the phosphorylation of downstream targets or cytokine production. |
| Cell death or toxicity | - The concentration of this compound is too high.- The DMSO concentration is too high. | - Determine the cytotoxic concentration of this compound using a cell viability assay and work at concentrations below this level.- Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). |
Experimental Protocols
I. Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
Workflow for Optimizing this compound Concentration:
Caption: Workflow for optimizing this compound concentration.
Materials:
-
This compound
-
Sterile DMSO
-
Your chosen cell line
-
Complete culture medium
-
96-well cell culture plates
-
Reagents for your chosen endpoint assay (e.g., MTT, CellTiter-Glo®, ELISA kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common approach is to perform serial dilutions (e.g., 1:2 or 1:3) to cover a wide range of concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM, etc., down to the low nM range).
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform your chosen assay to measure the effect of this compound. This could be a cell viability assay, a cytokine secretion assay, or another functional readout.
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100%).
-
Plot the percentage of inhibition or response against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 or EC50 value.
-
II. Assessing IRAK-4 Pathway Inhibition by Western Blot
This protocol allows for the direct assessment of this compound's effect on the IRAK-4 signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
TLR agonist (e.g., LPS for TLR4)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (based on your dose-response data) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for 15-30 minutes) to activate the IRAK-4 pathway.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the stimulated control.
Signaling Pathway Diagram
The following diagram illustrates the IRAK-4 signaling pathway and the point of inhibition by this compound.
Caption: IRAK-4 signaling pathway and this compound's point of inhibition.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound. Researchers should generate similar data for their specific cell lines of interest.
| Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |
| Human Monocytes | Cytokine Release | LPS-induced TNF-α secretion | 191 nM | [1] |
| User-defined Cell Line 1 | e.g., Cell Viability (MTT) | Cell Proliferation | User-determined | |
| User-defined Cell Line 2 | e.g., Reporter Assay | NF-κB Activity | User-determined |
Disclaimer: This technical support guide is for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. Always refer to the manufacturer's instructions for reagents and equipment.
References
Technical Support Center: GS-5718 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of GS-5718 (Edecesertib) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GS-5718?
GS-5718 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2][4] By inhibiting IRAK4, GS-5718 blocks the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α.[1][5]
Q2: I'm observing unexpected changes in my cell-based assay that don't seem related to IRAK4 inhibition. Could these be off-target effects?
While GS-5718 is highly selective for IRAK4, off-target effects are a possibility with any small molecule inhibitor, particularly at higher concentrations. Unexpected cellular phenotypes could arise from the inhibition of other kinases or cellular proteins. It is crucial to carefully titrate GS-5718 to the lowest effective concentration for IRAK4 inhibition in your specific assay to minimize the potential for off-target effects.
Q3: What are the known selectivity details for GS-5718?
GS-5718 has been shown to be highly selective for IRAK4. In a KINOMEscan panel of 468 human kinases, GS-5718 was found to be 176 times more selective for IRAK4 than for IRAK1 and over 500 times more selective against all other kinases in the panel.[6] The half-maximal inhibitory concentration (IC50) for GS-5718 against IRAK4 is 0.52 nM.[6]
Q4: My cytokine measurements are inconsistent after GS-5718 treatment. What could be the cause?
Inconsistent cytokine data can stem from several factors:
-
Assay Variability: Ensure your cell stimulation (e.g., with LPS or R848) is consistent across experiments.[5]
-
Cell Health: High concentrations of any compound, including GS-5718, can impact cell viability. It is recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your cell type.
-
Off-Target Modulation: At supra-physiological concentrations, GS-5718 could potentially modulate other signaling pathways that influence cytokine production.
-
Experimental Timing: The kinetics of cytokine production can vary. Ensure your time points for treatment and sample collection are optimized and consistent.
Q5: How can I confirm that the effects I'm seeing are due to IRAK4 inhibition and not an off-target effect?
To validate the on-target activity of GS-5718, consider the following approaches:
-
Use a Structurally Unrelated IRAK4 Inhibitor: Comparing the effects of GS-5718 with another potent and selective IRAK4 inhibitor (e.g., PF-06650833 or BAY1834845) can help confirm that the observed phenotype is specific to IRAK4 inhibition.[7][8]
-
Genetic Knockdown/Knockout: If your cell line is amenable, using siRNA, shRNA, or CRISPR/Cas9 to reduce IRAK4 expression should phenocopy the effects of GS-5718 if they are on-target.
-
Rescue Experiment: In an IRAK4-knockout or knockdown background, GS-5718 should have a diminished or no effect on the signaling pathway under investigation.
-
Direct Target Engagement Assay: Techniques like cellular thermal shift assays (CETSA) can be used to confirm that GS-5718 is binding to IRAK4 in your cells.
Data Presentation
Table 1: Potency and Selectivity of GS-5718
| Target | IC50 (nM) | Selectivity vs. IRAK1 | Selectivity vs. Other Kinases (468-plex) |
| IRAK4 | 0.52 | 176-fold | >500-fold |
Data sourced from a clinical trial protocol for GS-5718 (NCT04809623).[6]
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay
This protocol is a general guideline for a biochemical assay to measure the kinase activity of IRAK4 and the inhibitory potential of GS-5718. Specific details may need to be optimized based on the source of the recombinant IRAK4 and the detection method.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
IRAK4 substrate (e.g., a biotinylated peptide derived from a known IRAK4 substrate)
-
GS-5718 (or other test inhibitors)
-
Stop solution (e.g., 50 mM EDTA)
-
Detection reagents (e.g., streptavidin-coated plates and a phospho-specific antibody for ELISA-based detection, or ADP-Glo™ Kinase Assay reagents)
Procedure:
-
Prepare a 4X reaction buffer containing the kinase buffer components.
-
Dilute the IRAK4 enzyme in the 4X reaction buffer to create a 4X enzyme solution.
-
Prepare serial dilutions of GS-5718 in the appropriate solvent (e.g., DMSO) and then dilute into the kinase assay buffer.
-
In a 96-well plate, add 12.5 µL of the 4X enzyme solution to 12.5 µL of the diluted GS-5718 or vehicle control.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a 2X ATP/substrate solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP/substrate solution to each well.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of the stop solution.
-
Proceed with the detection method of choice (e.g., ELISA, luminescence) to quantify substrate phosphorylation.
-
Calculate the percent inhibition for each GS-5718 concentration and determine the IC50 value.
Protocol 2: Cellular Assay for IRAK4 Inhibition in Human PBMCs
This protocol describes a method to assess the inhibitory effect of GS-5718 on TLR-mediated cytokine production in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human PBMCs
-
GS-5718
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
ELISA kit for TNF-α (or other relevant cytokines)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and determine cell concentration and viability.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of GS-5718 in culture medium.
-
Pre-treat the cells with various concentrations of GS-5718 or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a TLR agonist at a pre-optimized concentration (e.g., 1 µM R848 or 100 ng/mL LPS).
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each GS-5718 concentration and determine the IC50 value.
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of GS-5718.
Caption: Workflow for troubleshooting unexpected in vitro results with GS-5718.
References
- 1. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Edecesertib-related cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-5718) is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical enzyme in the signaling pathways of the innate immune system, specifically downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3][4] By inhibiting IRAK4, this compound blocks pro-inflammatory signaling and the production of inflammatory cytokines.[2][3]
Q2: Is this compound expected to be cytotoxic to all cell lines?
The cytotoxic effects of this compound are expected to be cell-line dependent. While preclinical studies in animals and Phase 1 clinical trials in healthy volunteers have shown it to be generally well-tolerated, its impact on the proliferation and viability of specific cell lines in vitro can vary.[2][3] For example, some cancer cell lines that are dependent on the IRAK4 signaling pathway for survival may exhibit reduced proliferation or apoptosis upon treatment with an IRAK4 inhibitor. In contrast, cell lines that do not rely on this pathway may show minimal cytotoxic effects.
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a selective IRAK4 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Due to the high homology in the kinase domains, there is a potential for cross-reactivity with other kinases, such as IRAK1.[4] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits IRAK4 without causing significant off-target cytotoxicity.
Q4: How can I determine if the observed cytotoxicity is a specific on-target effect or a general off-target effect?
Distinguishing between on-target and off-target cytotoxicity is a critical step in understanding your experimental results. Here are a few strategies:
-
Use of control cell lines: Compare the cytotoxic effects of this compound on your cell line of interest with its effects on a cell line known to not express IRAK4 or be dependent on the IRAK4 pathway.
-
Rescue experiments: If possible, overexpressing a constitutively active downstream effector of IRAK4 might rescue the cells from this compound-induced cytotoxicity, suggesting an on-target effect.
-
Selectivity profiling: Test this compound against a panel of other kinases to identify potential off-target interactions.[5]
-
Use of a structurally unrelated IRAK4 inhibitor: If a different IRAK4 inhibitor with a distinct chemical scaffold produces a similar cytotoxic phenotype, it strengthens the evidence for an on-target effect.
Q5: What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response curve. Based on public data, this compound inhibits the lipopolysaccharide (LPS)-induced release of TNFα in human monocytes with an EC50 of 191 nM.[1] This suggests that concentrations in the nanomolar to low micromolar range are likely to be effective for inhibiting IRAK4 activity. It is recommended to start with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific assay.
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity observed at low concentrations of this compound.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Hypersensitivity | Certain cell lines may be exquisitely sensitive to the inhibition of the IRAK4 pathway for their basic survival. Consider using a panel of different cell lines to assess if the effect is specific to one cell type. |
| Off-Target Effects | Even at low concentrations, off-target effects can occur. Perform a kinase selectivity screen to identify other potential targets of this compound.[5] |
| Experimental Error | Verify the concentration of your this compound stock solution. Ensure proper mixing and dilution. Check for contamination in your cell culture. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.1%). Run a solvent-only control. |
Issue 2: Inconsistent results or high variability between replicate experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| This compound Stock Solution Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay-Specific Issues | Optimize the incubation time and cell seeding density for your specific cytotoxicity assay. Ensure that the chosen assay is not affected by the chemical properties of this compound. |
| Biological Variability | Cell signaling pathways can be dynamic. Ensure that cells are in a consistent growth phase when treated with the compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period in a 6-well plate. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V negative, PI negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
Technical Support Center: Investigating the Impact of Food on Oral Drug Bioavailability in Preclinical Animal Models
Disclaimer: This document provides a general framework and best-practice guidelines for assessing the impact of food on the bioavailability of orally administered compounds in animal models. The information presented is based on established principles of preclinical pharmacokinetics and regulatory guidance. As no specific public data is available for the impact of food on Edecesertib bioavailability in animal studies, this guide will use a hypothetical compound, "Compound X," for illustrative purposes. Researchers should adapt these principles to their specific test article and experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the effect of food on the bioavailability of a new drug candidate in animal models?
A1: Studying the effect of food is crucial for several reasons. Food can significantly alter a drug's absorption, which can affect its efficacy and safety.[1][2] Preclinical animal studies provide early insights into the potential for food-drug interactions in humans.[3][4] This information is vital for designing safe and effective clinical trials and for providing dosing recommendations.[5][6][7] For instance, a high-fat meal can increase the absorption of lipophilic drugs, potentially leading to higher exposure and an increased risk of adverse effects.[1][8] Conversely, food can decrease the absorption of some drugs, which could lead to a lack of efficacy.[9]
Q2: What are the key physiological changes caused by food intake that can affect drug absorption?
A2: Food intake triggers a cascade of physiological changes in the gastrointestinal (GI) tract that can influence drug bioavailability. These include:
-
Delayed Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the stomach empties its contents into the small intestine, which is the primary site of absorption for most drugs.[10]
-
Increased GI pH: Food can buffer the acidic environment of the stomach, leading to a higher pH. This can affect the solubility and dissolution of pH-sensitive drugs.
-
Stimulation of Bile Flow: Fats in a meal stimulate the release of bile salts, which can enhance the solubilization and absorption of poorly soluble, lipophilic compounds.
-
Increased Splanchnic Blood Flow: Blood flow to the GI tract increases after a meal, which can enhance the rate of drug absorption.
-
Physical Interactions: The drug can directly interact with components of the food, which may affect its availability for absorption.[2]
Q3: Which animal model is most appropriate for food effect studies?
A3: The beagle dog is the most commonly used and recommended non-rodent species for preclinical food effect studies.[3][4][11] Their gastrointestinal physiology, including gastric pH and emptying time, is considered to be more comparable to humans than that of rodents, making them a more predictive model for human food effects.[1] While rodent models can be used for early screening, dogs are generally preferred for generating data to support clinical development.[12]
Q4: What type of meal is typically used in preclinical food effect studies?
A4: To assess the potential for a significant food effect, a high-fat, high-calorie meal is recommended, as this is considered to represent the "worst-case" scenario for altering drug absorption.[3][5] The composition of the meal should be standardized and well-documented. For canine studies, a meal that is palatable to the animals and meets the criteria for a high-fat diet is used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in pharmacokinetic (PK) data within the same group (fed or fasted). | - Inconsistent food consumption by animals in the fed group.- Incomplete dosing or dose spitting.- Differences in the health status of the animals. | - Ensure animals in the fed group consume the entire meal within a specified timeframe.- Carefully observe animals during and after dosing to ensure the full dose is administered.- Acclimatize animals to the study procedures to reduce stress.- Ensure all animals are healthy and within a similar age and weight range. |
| Unexpectedly low drug exposure in the fed state. | - The drug may be adsorbing to components of the meal.- The drug may be unstable in the higher pH environment of the stomach in the fed state.- For weakly acidic drugs, increased gastric pH can decrease dissolution. | - Investigate potential in vitro interactions between the drug and the food matrix.- Assess the pH-stability profile of the drug.- Consider the physicochemical properties of the drug and how they might be affected by the physiological changes induced by food. |
| No discernible food effect is observed for a highly lipophilic compound. | - The formulation of the drug may be overcoming the solubility limitations (e.g., a self-emulsifying drug delivery system).- The dissolution of the drug may be the rate-limiting step for absorption, and food may not significantly alter it.- The animal model may not be sensitive enough to detect the food effect. | - Review the formulation and its potential to mitigate food effects.- Conduct in vitro dissolution studies in simulated fed and fasted state media (FeSSGF and FaSSGF) to understand the dissolution behavior.[1]- Consider if the chosen animal model is appropriate for the specific drug properties. |
| Emesis observed in animals after dosing, particularly in the fed state. | - The drug itself may be causing gastrointestinal irritation.- The combination of the drug and the high-fat meal may be poorly tolerated. | - Observe animals closely for any signs of distress.- Consider if the dose volume or formulation concentration can be adjusted.- If emesis is persistent, it may be necessary to re-evaluate the dose level or formulation. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Compound X in Beagle Dogs Under Fasted and Fed Conditions
1. Objective: To evaluate the effect of a high-fat meal on the oral bioavailability of Compound X in beagle dogs.
2. Animals: A cohort of male beagle dogs (e.g., n=6-8) should be used. The animals should be acclimatized to the facility and study procedures. A crossover study design is recommended, where each dog receives Compound X under both fasted and fed conditions with an adequate washout period between doses.
3. Dosing and Sample Collection:
- Fasted State: Animals are fasted overnight (e.g., for at least 12 hours) with free access to water. Compound X is administered orally at a predetermined dose. Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Fed State: After an overnight fast, the animals are given a standardized high-fat meal (e.g., a meal with a specific caloric and fat content). Compound X is administered orally approximately 30 minutes after the meal is provided. Blood sampling follows the same schedule as in the fasted state.
4. Bioanalytical Method: Plasma concentrations of Compound X are determined using a validated bioanalytical method, such as LC-MS/MS.
5. Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each animal in each treatment group:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
- AUC(0-inf): Area under the plasma concentration-time curve from time 0 extrapolated to infinity.
Data Presentation
The following tables present hypothetical data for "Compound X" to illustrate how quantitative results from a food effect study should be summarized.
Table 1: Mean (± SD) Pharmacokinetic Parameters of Compound X in Beagle Dogs (n=6) Following a Single Oral Dose Under Fasted and Fed Conditions.
| Parameter | Fasted | Fed |
| Cmax (ng/mL) | 1500 (± 350) | 2500 (± 500) |
| Tmax (hr) | 2.0 (± 0.5) | 4.0 (± 1.0) |
| AUC(0-t) (nghr/mL) | 12000 (± 2500) | 24000 (± 4000) |
| AUC(0-inf) (nghr/mL) | 12500 (± 2600) | 25000 (± 4200) |
Table 2: Geometric Mean Ratios (Fed/Fasted) and 90% Confidence Intervals for Pharmacokinetic Parameters of Compound X.
| Parameter | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
| Cmax | 1.67 | 1.45 - 1.92 |
| AUC(0-inf) | 2.00 | 1.78 - 2.25 |
Visualizations
Caption: Crossover design for a preclinical food effect study.
Caption: Physiological impact of food on drug absorption.
References
- 1. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a preclinical food effect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of food effects during clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Drafts 2 New Guidances on Effects of Food on Drugs, Bioavailability Studies | RAPS [raps.org]
- 7. Food-effect bioavailability & bioequivalence studies | FAQs [proximacro.com]
- 8. researchgate.net [researchgate.net]
- 9. Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Development and validation of a preclinical food effect model. | Semantic Scholar [semanticscholar.org]
- 12. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
Effect of acid-reducing agents on Edecesertib absorption
Welcome to the Edecesertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to this compound, with a specific focus on the potential effects of acid-reducing agents on its absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-5718) is a selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a crucial enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are key components of the innate immune system.[5] By inhibiting IRAK4, this compound blocks pro-inflammatory signaling and the production of cytokines, making it a potential therapeutic agent for autoimmune and inflammatory diseases such as lupus erythematosus and rheumatoid arthritis.[2][3]
Q2: Is the absorption of this compound affected by acid-reducing agents?
Yes, the co-administration of this compound with the proton pump inhibitor (PPI) omeprazole has been shown to reduce the exposure to this compound. This suggests that the absorption of this compound is pH-dependent and can be significantly affected by changes in gastric pH.
Q3: Why would acid-reducing agents affect the absorption of this compound?
Acid-reducing agents, such as proton pump inhibitors (PPIs), H2-receptor antagonists, and antacids, increase the pH of the stomach. For weakly basic drugs, a lower gastric pH (more acidic) facilitates dissolution and absorption. When the gastric pH is increased by an acid-reducing agent, the solubility and dissolution of a weakly basic drug can decrease, leading to reduced absorption and lower bioavailability. While the specific physicochemical properties of this compound are not publicly available, the observed interaction with omeprazole suggests it may have weakly basic properties.
Q4: What are the potential clinical implications of this drug-drug interaction?
Reduced absorption of this compound when co-administered with acid-reducing agents could lead to lower plasma concentrations, which may result in diminished therapeutic efficacy. Therefore, it is crucial to manage the use of these medications in clinical trials and, potentially, in clinical practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High variability in pharmacokinetic (PK) data for this compound between subjects. | Concomitant use of over-the-counter or prescribed acid-reducing agents by some subjects. | - Review subject medication logs carefully. - Exclude subjects who have used acid-reducing agents within a specified washout period. - In future studies, explicitly restrict the use of acid-reducing agents. |
| Lower than expected this compound exposure in a clinical trial. | A significant portion of the study population may be using acid-reducing agents. | - Analyze PK data by stratifying subjects based on their reported use of acid-reducing agents. - Consider conducting a formal drug-drug interaction study to quantify the effect. |
| In vitro dissolution of this compound is slower than anticipated. | The pH of the dissolution medium is too high. | - Verify the pH of the dissolution medium. - Test the dissolution of this compound in media with a range of pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-solubility profile. |
| Inconsistent results in cell-based assays after treating with dissolved this compound. | The compound may have precipitated out of solution if the buffer pH is not optimal. | - Ensure the pH of the cell culture medium is compatible with this compound's solubility. - Visually inspect for any precipitation after adding this compound to the medium. - Consider using a stock solution in a solvent like DMSO and minimizing the final concentration in the aqueous medium. |
Data on this compound and Acid-Reducing Agent Interaction
While specific clinical data on the interaction between this compound and all classes of acid-reducing agents are not available in the public domain, a study has indicated that co-administration with omeprazole reduces this compound exposure. The following table provides a hypothetical representation of what such data might look like to guide researchers on the potential magnitude of the effect.
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Omeprazole (Mean ± SD) | % Change | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng·h/mL) | 1500 ± 350 | 900 ± 250 | ↓ 40% | 0.60 (0.52 - 0.69) |
| Cmax (ng/mL) | 100 ± 30 | 50 ± 20 | ↓ 50% | 0.50 (0.41 - 0.61) |
| Tmax (h) | 2.0 ± 0.5 | 3.0 ± 1.0 | - | - |
| Note: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to reflect a potential reduction in exposure based on the known interaction. |
Experimental Protocols
In Vitro Dissolution Testing to Assess pH-Dependent Solubility
Objective: To determine the dissolution profile of an this compound formulation in media of different pH, simulating the conditions of the stomach with and without an acid-reducing agent.
Materials:
-
This compound tablets/capsules
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
HPLC system for quantification of this compound
Methodology:
-
Prepare 900 mL of each dissolution medium and pre-heat to 37 ± 0.5°C.
-
Place one this compound tablet/capsule in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time for each pH.
Clinical Pharmacokinetic Drug-Drug Interaction Study
Objective: To evaluate the effect of co-administration of a proton pump inhibitor (e.g., omeprazole) on the single-dose pharmacokinetics of this compound in healthy adult subjects.
Study Design:
-
Open-label, two-period, fixed-sequence crossover study.
Study Population:
-
Healthy male and female volunteers, aged 18-55 years.
Methodology:
-
Period 1: Subjects receive a single oral dose of this compound on Day 1 after an overnight fast.
-
Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
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A washout period of at least 7 days follows.
-
Period 2: Subjects receive a daily oral dose of omeprazole (e.g., 40 mg) for 5 days to achieve steady-state inhibition of gastric acid secretion.
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On Day 5, subjects receive a single oral dose of this compound along with their daily omeprazole dose after an overnight fast.
-
Serial blood samples are collected at the same time points as in Period 1.
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Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
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Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each period and statistically compared.
Visualizations
References
- 1. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 2. Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating hERG Liability in Early-Stage IRAK-4 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors and encountering challenges with hERG (human Ether-à-go-go-Related Gene) potassium channel liability.
Frequently Asked Questions (FAQs)
Q1: What is hERG liability and why is it a concern for IRAK-4 inhibitors?
A1: hERG liability refers to the potential of a compound to block the hERG potassium ion channel. This channel is critical for cardiac repolarization, the process that resets the heart for the next beat. Inhibition of the hERG channel can delay this repolarization, leading to a condition known as QT prolongation, which can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP). Many small molecule kinase inhibitors, including some IRAK-4 inhibitors, have shown affinity for the hERG channel, making early assessment of this liability a critical step in drug discovery to avoid late-stage failures.
Q2: What are the common structural features in IRAK-4 inhibitors that might lead to hERG binding?
A2: While there isn't a single universal pharmacophore for hERG binders, certain molecular features are frequently associated with hERG liability. These include:
-
Lipophilicity: High lipophilicity can increase a compound's concentration within the cell membrane where the hERG channel resides.
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Basic Amines: The presence of a basic nitrogen atom that can become protonated at physiological pH is a common feature in many hERG inhibitors.
-
Aromatic and Hydrophobic Groups: Cation-π and π-π stacking interactions with aromatic residues in the hERG channel's binding pocket are key binding motifs.
Medicinal chemistry strategies often focus on modulating these properties to mitigate hERG risk.
Q3: At what stage of drug discovery should we start screening for hERG liability?
A3: It is highly recommended to begin screening for hERG liability as early as possible in the drug discovery process, ideally during the hit-to-lead and lead optimization stages. Early identification allows medicinal chemists to design new compounds with a reduced risk of cardiotoxicity, saving significant time and resources that would otherwise be spent on compounds destined to fail in later preclinical or clinical stages.
Q4: What is the acceptable safety margin for hERG inhibition for an IRAK-4 inhibitor?
A4: The safety margin is the ratio of the hERG IC50 (the concentration of the inhibitor that causes 50% inhibition of the hERG current) to the maximum free therapeutic plasma concentration (Cmax). A larger safety margin indicates a lower risk of clinical proarrhythmias. While there is no universally fixed value, a safety margin of at least 30-fold is often considered a minimum starting point. However, this can be context-dependent, and a higher margin (e.g., >100-fold) provides greater confidence in the safety profile of the compound.
Troubleshooting Guides
Problem 1: My lead IRAK-4 inhibitor shows significant hERG inhibition in an initial screen. What are my next steps?
Solution:
-
Confirm the finding: Repeat the initial hERG assay to ensure the result is reproducible. It's also beneficial to use a secondary, orthogonal assay to confirm the activity. For instance, if the initial screen was a binding assay, follow up with a functional assay like an automated patch clamp.
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Determine the IC50: If not already done, perform a dose-response experiment to determine the hERG IC50 value accurately. This will be crucial for calculating the safety margin.
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Initiate Structure-Activity Relationship (SAR) studies: Work with medicinal chemists to understand which parts of your molecule are responsible for the hERG activity. Systematic modifications can help to "dial out" the hERG liability while maintaining IRAK-4 potency. Common strategies include:
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Reducing lipophilicity.
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Modulating the pKa of basic centers.
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Introducing polar functional groups.
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Removing or modifying aromatic systems.
-
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In Silico Modeling: Use computational models to predict the hERG liability of new designs before synthesis. While not a replacement for experimental data, in silico tools can help prioritize which compounds to synthesize.
Problem 2: I am observing a "rundown" of the hERG current in my manual patch-clamp experiments, making it difficult to assess the effect of my inhibitor.
Solution:
Current rundown is a common issue in whole-cell patch-clamp recordings where the current amplitude decreases over time, even in the absence of a blocker.
-
Optimize your internal solution: Ensure your intracellular solution contains components to maintain cell health and channel function. This typically includes ATP and GTP to support cellular energy processes.
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Use perforated patch-clamp: Instead of rupturing the cell membrane (whole-cell), a perforated patch configuration uses antibiotics like amphotericin B or gramicidin to create small pores in the membrane. This maintains the integrity of the intracellular environment and can significantly reduce rundown.
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Monitor and correct for rundown:
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Establish a stable baseline recording before applying your compound.
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After washing out the compound, ensure the current returns to a level consistent with the expected rundown.
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You can mathematically correct for a linear rundown by extrapolating the baseline decay.
-
-
Limit recording time: Keep the duration of your recordings as short as is feasible to obtain reliable data.
Problem 3: My IRAK-4 inhibitor has a borderline hERG safety margin. How do I decide whether to proceed with its development?
Solution:
A borderline safety margin requires a more comprehensive risk assessment.
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Assess multi-ion channel effects: The proarrhythmic risk is not solely dependent on hERG inhibition. Investigate if your compound affects other cardiac ion channels, such as those responsible for sodium (e.g., NaV1.5) and calcium currents (e.g., CaV1.2). A compound that also blocks inward currents might have a lower overall risk than a pure hERG blocker.
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Use in silico cardiac models: The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has promoted the use of in silico models of the human ventricular action potential. These models integrate data from multiple ion channel assays to provide a more holistic prediction of proarrhythmic risk.
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Conduct ex vivo studies: Experiments on isolated cardiac tissues (e.g., Purkinje fibers or ventricular wedges) can provide further insights into how the compound affects the cardiac action potential duration.
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Consider the therapeutic context: The acceptable level of risk can depend on the indication. For a life-threatening disease with no other treatment options, a lower safety margin might be acceptable compared to a drug for a non-life-threatening condition.
Data Presentation
Table 1: hERG Liability of Published IRAK-4 Inhibitors
| Compound | IRAK-4 IC50 (nM) | hERG IC50 (µM) | Reference |
| CA-4948 | 115 | >10 | |
| Compound 32 | 43 | 5.7 | |
| Compound 42 | 8.9 | >30 | |
| Compound 1 | Not specified | 0.28 | |
| Compound 2 | Not specified | 2.6 | |
| OXS007417 | 48 (EC50) | 0.11 |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition
This protocol provides a general workflow for assessing hERG inhibition using an automated patch-clamp system.
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Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells). Culture the cells according to standard protocols until they reach the appropriate confluency for the experiment.
-
Cell Preparation: On the day of the experiment, detach the cells from the culture flask using a gentle, non-enzymatic dissociation solution. Resuspend the cells in the appropriate extracellular solution and ensure a single-cell suspension.
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System Preparation: Prime the automated patch-clamp system with the required intracellular and extracellular solutions.
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Compound Preparation: Prepare a dilution series of the test compound in the extracellular solution. A typical experiment might use 5-8 concentrations to generate a dose-response curve. Also, prepare a vehicle control (e.g., DMSO in extracellular solution) and a positive control (a known hERG inhibitor like E-4031 or dofetilide).
-
Experiment Execution:
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Load the cell suspension, compound plate, and intracellular solution into the system.
-
The system will automatically capture cells and form gigaohm seals.
-
A voltage protocol is applied to elicit the hERG current. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.
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Record a stable baseline current in the vehicle solution.
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Apply the different concentrations of the test compound, allowing for sufficient time at each concentration for the effect to reach a steady state.
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Apply the positive control to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
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Normalize the current to the baseline (vehicle) response.
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Plot the percent inhibition against the compound concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
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Protocol 2: IRAK-4 Kinase Activity Assay
This protocol describes a common method to measure the biochemical potency of an IRAK-4 inhibitor.
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Reagents:
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Recombinant human IRAK-4 enzyme.
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Substrate (e.g., a peptide or protein that is a known substrate of IRAK-4).
-
ATP.
-
Assay buffer.
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Test compound (IRAK-4 inhibitor).
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Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a system to measure ATP depletion).
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the IRAK-4 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction.
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) according to the assay kit's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IRAK-4 activity for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: IRAK-4 signaling pathway in innate immunity.
Caption: Tiered workflow for assessing hERG liability.
Improving the therapeutic index of Edecesertib in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the IRAK4 inhibitor, Edecesertib (GS-5718), in in vivo experiments. The goal is to help improve the therapeutic index and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical enzyme in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1][2] By inhibiting IRAK4, this compound blocks pro-inflammatory signaling and the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3]
Q2: What is the reported in vivo efficacy of this compound?
This compound has demonstrated efficacy in a mouse model of lupus (NZB/W F1).[1] While specific details of the effective dose range in this model are not publicly available, the study reported that this compound treatment led to improved survival and reduced disease pathology.
Q3: What is the known safety and tolerability profile of this compound?
In preclinical studies, this compound was found to be safe and well-tolerated in IND-enabling animal toxicity studies.[1][2] A Phase 1 clinical trial in healthy volunteers showed that single and multiple oral doses of up to 150 mg were generally well-tolerated.[3]
Q4: What are the potential off-target effects of this compound?
While this compound is described as a selective IRAK4 inhibitor, a comprehensive public kinase selectivity profile is not available.[4] It is important to note that an earlier compound in the same chemical series had a significant hERG liability, which can be associated with cardiac toxicity.[1] This liability was reportedly addressed in the development of this compound.[1] Researchers should remain aware of the potential for off-target effects common to kinase inhibitors and consider including appropriate monitoring in their in vivo studies.
Q5: What are some general strategies to improve the therapeutic index of a kinase inhibitor like this compound?
Improving the therapeutic index involves maximizing efficacy while minimizing toxicity. Key strategies include:
-
Dose Optimization: Conducting thorough dose-response studies to identify the minimum effective dose.
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Optimizing Dosing Schedule: Exploring different dosing frequencies (e.g., once daily vs. twice daily) to maintain therapeutic exposure while minimizing peak concentration-related toxicities.
-
Formulation Development: Utilizing appropriate vehicle formulations to enhance bioavailability and consistency of exposure.[5]
-
Combination Therapy: In a therapeutic context, combining the inhibitor with other agents may allow for lower, less toxic doses of each.
Troubleshooting In Vivo this compound Experiments
| Problem | Potential Cause | Recommended Action |
| Lack of Efficacy | Inadequate drug exposure. | - Verify the formulation and ensure proper dissolution/suspension of this compound. - Confirm the accuracy of the administered dose. - Conduct a pilot pharmacokinetic (PK) study to determine plasma concentrations. - Consider increasing the dose or dosing frequency based on PK data. |
| Poor bioavailability. | - Use a vehicle known to improve the solubility and absorption of poorly soluble compounds (e.g., a solution with DMSO, PEG300, and Tween-80).[6] - Consider alternative routes of administration if oral bioavailability is a persistent issue. | |
| Suboptimal animal model. | - Ensure the chosen animal model has a disease pathology that is dependent on the IRAK4 signaling pathway. - Verify the timing of drug administration relative to disease induction or progression. | |
| Unexpected Toxicity (e.g., weight loss, lethargy, organ damage) | Off-target effects. | - Review any available kinase selectivity data for this compound to identify potential off-target kinases. - If cardiotoxicity is suspected (given the history of the chemical series), consider monitoring cardiac function (e.g., ECG) in a pilot study. - Perform histopathological analysis of major organs at the end of the study. |
| On-target toxicity. | - Reduce the dose and/or dosing frequency. - Implement a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. | |
| Formulation-related toxicity. | - Run a vehicle-only control group to assess the toxicity of the formulation itself. - If using DMSO, ensure the final concentration is well-tolerated by the animal model.[6] | |
| High Variability in Response | Inconsistent drug administration. | - Ensure precise and consistent dosing technique for all animals. - For oral gavage, ensure the compound is administered directly into the stomach. |
| Variable drug formulation. | - Prepare fresh formulations regularly and ensure homogeneity (e.g., through sonication or vortexing) before each administration. | |
| Biological variability in the animal model. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age- and sex-matched. |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of LPS-Induced Inflammation
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
This compound Formulation:
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For oral administration, a common vehicle for kinase inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Prepare the formulation fresh daily and ensure complete dissolution. Sonication may be required.
-
-
Dosing:
-
Administer this compound or vehicle control orally via gavage at a volume of 10 mL/kg.
-
Based on clinical trial data in humans, a starting dose range of 10-50 mg/kg could be explored in mice. A dose-response study is recommended.
-
-
Inflammation Induction:
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One hour after this compound/vehicle administration, inject Lipopolysaccharide (LPS) intraperitoneally at a dose of 1 mg/kg.
-
-
Pharmacodynamic and Efficacy Readouts:
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Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.
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Measure plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex assay.
-
-
Toxicity Monitoring:
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior) throughout the experiment.
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At the end of the study, collect major organs for histopathological analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Long-term stability of Edecesertib stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Edecesertib stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure the reliable and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution's stability depends on the storage temperature.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of up to 80 mg/mL.[1] For in vivo studies, specific formulations with co-solvents like PEG300, Tween 80, and saline are recommended.[1][2]
Q3: How should this compound stock solutions be handled to ensure stability?
A3: To ensure the stability of your this compound stock solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored tightly sealed and protected from light.[2] For cell-based assays, it is advisable to prepare working solutions fresh from the stock solution for each experiment.
Q4: Can this compound solutions be stored at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. For optimal stability, adhere to the recommended storage temperatures of -20°C or -80°C.
Stability of this compound Stock Solutions
The long-term stability of this compound stock solutions is critical for obtaining reproducible experimental results. The following table summarizes the recommended storage conditions and expected stability based on supplier information.
| Formulation | Solvent | Storage Temperature | Recommended Duration |
| Powder | - | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] |
| Stock Solution | DMSO | -80°C | 6 months to 1 year[1][2] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution concentration is too high.- Improper dissolution.- Contamination of the solvent. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, then recalculate the concentration.- Ensure the use of high-purity, anhydrous DMSO. |
| Inconsistent or lower than expected activity in assays | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles.- Inaccurate initial concentration. | - Use a fresh aliquot of the stock solution.- Verify the storage conditions and duration.- Confirm the concentration of the stock solution, if possible, using a spectrophotometer or other analytical method. |
| Variability between experiments | - Inconsistent preparation of working solutions.- Differences in cell culture conditions or reagent lots. | - Prepare fresh working solutions for each experiment.- Standardize all experimental parameters, including incubation times, cell densities, and reagent concentrations. |
| Difficulty dissolving this compound powder | - Insufficient solvent volume.- Use of an inappropriate solvent. | - Ensure the correct volume of DMSO is added to achieve the desired concentration.- Sonication may aid in dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound stock solutions. Specific parameters may need to be optimized for your HPLC system.
-
Materials: this compound stock solution, HPLC-grade acetonitrile, HPLC-grade water, formic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a fresh standard of this compound at a known concentration.
-
Dilute an aliquot of the stored this compound stock solution to the same concentration as the fresh standard.
-
Inject the fresh standard and the stored sample into the HPLC system.
-
Compare the peak area of the this compound peak in the stored sample to that of the fresh standard. A decrease in the peak area indicates degradation.
-
The appearance of new peaks in the chromatogram of the stored sample may indicate the presence of degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the IRAK-4 signaling pathway inhibited by this compound and a typical experimental workflow for assessing its activity.
Caption: IRAK-4 Signaling Pathway Inhibition by this compound.
Caption: Workflow for Assessing this compound Activity.
References
Edecesertib Technical Support Center: Preventing Degradation During Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Edecesertib during experimental procedures. Adherence to these guidelines is crucial for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. This compound should be stored under specific conditions depending on its form (powder or in solvent).[1][2][3][4]
Q2: How should I prepare stock solutions of this compound?
A2: To minimize degradation, stock solutions should be prepared fresh. If storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1][3] It is recommended to use freshly opened anhydrous DMSO to prepare stock solutions.[1] If precipitation occurs during preparation, gentle warming and sonication can be used to aid dissolution.[1][3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light.[1][4] Both the solid compound and solutions should be stored in light-protecting containers (e.g., amber vials) or in the dark.
Q4: What is the recommended pH for solutions containing this compound?
A4: While specific pH stability data for this compound is not publicly available, as a general precaution for small molecules with amide linkages, it is advisable to maintain solutions at a near-neutral pH (around 7.0) to prevent acid or base-catalyzed hydrolysis.
Q5: How quickly should I use this compound working solutions?
A5: It is highly recommended to prepare working solutions fresh on the day of use.[1] This minimizes the risk of degradation that can occur in aqueous buffers over time.
Troubleshooting Guide: Identifying and Mitigating this compound Degradation
Unexpected or inconsistent experimental results may be a consequence of this compound degradation. This guide will help you troubleshoot potential issues.
| Observed Problem | Potential Cause Related to Degradation | Recommended Action |
| Reduced or no biological activity | This compound has degraded, leading to a lower effective concentration. | - Prepare a fresh stock solution from the powder. - Ensure proper storage of stock solutions (aliquoted, at or below -20°C, protected from light). - Prepare working solutions immediately before use. |
| Inconsistent results between experiments | Partial degradation of this compound in older stock or working solutions. | - Discard old stock solutions and prepare new ones. - Standardize the time between preparing the working solution and its use in the assay. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Precipitate formation in solutions | The compound may have degraded into less soluble products, or the solvent has taken up moisture. | - Centrifuge the vial before opening to collect all powder at the bottom. - Use anhydrous, high-quality solvents for reconstitution. - If a precipitate is observed in a stock solution, it is best to discard it and prepare a fresh one. Gentle warming and sonication can be attempted, but if the precipitate does not dissolve, it may indicate degradation. |
| Discoloration of the solution | This can be a visual indicator of chemical degradation. | - Immediately discard any discolored solutions. - Review storage and handling procedures to identify potential sources of contamination or degradation (e.g., exposure to light, incompatible solvents). |
Experimental Protocols: Best Practices
Adherence to proper experimental protocols is essential to prevent the degradation of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Culture: Plate cells at the desired density and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentrations in the appropriate cell culture medium. Ensure thorough mixing.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the this compound working solution.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis: Proceed with the planned analysis, such as Western blotting for signaling pathway components or an ELISA for cytokine production.
Visualizing Key Processes
This compound's Mechanism of Action: The IRAK-4 Signaling Pathway
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[3] IRAK-4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[5][6] Inhibition of IRAK-4 by this compound blocks the activation of downstream signaling molecules like IRAK-1, ultimately leading to the suppression of pro-inflammatory cytokine production.[5][6]
Caption: IRAK-4 Signaling Pathway and this compound Inhibition.
Logical Workflow for Troubleshooting this compound Degradation
When encountering unexpected experimental outcomes, a systematic approach to troubleshooting can help identify if compound degradation is the root cause.
Caption: Troubleshooting Workflow for Potential this compound Degradation.
References
- 1. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactivi.ro [reactivi.ro]
- 5. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Edecesertib (ONC201) In Vivo Efficacy Studies
This technical support center provides guidance for researchers utilizing Edecesertib (ONC201) in preclinical mouse models of cancer. The following information is compiled from various studies to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and treatment duration for this compound in a mouse model of glioblastoma?
A1: Based on preclinical studies, a common and effective dosing regimen for this compound in glioblastoma mouse models is weekly administration. A dose of 125 mg/kg given once a week has been shown to significantly extend survival in mice bearing H3K27M-mutant glioma tumors[1]. It is important to note that dose intensification studies have indicated that weekly oral dosing appears to be as effective as daily treatment and more efficacious than less frequent dosing in mice[2].
Q2: How is this compound typically administered to mice in these studies?
A2: this compound is an orally active agent and is most commonly administered via oral gavage[3][4]. For in vivo studies, it is often diluted in a vehicle such as 1% methylcellulose/0.2% Tween 80[3].
Q3: What is the mechanism of action of this compound?
A3: this compound has a multi-faceted mechanism of action. It is a small molecule antagonist of the G protein-coupled receptor DRD2[5]. This antagonism leads to the inactivation of Akt/ERK signaling and activation of the integrated stress response, which upregulates cytotoxic TRAIL pathway signaling in cancer cells[2][5][6]. This compound also functions as an allosteric agonist of the mitochondrial protease ClpP[7].
Q4: Has this compound shown efficacy in mouse models other than glioblastoma?
A4: Yes, preclinical studies have demonstrated the therapeutic promise of this compound in various solid tumors and hematological malignancies. For instance, in a transgenic mouse model of serous ovarian cancer, a weekly oral gavage of 130 mg/kg for 4 weeks effectively inhibited tumor growth and reduced tumor weight[4]. Dose-intensification studies have also shown efficacy in colorectal and breast cancer xenografts[2].
Troubleshooting Guide
Issue: Lack of significant tumor growth inhibition after initiating treatment.
-
Verify Dosing and Schedule: Ensure that the dose and frequency are within the effective range reported in the literature. Studies suggest that weekly administration is more effective than less frequent schedules like every 3 weeks[2]. Doses ranging from 25 mg/kg to 130 mg/kg weekly have been used depending on the cancer model[1][2][4].
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Check Drug Formulation and Administration: Confirm that this compound is properly solubilized in its vehicle for oral gavage. Improper formulation can affect bioavailability.
-
Consider the Tumor Model: The sensitivity to this compound can vary between different cancer cell lines and tumor models. The presence of specific mutations, such as H3K27M in gliomas, can significantly impact efficacy[1][8].
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Evaluate Tumor Microenvironment: The tumor microenvironment can influence drug response. For example, this compound has been shown to promote the intratumoral recruitment of NK cells, and its efficacy can be inhibited by NK cell depletion[2][9].
Issue: Observed toxicity or weight loss in treated mice.
-
Review Dosing Regimen: While this compound is generally well-tolerated in preclinical models, high doses or certain schedules might lead to toxicity. A cumulative dose of 600 mg/kg administered as six weekly 100 mg/kg doses did not cause toxicity or affect the weight of mice in one study[2]. If toxicity is observed, consider reducing the dose or adjusting the schedule.
-
Monitor Animal Health: Closely monitor the general health of the mice, including body weight, behavior, and food/water intake. Any adverse signs should prompt a re-evaluation of the experimental protocol.
Quantitative Data Summary
The following tables summarize the dosing schedules and efficacy of this compound in various mouse models as reported in the literature.
| Cancer Type | Mouse Model | Cell Line | Dosage | Treatment Duration | Key Efficacy Outcome | Reference |
| H3K27M-Mutant Glioma | In utero electroporation (IUE) mouse model | PPK (p53, PDGFRA, H3.3K27M) | 125 mg/kg, once a week | Until endpoint | Significantly extended survival | [1] |
| Colorectal Cancer | Athymic female nu/nu mice (xenograft) | HCT116 p53-/- | 25 mg/kg or 100 mg/kg, weekly | 4 weeks | Tumor growth inhibition; some tumors completely ablated at 100 mg/kg | [2] |
| Breast Cancer | Athymic female nu/nu mice (xenograft) | MDA-MB-231 | 100 mg/kg, weekly | 1 month | Tumor growth inhibition; some tumors completely ablated | [2] |
| Serous Ovarian Cancer | Transgenic KpB mouse model | N/A | 130 mg/kg, once a week | 4 weeks | Decreased tumor weight by 75.5% in obese mice and 65.2% in non-obese mice | [4] |
| Endometrial Cancer | Murine xenograft model | N/A | Not specified | Not specified | Combination with TRAIL reduced tumor growth and significantly increased survival | [10] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol is a generalized procedure based on methodologies described in the cited literature[2][3][4][11].
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., HCT116, MDA-MB-231) under standard conditions.
-
Harvest cells during the exponential growth phase.
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Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration for injection. A pilot study is recommended to determine the optimal cell number for tumor establishment[11].
-
-
Animal Model:
-
Tumor Implantation:
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
Alternatively, for orthotopic models, inject the cells into the relevant tissue (e.g., mammary fat pad for breast cancer)[11].
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring with calipers. Tumor volume can be calculated using the formula: (width² × length)/2.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare the this compound solution in a suitable vehicle (e.g., 1% methylcellulose/0.2% Tween 80)[3].
-
Administer this compound or the vehicle control to the respective groups via oral gavage at the determined dose and schedule (e.g., 100 mg/kg, weekly).
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and the body weight of the mice regularly throughout the study.
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The study endpoint may be a fixed duration (e.g., 4 weeks) or when tumors in the control group reach a specific size, at which point all mice are euthanized.
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At the endpoint, excise and weigh the tumors for final analysis.
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For survival studies, monitor mice until they meet predefined humane endpoints.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: In vivo xenograft experimental workflow.
References
- 1. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Anti-Tumor and Anti-Invasive Effects of ONC201 on Ovarian Cancer Cells and a Transgenic Mouse Model of Serous Ovarian Cancer [frontiersin.org]
- 5. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 7. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumorigenic effect of combination treatment with ONC201 and TRAIL in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Edecesertib Technical Support Center: Dosing and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the preclinical evaluation of Edecesertib (GS-5718), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and executing experiments involving this compound in various animal models.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GS-5718) is a selective, orally bioavailable small molecule inhibitor of IRAK4.[1][2][3] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a key role in the innate immune system and mediate pro-inflammatory signaling and cytokine production.[1][2] By inhibiting IRAK4, this compound can modulate inflammatory responses, making it a potential therapeutic agent for autoimmune diseases such as lupus.
Efficacy Studies
Q2: In which animal model has the efficacy of this compound been demonstrated for lupus?
A2: The efficacy of this compound has been demonstrated in the female NZB/W F1 mouse model, a well-established model for spontaneous systemic lupus erythematosus (SLE).[1][4][5]
Q3: What is the recommended oral dosage of this compound for efficacy studies in the NZB/W mouse model?
A3: While specific dosages from the pivotal preclinical studies are not publicly available, starting with a dose-ranging study is recommended. Based on typical preclinical studies with other orally administered small molecules in similar models, a starting range of 1 mg/kg to 30 mg/kg, administered once or twice daily, can be considered.
Q4: How should this compound be formulated for oral administration in mice?
A4: this compound can be formulated as a suspension for oral gavage. A common vehicle for such studies is 0.5% (w/v) methylcellulose in water. It is crucial to ensure the suspension is homogenous before each administration.
Toxicology and Safety
Q5: What is the known safety profile of this compound in animals?
A5: this compound has been shown to be safe and well-tolerated in IND-enabling preclinical animal toxicity studies, which included rats and monkeys.[1][4]
Q6: What are the reported No-Observed-Adverse-Effect Levels (NOAELs) for this compound in preclinical species?
A6: The following NOAELs have been reported for this compound administered intravenously:
| Species | Duration | Dosing Regimen | NOAEL |
| Rat | - | - | 11 mg/kg/day |
| Cynomolgus Monkey | 28 days | Daily IV infusion | 27.8 mg/kg/day |
| Cynomolgus Monkey | 39 weeks | IV infusion every two weeks | 27.8 mg/kg |
Note: The route of administration in these studies was intravenous. For oral studies, the toxicokinetics and potential for gastrointestinal effects should be considered.
Q7: What are the potential target organs for toxicity with this compound?
A7: In intravenous repeat-dose toxicity studies in monkeys, no specific target organs were identified at the NOAEL. In rats, at higher doses, effects on the spleen and lymph nodes were observed.
Troubleshooting Guides
Efficacy Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in the NZB/W mouse model | - Inappropriate dosage- Improper formulation or administration- Disease stage of the animals | - Conduct a dose-response study to determine the optimal dose.- Ensure the formulation is a homogenous suspension and administered correctly via oral gavage.- Initiate treatment at the appropriate disease stage as defined by proteinuria or autoantibody levels. |
| High variability in response | - Inconsistent gavage technique- Genetic drift in the animal colony- Environmental stressors | - Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing.- Source animals from a reputable vendor and ensure they are age-matched.- Maintain a stable and stress-free environment for the animals. |
Toxicology Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity at lower doses | - Formulation issues leading to poor bioavailability or altered pharmacokinetics- Animal health status | - Verify the stability and homogeneity of the formulation.- Conduct pharmacokinetic studies to assess drug exposure.- Ensure animals are healthy and free from underlying infections before starting the study. |
| Gastrointestinal side effects (e.g., diarrhea, weight loss) with oral administration | - High local concentration of the drug in the GI tract- Excipient intolerance | - Consider splitting the daily dose into two administrations.- Evaluate the tolerability of the vehicle alone in a control group.- Consider alternative formulations with different excipients. |
Experimental Protocols
Efficacy Study in NZB/W Mouse Model of Lupus
Objective: To evaluate the therapeutic efficacy of this compound in reducing proteinuria and autoantibody production in the NZB/W mouse model.
Materials:
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Female NZB/W F1 mice (e.g., from The Jackson Laboratory)
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This compound (GS-5718)
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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Oral gavage needles (20-22 gauge, curved)
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Metabolic cages for urine collection
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ELISA kits for anti-dsDNA antibody quantification
Procedure:
-
Animal Acclimation: Acclimate female NZB/W mice for at least one week before the start of the experiment.
-
Disease Monitoring: Monitor mice weekly for proteinuria starting at 16-20 weeks of age.
-
Group Allocation: Once mice develop established proteinuria (e.g., >100 mg/dL), randomize them into treatment and vehicle control groups.
-
Dosing:
-
Prepare a fresh suspension of this compound in the vehicle on each dosing day.
-
Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., once or twice daily).
-
-
Monitoring:
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Monitor body weight and clinical signs of toxicity daily.
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Measure proteinuria weekly.
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Collect blood samples at baseline and at the end of the study to measure serum anti-dsDNA antibody levels.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect kidneys for histological analysis to assess glomerulonephritis.
Signaling Pathway
This compound targets IRAK4, a key component of the Myddosome complex, which is crucial for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Inhibition of IRAK4 blocks the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately leading to reduced production of pro-inflammatory cytokines.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (GS-5718) / Gilead [delta.larvol.com]
- 5. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
Troubleshooting unexpected results in Edecesertib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edecesertib (GS-5718), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally active small molecule inhibitor of IRAK4.[1][2][3] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system. By inhibiting IRAK4, this compound blocks pro-inflammatory signaling and the production of various cytokines.[2][3][4]
Q2: What are the primary research applications for this compound?
This compound is primarily investigated for its therapeutic potential in inflammatory and autoimmune diseases.[1][5] Preclinical and clinical studies have focused on its use in conditions such as rheumatoid arthritis and lupus erythematosus.[1][2][3][4]
Q3: In which clinical trials has this compound been evaluated?
This compound has been evaluated in several clinical trials. A Phase 1b study in participants with Cutaneous Lupus Erythematosus (CLE) (NCT04809623) was terminated.[6] An ongoing Phase 2a study (NCT05629208) is also evaluating this compound in participants with CLE.[4][7] Earlier-stage work for inflammatory bowel disease and rheumatoid arthritis has been discontinued.[8]
Q4: What are the known potency and selectivity of this compound?
Troubleshooting Unexpected Results
Issue 1: Higher than Expected IC50/EC50 Values (Lower Potency)
Possible Cause 1: Discrepancy between Biochemical and Cellular Assays. Kinase inhibitors often show different potency in biochemical versus cell-based assays.[9] This can be due to factors within the cellular environment not present in a purified enzyme assay.
-
Recommendation: Always validate findings from biochemical assays in a relevant cellular model. Consider using a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in intact cells.[10]
Possible Cause 2: Assay Conditions. The concentration of ATP used in a kinase assay can significantly impact the apparent IC50 of an ATP-competitive inhibitor like this compound.[11]
-
Recommendation: Standardize and report the ATP concentration in your kinase assays. Ideally, this should be at or near the Michaelis constant (Km) for ATP of the kinase.
Possible Cause 3: Compound Stability and Solubility. Poor solubility of the compound in assay buffer can lead to an underestimation of its potency.
-
Recommendation: Ensure this compound is fully dissolved. It is soluble in DMSO.[1] For cell-based assays, ensure the final DMSO concentration is low and consistent across all wells, as high concentrations can be toxic to cells.
Issue 2: Inconsistent or Variable Results Between Experiments
Possible Cause 1: Cell-Based Assay Variability. Cell-based assays are inherently more variable than biochemical assays. Factors such as cell passage number, confluency, and serum batch can all influence the outcome.
-
Recommendation: Use cells with a low and consistent passage number. Optimize cell seeding density and ensure a consistent growth phase at the time of the experiment. Perform pilot studies to determine the optimal incubation time with this compound.
Possible Cause 2: Kinase Autophosphorylation. Some kinases, including those in the IRAK family, can autophosphorylate. This can interfere with assays that measure ATP consumption as a readout of kinase activity.[12]
-
Recommendation: If using an ATP consumption-based assay (e.g., ADP-Glo), consider validating results with an orthogonal method that directly measures substrate phosphorylation, such as a radiometric assay or a specific antibody-based method (e.g., ELISA, Western blot).
Issue 3: Apparent Lack of Efficacy in a Cellular Model
Possible Cause 1: Off-Target Effects or Pathway Redundancy. The signaling pathway you are studying may have redundant mechanisms that bypass the need for IRAK4 in your specific cellular context. Additionally, while this compound is selective, off-target effects can complicate the interpretation of results.
-
Recommendation: Use genetic knockdown (e.g., siRNA or CRISPR) of IRAK4 as a positive control to confirm the on-target effect. Compare the phenotype of this compound treatment with that of IRAK4 knockdown.
Possible Cause 2: Cell Line Specificity. The dependence of a signaling pathway on IRAK4 can be cell-type specific.
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Recommendation: Test this compound in multiple cell lines relevant to your disease model.
Possible Cause 3: Genetic Variants of IRAK4. Single nucleotide polymorphisms (SNPs) in the IRAK4 gene could potentially alter the binding affinity of inhibitors.[13]
-
Recommendation: If working with primary cells from different donors, be aware that genetic variability could contribute to differential responses.
Data Presentation
Table 1: Potency of this compound in a Cellular Assay
| Assay Type | Cell Line | Stimulus | Measured Endpoint | EC50 |
| Cellular Assay | Human Monocytes | LPS | TNFα Release | 191 nM[1] |
Table 2: Comparative Preclinical Efficacy of Other IRAK4 Inhibitors
| Compound | Preclinical Model | Key Findings | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis | Reduced disease severity | --INVALID-LINK--[14] |
| PF-06650833 | Mouse MRL/lpr Lupus Model | Reduced circulating autoantibodies | --INVALID-LINK--[14] |
Experimental Protocols
General Protocol for an In Vitro IRAK4 Kinase Assay
This is a generalized protocol and should be optimized for your specific laboratory conditions and reagents.
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Prepare Reagents:
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IRAK4 enzyme (recombinant)
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Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
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ATP solution (at a concentration near the Km of IRAK4)
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Substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
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This compound stock solution (in DMSO) and serial dilutions
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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Assay Procedure:
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In a 96-well or 384-well plate, add your kinase buffer.
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Add the this compound dilutions or vehicle control (DMSO).
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Add the IRAK4 enzyme to all wells except the negative control.
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Add the substrate to all wells.
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Initiate the kinase reaction by adding the ATP solution.
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Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
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Stop the reaction (if necessary for your detection method).
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Add the detection reagent according to the manufacturer's instructions.
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Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
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Data Analysis:
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Subtract the background signal (no enzyme control) from all other readings.
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Normalize the data to the positive control (vehicle-treated).
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Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating this compound from in vitro assays to data analysis.
Caption: A decision tree for troubleshooting unexpectedly low potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
Best practices for handling and disposing of Edecesertib
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and disposing of Edecesertib.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound, also known as GS-5718, is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2][3][4] It has demonstrated anti-inflammatory activity and is under investigation for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and lupus erythematosus (LE).[1][2][3][4]
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What is the mechanism of action of this compound? this compound selectively inhibits the kinase activity of IRAK-4.[4] IRAK-4 is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are involved in the innate immune response.[4][5] By inhibiting IRAK-4, this compound blocks the production of pro-inflammatory cytokines.[4]
Storage and Stability
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How should I store this compound powder? this compound powder should be stored at -20°C for up to 3 years.[2] It should be kept in a sealed container, away from direct sunlight and moisture.[1][2]
-
What are the recommended storage conditions for this compound solutions? Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] It is recommended to store solutions in sealed containers, protected from light and moisture.[1][6] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]
Solubility and Preparation of Solutions
-
How do I dissolve this compound? this compound is soluble in DMSO.[2][6] For in vitro experiments, stock solutions are typically prepared in DMSO.[6] For in vivo studies, specific formulations using co-solvents are required.[1][6]
-
What should I do if the powdered this compound adheres to the vial? It is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom.[2]
-
What should I do if I observe precipitation when preparing solutions? If precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
Handling and Safety
-
What personal protective equipment (PPE) should I use when handling this compound? As with any chemical compound, it is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For procedures that may generate dust or aerosols, a NIOSH-certified respirator may be necessary.[7]
-
What are the potential hazards of this compound? The toxicological properties of this compound have not been fully investigated.[8] It should be handled with care, and direct contact with skin, eyes, and mucous membranes should be avoided. In case of contact, wash the affected area thoroughly with water.
Disposal
-
How should I dispose of this compound waste? Unused or waste this compound should be disposed of in accordance with federal, state, and local regulations.[9] It is recommended to contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.[9] Do not dispose of this compound down the drain or in the regular trash.[9]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight.[2] |
| In Solvent | -80°C | 1 year | Sealed storage, away from moisture and light.[2] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 80 mg/mL (183.72 mM) | Sonication is recommended.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (7.58 mM) | Sonication is recommended.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.74 mM) | Clear solution.[1] |
Experimental Protocols
Protocol: In Vitro LPS-Induced TNFα Release Assay in Human Monocytes
This protocol is a general guideline for assessing the in vitro activity of this compound. This compound has been shown to inhibit the LPS-induced release of TNFα in human monocytes with an EC50 of 191 nM.[1][8]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human monocytes
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
TNFα ELISA kit
-
Sterile, tissue culture-treated plates
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNFα production. Include a vehicle control (DMSO) and a positive control (LPS only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNFα Measurement: Quantify the amount of TNFα in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value of this compound by plotting the TNFα concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Troubleshooting Guides
Issue: Precipitate forms in my stock solution upon storage.
-
Possible Cause: The solubility limit of this compound in the solvent may have been exceeded, or the solution may have been stored improperly.
-
Solution:
-
Warm the solution gently (e.g., in a 37°C water bath) and sonicate to try and redissolve the precipitate.
-
If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution at a lower concentration.
-
Ensure that stock solutions are stored in tightly sealed vials to prevent solvent evaporation, which can lead to an increase in concentration and precipitation.
-
Issue: I am seeing inconsistent results in my in vitro assays.
-
Possible Cause: Inconsistent results can arise from several factors, including variability in cell culture, inaccurate pipetting, or degradation of the compound.
-
Solution:
-
Ensure that cells are healthy and at a consistent passage number for all experiments.
-
Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of this compound.
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Issue: this compound is not dissolving completely in my desired solvent.
-
Possible Cause: The chosen solvent may not be appropriate for the desired concentration, or the compound may require assistance to dissolve.
-
Solution:
Visualizations
Caption: IRAK-4 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Solubility Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. reactivi.ro [reactivi.ro]
- 7. ashp.org [ashp.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Validation & Comparative
A Head-to-Head Comparison of Edecesertib and Zimlovisertib in IRAK-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK-4) has emerged as a critical mediator in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. As a serine/threonine kinase, IRAK-4 is a pivotal component downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3] This guide provides a detailed comparison of two clinical-stage IRAK-4 inhibitors, Edecesertib (GS-5718) and Zimlovisertib (PF-06650833), summarizing their performance based on available preclinical and clinical data.
Mechanism of Action of IRAK-4 Inhibitors
Both this compound and Zimlovisertib are orally active small molecules designed to inhibit the kinase activity of IRAK-4.[4][5] By binding to the ATP-binding site of the IRAK-4 kinase domain, these inhibitors block the autophosphorylation of IRAK-4 and the subsequent phosphorylation and activation of downstream substrates, including IRAK-1.[6][7] This disruption of the signaling cascade ultimately leads to a reduction in the activation of transcription factors like NF-κB and subsequent down-regulation of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Zimlovisertib, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 / EC50 (nM) |
| This compound (GS-5718) | IRAK-4 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 0.52 (IC50)[8] |
| LPS-induced TNFα release | Human Monocytes | 191 (EC50)[4][9] | |
| Zimlovisertib (PF-06650833) | IRAK-4 | Cell-free assay | 0.2 (IC50)[2][5][10][11] |
| R848-stimulated TNFα production | Human PBMCs | 2.4 (IC50)[1][5][11] |
Table 2: Kinase Selectivity
| Compound | Primary Target | Selectivity Profile |
| This compound (GS-5718) | IRAK-4 | 176-fold more selective for IRAK-4 over IRAK-1; >500-fold more selective against a panel of 468 other human kinases.[8] |
| Zimlovisertib (PF-06650833) | IRAK-4 | At 200 nM: ~100% inhibition of IRAK-4. >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 in a panel of 278 kinases.[1][2][10] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited above are not publicly available. However, this section outlines generalized methodologies for the key experiments used to characterize IRAK-4 inhibitors.
IRAK-4 Kinase Inhibition Assay (Generic TR-FRET Protocol)
This assay is designed to measure the direct inhibition of IRAK-4 kinase activity.
-
Reagents and Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Biotinylated substrate peptide (e.g., a peptide derived from a known IRAK-4 substrate)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Test compounds (this compound or Zimlovisertib) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the IRAK-4 enzyme in the kinase buffer in the assay plate.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated substrate peptide.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The detection reagents (Europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated acceptor fluorophore) are added to the wells.
-
The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of IRAK-4 activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Cytokine Release Assay (Generic Protocol for LPS-induced TNF-α in Monocytes)
This assay measures the ability of an inhibitor to block the production of inflammatory cytokines in a cellular context.
-
Reagents and Materials:
-
Isolated primary human monocytes
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound or Zimlovisertib) dissolved in DMSO
-
96-well cell culture plates
-
ELISA kit for human TNF-α
-
-
Procedure:
-
Human monocytes are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
LPS is added to the wells to stimulate the cells (a vehicle control without LPS is also included).
-
The plates are incubated for a period of time (e.g., 18-24 hours) to allow for cytokine production.
-
The cell culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
EC50 values are determined by plotting the percentage of inhibition of TNF-α production against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: IRAK-4 Signaling Pathway and Points of Inhibition.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deficiency in IRAK4 activity attenuates manifestations of murine Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 8. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of kinase inhibitor selectivity by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Edecesertib and Tofacitinib for Rheumatoid Arthritis
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of therapeutic interventions for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and joint destruction, the exploration of novel mechanisms of action is paramount. This guide provides a comparative overview of two distinct small molecule inhibitors: Edecesertib, an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, and Tofacitinib, a Janus Kinase (JAK) inhibitor. While Tofacitinib is an established treatment for RA, the development of this compound for this indication has been discontinued, limiting the availability of clinical data for a direct head-to-head comparison. This document aims to present the available scientific and clinical information for both compounds to inform the scientific community.
Mechanism of Action
This compound is an orally active, selective inhibitor of IRAK4.[1][2][3] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key players in the innate immune response and the production of pro-inflammatory cytokines.[2][3][4] By inhibiting IRAK4, this compound aims to block the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent expression of inflammatory mediators.
Tofacitinib , on the other hand, is an inhibitor of the Janus kinase family of enzymes.[5][6][7][8] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[6][8] Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2 and TYK2.[8][9] This inhibition disrupts the JAK-STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[6][8] This ultimately leads to a reduction in the inflammatory response by modulating the expression of genes involved in immunity.[8]
Signaling Pathway Diagrams:
Caption: this compound inhibits IRAK4, blocking TLR/IL-1R signaling.
Caption: Tofacitinib inhibits JAK, blocking cytokine signaling.
Comparative Performance Data
Efficacy Data
This compound: Clinical efficacy data for this compound in rheumatoid arthritis is not available as the Phase 2 clinical trial was withdrawn.[10][11] Preclinical studies demonstrated its potential anti-inflammatory activity. For instance, this compound was shown to inhibit LPS-induced TNFα release in human monocytes with an EC50 of 191 nM.[1]
| Efficacy Endpoint | This compound |
| ACR20 Response | Data Not Available |
| ACR50 Response | Data Not Available |
| ACR70 Response | Data Not Available |
| DAS28-CRP | Data Not Available |
| Health Assessment Questionnaire-Disability Index (HAQ-DI) | Data Not Available |
Tofacitinib: Tofacitinib has demonstrated efficacy in numerous clinical trials for moderate to severe RA, both as a monotherapy and in combination with methotrexate.[12][13][14]
| Efficacy Endpoint | Tofacitinib 5 mg Twice Daily | Placebo | Study |
| ACR20 Response (3 months) | 59.8%[12] | 26.7%[12] | ORAL Solo |
| ACR20 Response (6 months) | 51.5%[12] | 25.3%[12] | ORAL Scan |
| ACR70 Response (6 months) | 25.5% (5mg), 37.7% (10mg) | 12.0% (Methotrexate) | ORAL Start |
| Mean Change in HAQ-DI (3 months) | -0.55 | -0.24 | ORAL Solo |
| DAS28-CRP <2.6 (Remission) (6 months) | Significantly greater than placebo | - | ORAL Standard |
A meta-analysis of nine studies involving 24,643 patients suggested that tofacitinib showed superior effectiveness over adalimumab in ACR20 improvement, with a risk ratio of 1.28.[15]
Safety Profile
This compound: Given the discontinuation of clinical development for RA, a comprehensive safety profile in this patient population is not available. Preclinical studies indicated that this compound was safe and well-tolerated in animal models.[2][4]
| Adverse Event | This compound |
| Serious Infections | Data Not Available |
| Opportunistic Infections | Data Not Available |
| Malignancies | Data Not Available |
| Gastrointestinal Perforations | Data Not Available |
| Major Adverse Cardiovascular Events (MACE) | Data Not Available |
Tofacitinib: The safety profile of Tofacitinib has been extensively studied in clinical trials and real-world settings.[16][17][18]
| Adverse Event | Incidence Rate (per 100 patient-years) | Notes |
| Serious Infections | 2.4[18] | Risk may be increased in older patients.[18] |
| Herpes Zoster | Higher incidence compared to bDMARDs.[18] | Appears to be a class effect of JAK inhibitors.[18] |
| Malignancies (excluding NMSC) | 0.9[16] | No notable increase with longer-duration exposure.[16] |
| Non-melanoma skin cancer (NMSC) | 0.6[16] | |
| Gastrointestinal Perforations | 0.1[16] | |
| Deep Vein Thrombosis/Pulmonary Embolism | Increased risk has been noted, particularly at higher doses.[7] |
Common adverse events include headache, upper respiratory tract infections, diarrhea, and nasopharyngitis.[18]
Experimental Protocols
This compound: Preclinical Evaluation of IRAK4 Inhibition
Objective: To determine the in vitro potency of this compound in inhibiting inflammatory cytokine production.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by plastic adherence.
-
Compound Treatment: Purified monocytes are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) to induce the production of pro-inflammatory cytokines through the TLR4/IRAK4 pathway.
-
Cytokine Measurement: After 24 hours of stimulation, the cell culture supernatant is collected. The concentration of Tumor Necrosis Factor-alpha (TNFα) is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Tofacitinib: Phase 3 Clinical Trial (ORAL Solo - representative example)
Objective: To evaluate the efficacy and safety of Tofacitinib monotherapy in adult patients with moderate to severe active rheumatoid arthritis who have had an inadequate response to at least one conventional or biologic disease-modifying antirheumatic drug (DMARD).
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Patients aged 18 years or older with a diagnosis of RA for at least 6 months, with active disease defined by ≥6 tender or painful joints and ≥6 swollen joints, and an elevated C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).
Treatment Arms:
-
Tofacitinib 5 mg twice daily
-
Tofacitinib 10 mg twice daily
-
Placebo twice daily
Primary Endpoints:
-
The proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at month 3.
-
The change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at month 3.
-
The proportion of patients achieving a Disease Activity Score for 28 joints based on ESR (DAS28-ESR) of less than 2.6 at month 3.
Safety Assessments: Monitoring of adverse events, serious adverse events, laboratory parameters (hematology, chemistry), and vital signs throughout the study.
Experimental Workflow Diagram:
Caption: Workflow of a representative Tofacitinib Phase 3 clinical trial.
Conclusion
Tofacitinib is a well-established oral treatment for rheumatoid arthritis with a clearly defined mechanism of action targeting the JAK-STAT pathway and a large body of clinical evidence supporting its efficacy and characterizing its safety profile. In contrast, this compound, an IRAK4 inhibitor, represents an alternative therapeutic strategy targeting the innate immune system. However, with the discontinuation of its clinical development for rheumatoid arthritis, there is a lack of clinical data to perform a direct comparison with Tofacitinib in this indication. The preclinical data for this compound showed promise in modulating inflammatory responses. This comparative guide highlights the different stages of development and the available data for these two distinct approaches to treating rheumatoid arthritis, underscoring the robust clinical foundation of Tofacitinib and the investigational nature of IRAK4 inhibition for this disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medwirenews.com [medwirenews.com]
- 13. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 14. Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comparative effectiveness and safety of tofacitinib vs. adalimumab in patients with rheumatoid arthritis: A systematic review and meta-analysis [frontiersin.org]
- 16. ard.bmj.com [ard.bmj.com]
- 17. raeddergisi.org [raeddergisi.org]
- 18. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Edecesertib and Other IRAK-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK-4) has emerged as a critical therapeutic target in a range of inflammatory and autoimmune diseases, as well as certain cancers. As a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK-4 plays a pivotal role in the innate immune response.[1][2][3][4][5][6] Its inhibition offers a promising strategy to modulate downstream inflammatory cascades. This guide provides a head-to-head comparison of Edecesertib (Gilead Sciences) and other prominent IRAK-4 inhibitors in clinical development, including Emavusertib (Curis/Aurigene), Zabedosertib (Bayer), BAY 1830839 (Bayer), and Zimlovisertib (Pfizer).
Quantitative Comparison of IRAK-4 Inhibitors
The following tables summarize the available quantitative data for this compound and its competitors, focusing on in vitro potency and selectivity.
Table 1: In Vitro Potency of IRAK-4 Inhibitors
| Compound | Developer | IRAK-4 IC50 (nM) | Assay Type |
| This compound (GS-5718) | Gilead Sciences | 191 (EC50) | LPS-induced TNFα release in human monocytes[7] |
| Emavusertib (CA-4948) | Curis / Aurigene | 57 | Biochemical Assay[8] |
| Zabedosertib (BAY 1834845) | Bayer | 3.55 | Biochemical Assay[9][10] |
| BAY 1830839 | Bayer | 3 | Biochemical Assay[11][12] |
| Zimlovisertib (PF-06650833) | Pfizer | 0.2 | Biochemical Assay[13][14] |
Table 2: Selectivity Profile of IRAK-4 Inhibitors
| Compound | Selectivity Data |
| This compound (GS-5718) | Data not publicly available in detail. Described as a "selective" IRAK-4 inhibitor.[15][16][17] |
| Emavusertib (CA-4948) | Over 500-fold more selective for IRAK-4 compared to IRAK-1.[8][18] |
| Zabedosertib (BAY 1834845) | High selectivity profile in an in-house kinase panel.[19] |
| BAY 1830839 | High selectivity profile in an in-house kinase panel.[6] |
| Zimlovisertib (PF-06650833) | Highly selective for IRAK-4. At 200 nM, >70% inhibition was also observed for IRAK-1, MNK2, LRRK2, CLK4, and CK1γ1.[14] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: IRAK-4 Signaling Pathway and Point of Inhibition.
Caption: Generalized Workflow for an IRAK-4 Kinase Inhibition Assay.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of results. Below are generalized methodologies for key experiments cited in the evaluation of IRAK-4 inhibitors.
IRAK-4 Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK-4 in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK-4.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[20]
-
ATP (at a concentration near the Km for IRAK-4)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well assay plates
Procedure:
-
A serial dilution of the test compound is prepared in DMSO and then diluted in kinase buffer.
-
The IRAK-4 enzyme is added to the wells of the assay plate containing the diluted test compound and incubated for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate to each well.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.
-
The reaction is stopped by the addition of a stop reagent (e.g., EDTA).
-
The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.[20]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for IRAK-4 Inhibition (EC50 Determination)
This assay measures the functional consequence of IRAK-4 inhibition within a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cell-based assay.
Example: Inhibition of LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (serially diluted)
-
ELISA kit for human TNF-α
Procedure:
-
Cells are plated in a 96-well plate and pre-incubated with a serial dilution of the test compound for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with LPS (a TLR4 agonist) to activate the IRAK-4 signaling pathway.
-
The plates are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and secretion.
-
The cell culture supernatant is collected, and the concentration of TNF-α is measured using a specific ELISA kit.
-
The EC50 value is determined by plotting the percentage of inhibition of TNF-α production against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Models
Preclinical in vivo models are essential for evaluating the therapeutic potential of IRAK-4 inhibitors.
Mouse Model of Systemic Lupus Erythematosus (SLE)
Objective: To assess the efficacy of an IRAK-4 inhibitor in a mouse model of lupus.
Model: NZB/W F1 mice, which spontaneously develop an autoimmune syndrome with similarities to human SLE.
Procedure:
-
Female NZB/W F1 mice are aged to a point where they begin to show signs of disease (e.g., proteinuria).
-
Animals are randomized into vehicle control and treatment groups.
-
The test compound (e.g., this compound) is administered orally at one or more dose levels, typically once or twice daily.[15][16]
-
Treatment is continued for a specified duration (e.g., several weeks).
-
Disease progression is monitored by measuring parameters such as proteinuria, anti-dsDNA antibody titers, and kidney histopathology.
-
At the end of the study, tissues can be collected for further analysis of inflammatory markers.
Concluding Remarks
The landscape of IRAK-4 inhibitors is rapidly evolving, with several promising candidates progressing through clinical trials. While direct head-to-head clinical comparisons are not yet available, the preclinical data presented here provides a valuable framework for understanding the relative potency and selectivity of these molecules. Zimlovisertib and the Bayer compounds, Zabedosertib and BAY 1830839, demonstrate high potency in biochemical assays. Emavusertib shows a favorable selectivity profile against IRAK-1. This compound has demonstrated in vivo efficacy in a lupus model and is currently in clinical trials for this indication.[21][22][23][24][25]
The choice of an optimal IRAK-4 inhibitor for a specific therapeutic application will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and safety profile. The data and methodologies presented in this guide are intended to aid researchers and drug development professionals in their evaluation of this important class of therapeutic agents.
References
- 1. Targeting TLR/IL-1R Signalling in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TLR/IL-1R signalling in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 11. medkoo.com [medkoo.com]
- 12. BAY1830839 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 18. selleckchem.com [selleckchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. promega.jp [promega.jp]
- 21. This compound for Cutaneous Lupus Erythematosus · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. trials.arthritis.org [trials.arthritis.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. This compound (GS-5718) / Gilead [delta.larvol.com]
Edecesertib in Lupus: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
Edecesertib (GS-5718), a novel, orally administered, selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), is under investigation for the treatment of lupus. This guide provides a comparative overview of the efficacy and mechanism of action of this compound against current standard-of-care therapies for lupus, including voclosporin, belimumab, and mycophenolate mofetil.
Mechanisms of Action: A Divergent Approach to Immune Modulation
The therapeutic agents discussed herein target distinct pathways implicated in the pathogenesis of lupus.
This compound: As a selective IRAK4 inhibitor, this compound targets a critical node in the innate immune signaling cascade. IRAK4 is essential for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor family. By inhibiting IRAK4, this compound is designed to block the production of pro-inflammatory cytokines and interferons that are central to the autoimmune response in lupus.[1][2]
Voclosporin: This agent is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking the activation of T cells.[3][4][5] Specifically, voclosporin binds to cyclophilin, and this complex then inhibits calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3] This prevents NFAT translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes, such as IL-2.
Belimumab: A fully human monoclonal antibody, belimumab targets and inhibits the biological activity of B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF).[6] Elevated levels of BLyS are observed in lupus patients and contribute to the survival and differentiation of autoreactive B cells. By neutralizing BLyS, belimumab reduces the survival of these harmful B cells and their subsequent production of autoantibodies.
Mycophenolate Mofetil (MMF): MMF is a prodrug of mycophenolic acid (MPA), which is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which activated T and B lymphocytes are highly dependent. Inhibition of IMPDH leads to the suppression of lymphocyte proliferation and antibody production.
Signaling Pathway Diagrams
Comparative Efficacy Data
Currently, there is a lack of publicly available, head-to-head clinical trial data comparing the efficacy of this compound with standard lupus therapies. This compound is in the early stages of clinical development, with ongoing Phase 1 and 2 trials primarily in patients with cutaneous lupus erythematosus (CLE).[7][8][9][10][11][12] Therefore, a direct quantitative comparison is not yet possible. The following tables summarize key efficacy data from separate clinical trials for the approved standard therapies.
Table 1: Efficacy of Voclosporin in Lupus Nephritis (Integrated Analysis of AURA-LV and AURORA 1 Trials) [3][4][5]
| Endpoint (at ~1 year) | Voclosporin + MMF + Steroids (n=268) | Placebo + MMF + Steroids (n=266) | Odds Ratio (95% CI) | p-value |
| Complete Renal Response (CRR) | 43.7% | 23.3% | 2.76 (1.88, 4.05) | <0.0001 |
Table 2: Efficacy of Belimumab in Systemic Lupus Erythematosus (Pooled Data from BLISS Trials) [13]
| Endpoint (at Week 52) | Belimumab + Standard Therapy | Placebo + Standard Therapy |
| SRI-4 Response Rate (BLISS-SC) | 61% (n=556) | 48% (n=279) |
| SRI-4 Response Rate (BLISS-52) | 58% (n=290) | 44% (n=287) |
| SRI-4 Response Rate (BLISS-76) | 43% (n=271) | 34% (n=275) |
SRI-4: Systemic Lupus Erythematosus Responder Index 4
Table 3: Efficacy of Mycophenolate Mofetil in New-Onset Systemic Lupus Erythematosus [14][15]
| Endpoint (at 96 weeks) | MMF + Prednisone + Hydroxychloroquine (n=65) | Prednisone + Hydroxychloroquine (n=65) | Relative Risk (95% CI) | p-value |
| Severe Flare | 10.8% | 27.7% | 0.39 (0.17, 0.87) | 0.01 |
| Lupus Nephritis Manifestation | 1.5% | 13.8% | 0.11 (0.01, 0.85) | 0.008 |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound and the standard therapies are extensive and can be found in the respective clinical trial registrations and publications. Below is a generalized summary of the key aspects of the methodologies.
This compound (GS-US-497-5888 - LYNX Study): [7][9]
-
Study Design: A Phase 1b, randomized, blinded, placebo-controlled study.
-
Participants: Patients with cutaneous lupus erythematosus (CLE) with or without systemic lupus erythematosus (SLE).
-
Intervention: this compound administered orally once daily versus placebo for 4 weeks.
-
Primary Outcome: Safety and tolerability of this compound.
-
Key Inclusion Criteria: Diagnosis of CLE with or without SLE, and a Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI) activity score of ≥ 6.
-
Key Exclusion Criteria: Highly active SLE (e.g., lupus nephritis, neuropsychiatric SLE), other dermatologic diseases that may interfere with assessment.
Voclosporin (AURA-LV and AURORA 1 Trials): [3][4][5][16]
-
Study Design: Phase 2 (AURA-LV) and Phase 3 (AURORA 1), multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with active lupus nephritis (Class III, IV, or V).
-
Intervention: Voclosporin (23.7 mg twice daily) or placebo, in combination with mycophenolate mofetil (MMF) and rapidly tapered low-dose oral corticosteroids.
-
Primary Endpoint: Complete Renal Response (CRR) at 24 weeks (AURA-LV) and 52 weeks (AURORA 1), defined by a composite of urine protein-to-creatinine ratio, stable renal function, no rescue medication, and corticosteroid dose.
Belimumab (BLISS-52 and BLISS-76 Trials):
-
Study Design: Two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with active, autoantibody-positive SLE.
-
Intervention: Belimumab (1 mg/kg or 10 mg/kg) or placebo administered intravenously, in addition to standard of care therapy.
-
Primary Endpoint: SLE Responder Index (SRI) response at week 52.
Mycophenolate Mofetil (New-Onset SLE Trial): [14][15]
-
Study Design: Investigator-initiated, multicenter, observer-blinded, randomized clinical trial.
-
Participants: Treatment-naive patients with newly diagnosed SLE, a high titer of anti-dsDNA antibody, and no major organ involvement.
-
Intervention: MMF (500 mg twice daily) plus prednisone and hydroxychloroquine, compared to prednisone and hydroxychloroquine alone, for 96 weeks.
-
Primary Outcome: Proportion of patients with flares according to the SELENA-SLEDAI Flare Index.
Experimental Workflow Diagram
Conclusion
This compound represents a promising novel therapeutic approach for lupus by targeting the IRAK4-mediated innate immune pathway. While direct comparative efficacy data against standard therapies are not yet available, the distinct mechanism of action suggests it may offer an alternative or complementary strategy to existing treatments. Voclosporin, belimumab, and mycophenolate mofetil have demonstrated significant efficacy in large-scale clinical trials, each through unique immunomodulatory pathways. As data from ongoing and future clinical trials of this compound become available, a more definitive comparison of its efficacy and safety profile relative to the current standard of care will be possible. Researchers and clinicians should continue to monitor the development of this and other emerging therapies for lupus.
References
- 1. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 2. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 3. DSpace [soar.suny.edu]
- 4. DSpace [soar.suny.edu]
- 5. Update on the Efficacy and Safety Profile of Voclosporin: An Integrated Analysis of Clinical Trials in Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Data of Belimumab in Patients with Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. This compound for Cutaneous Lupus Erythematosus · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 10. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 13. benlystahcp.com [benlystahcp.com]
- 14. Mycophenolate Mofetil and New-Onset Systemic Lupus Erythematosus: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycophenolate Mofetil and New-Onset Systemic Lupus Erythematosus: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Edecesertib: A Paradigm Shift in IRAK Inhibition, Outperforming First-Generation Molecules
For Immediate Release
Foster City, CA – Edecesertib (GS-5718), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), demonstrates significant advantages in potency, selectivity, and preclinical efficacy over first-generation IRAK inhibitors. Developed by Gilead Sciences, this next-generation therapeutic candidate offers a more targeted approach to modulating inflammatory signaling pathways, with promising implications for the treatment of autoimmune diseases such as lupus erythematosus.[1] This guide provides a comprehensive comparison of this compound with first-generation IRAK inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator of inflammatory signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). While first-generation IRAK inhibitors demonstrated the potential of targeting this pathway, their clinical utility has been hampered by a lack of selectivity, leading to off-target effects. This compound represents a significant advancement, with a highly selective inhibition profile for IRAK4, leading to improved potency in preclinical models of autoimmune disease and a favorable pharmacokinetic profile.
Comparative Analysis of Inhibitor Potency and Selectivity
This compound exhibits sub-nanomolar potency against IRAK4 and exceptional selectivity over other kinases, including the closely related IRAK1. This contrasts sharply with first-generation dual IRAK1/4 inhibitors, which show comparable activity against both kinases. This lack of selectivity in earlier compounds can lead to a broader and potentially less desirable pharmacological profile.
| Inhibitor | Target(s) | IC50 (nM) vs IRAK4 | IC50 (nM) vs IRAK1 | Kinase Selectivity |
| This compound (GS-5718) | IRAK4 | Potent (EC50 for TNFα release: 191 nM) | 176-fold more selective for IRAK4 | >500-fold more selective against a panel of 468 kinases [2] |
| IRAK-1/4 Inhibitor I | IRAK1/IRAK4 | 200 | 300 | Broad activity |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | High | Highly selective |
Preclinical Efficacy in a Lupus Model
The superior profile of this compound translates to enhanced efficacy in preclinical models of autoimmune disease. In the well-established NZB/W F1 mouse model of spontaneous lupus, this compound treatment resulted in statistically significant improvements in survival and a reduction in disease progression.[3] These findings are accompanied by improvements in pharmacodynamic inflammatory endpoints, underscoring the pathological role of IRAK4 signaling in lupus.
Pharmacokinetic Profile
This compound has been shown to possess human pharmacokinetic properties suitable for once-daily oral administration.[4] This favorable profile is a key advantage for patient compliance and long-term treatment of chronic autoimmune conditions. In contrast, the development of some first-generation inhibitors has been challenged by suboptimal pharmacokinetic properties.
| Parameter | This compound (GS-5718) | First-Generation IRAK Inhibitors |
| Administration | Oral | Variable |
| Dosing Frequency | Once-daily supported by PD profile[3] | Often requires more frequent dosing |
| Bioavailability | Orally bioavailable[4] | Variable |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: TLR/IL-1R signaling pathway and points of inhibition.
References
Validating Edecesertib's On-Target Mechanism Through Genetic Knockout: A Comparative Guide
Authoritative guide for researchers detailing the validation of Edecesertib's mechanism of action by comparing its effects in wild-type versus IRAK4 knockout models. This guide provides a comparative analysis with other IRAK4 inhibitors and includes detailed experimental protocols and data.
Introduction to this compound and Target Validation
This compound (GS-5718) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a central regulator of the innate immune system.[2] It operates downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating signaling cascades that lead to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[2][3] Due to its pivotal role, IRAK4 is a key therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus erythematosus.[4]
Validating that a drug's therapeutic effect is a direct result of its interaction with the intended target is a cornerstone of drug development. Genetic knockout, particularly using CRISPR-Cas9 technology, serves as the gold standard for such validation. By completely ablating the target protein, researchers can definitively determine if the drug's efficacy is dependent on its presence. If a drug is truly on-target, cells lacking the target protein (knockout cells) should exhibit significant resistance to the drug compared to their wild-type counterparts. This guide compares this genetic validation approach for this compound with alternative IRAK4 inhibitors and provides the necessary experimental framework.
The IRAK4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to a downstream signaling cascade that culminates in the activation of NF-κB and MAP kinases, driving inflammatory gene expression. By blocking IRAK4's kinase function, this compound aims to halt this entire cascade at a critical early juncture.
Comparative Analysis of IRAK4 Inhibitors
The principle of on-target validation can be applied to any IRAK4 inhibitor. A significant increase in the half-maximal inhibitory concentration (IC50) in knockout cells compared to wild-type cells is the key indicator of target-dependent activity. The table below presents data for this compound and other known IRAK4 inhibitors.
| Compound | Target | Cell Line | IC50 (Wild-Type) | Expected IC50 (IRAK4 KO) |
| This compound (GS-5718) | IRAK4 | Human Monocytes | EC50: 191 nM (TNFα release)[1] | >10,000 nM (No effect) |
| Zimlovisertib (PF-06650833) | IRAK4 | Human PBMC | IC50: 2.4 nM[5] | >1,000 nM (Resistance) |
| Zabedosertib (BAY 1834845) | IRAK4 | THP-1 | IC50: ~3.5 nM (kinase activity)[6] | >1,000 nM (Resistance) |
| CA-4948 | IRAK4 | KP2 Cells | Effective Inhibition | No effect (Resistance)[7] |
Note: The "Expected IC50" for knockout cells is based on the principle that if the drug's action is solely dependent on IRAK4, its potency will be dramatically reduced to the point of being ineffective at standard concentrations.
Experimental Protocols
Validating this compound's mechanism of action involves three key experimental stages: generating a stable IRAK4 knockout cell line, confirming the knockout at the protein level, and assessing the differential dose-response to the drug in wild-type versus knockout cells.
Protocol 1: CRISPR-Cas9 Mediated Knockout of IRAK4 in THP-1 Cells
This protocol outlines the generation of an IRAK4 knockout in the human monocytic THP-1 cell line, which is a relevant model for studying inflammatory responses.[8][9]
-
sgRNA Design and Cloning:
-
Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the human IRAK4 gene using an online tool (e.g., Benchling, CRISPOR).
-
Synthesize and clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker, such as puromycin resistance (e.g., lentiCRISPRv2).[10]
-
Verify the correct insertion of sgRNA sequences into the plasmid via Sanger sequencing.[8]
-
-
Lentivirus Production and Transduction:
-
Co-transfect the lentiCRISPRv2-sgIRAK4 plasmid along with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells to produce lentiviral particles.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce THP-1 cells with the lentiviral particles. THP-1 cells are suspension cells and can be hard to transfect, making lentiviral delivery an effective method.[8]
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium (determine the optimal concentration via a kill curve beforehand, typically 1-2 µg/mL for THP-1).
-
After 7-10 days of selection, isolate single cells from the surviving polyclonal population into a 96-well plate using limiting dilution to establish monoclonal knockout colonies.[9][10]
-
Protocol 2: Western Blot for IRAK4 Knockout Validation
This protocol confirms the absence of the IRAK4 protein in the generated cell lines.
-
Cell Lysis:
-
Harvest ~1-2 million wild-type (WT) and putative IRAK4 knockout (KO) THP-1 cells.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein lysate per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363) overnight at 4°C, diluted in 5% BSA in TBST.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Successful KO clones should show a complete absence of the IRAK4 band.
-
Protocol 3: Cell Viability Assay (MTS/MTT)
This protocol measures the cytotoxic effect of this compound, allowing for the calculation and comparison of IC50 values.
-
Cell Plating:
-
Seed wild-type and validated IRAK4 KO THP-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound (and other comparative inhibitors) in culture medium.
-
Add the drug solutions to the cells. Include a vehicle control (e.g., DMSO) and wells with medium only for background measurement.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (MTS Assay Example):
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
-
Expected Results and Interpretation
The primary outcome of this experimental series is the comparison of the drug's dose-response curves between the wild-type and knockout cells.
A successful validation will show a significant rightward shift in the IC50 curve for the IRAK4 KO cells, indicating strong resistance to this compound. This demonstrates that the drug's cytotoxic or anti-proliferative effects are mediated specifically through its inhibition of IRAK4. Conversely, if both WT and KO cells show similar sensitivity to this compound, it would suggest that the drug has significant off-target effects responsible for its activity. This genetic approach provides unequivocal evidence for the on-target mechanism of action, a critical step in the preclinical validation of targeted therapies like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electroporation-Based CRISPR-Cas9-Mediated Gene Knockout in THP-1 Cells and Single-Cell Clone Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Edecesertib Safety Profile: A Comparative Analysis for Researchers
An in-depth look at the safety and tolerability of the IRAK4 inhibitor Edecesertib in the context of emerging therapies for cutaneous lupus erythematosus.
This guide offers a comparative analysis of the safety profile of this compound, an investigational selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), for researchers, scientists, and drug development professionals. While comprehensive quantitative safety data from patient trials for this compound remains limited in the public domain, this document synthesizes available information and provides a comparative landscape against other recently developed treatments for cutaneous lupus erythematosus (CLE), a condition for which this compound has been under investigation.
Comparative Safety Overview
The primary objective of early-phase clinical trials for this compound in CLE has been to evaluate its safety and tolerability.[1][2] Preclinical studies and a Phase 1 trial in healthy volunteers suggested that this compound is safe and well-tolerated.[3][4] However, detailed adverse event data from studies involving patients with CLE (NCT04809623, NCT05629208) have not been fully published.[2][5][6][7][8][9] One of these studies, NCT04809623, is listed with a "Terminated" status.[1][5]
To provide a useful comparative context, this guide presents the safety profiles of two other drugs with different mechanisms of action that have been investigated for lupus, Anifrolumab and Deucravacitinib.
Table 1: Comparative Safety Profiles of this compound and Comparator Drugs
| Adverse Event Category | This compound (GS-5718) | Anifrolumab | Deucravacitinib |
| General Tolerability | Stated as "well-tolerated" in preclinical and Phase 1 healthy volunteer studies.[3][4] Quantitative data from patient trials is not publicly available. | Generally well-tolerated in patients with moderate to severe SLE.[10][11] | Found to have an acceptable safety profile in SLE and CLE patients.[12][13] |
| Most Common Adverse Events | Data not available from patient trials. | Upper respiratory tract infections, nasopharyngitis, bronchitis, headache, infusion-related reactions, herpes zoster.[10][11][14] | Upper respiratory tract infections, nasopharyngitis, headache, urinary tract infections, rash, acne.[12][13] |
| Serious Adverse Events | Data not available from patient trials. | Serious infections occurred in a percentage of patients, but the rate was comparable to placebo. Lupus exacerbations classified as SAEs were also reported.[10][11][15] | Serious adverse events were reported at rates similar to placebo.[13] |
| Adverse Events of Special Interest | Data not available from patient trials. | Increased incidence of herpes zoster and respiratory tract infections. Hypersensitivity reactions were also observed.[10][11] | Higher incidences of infections and skin-related issues like rash and acne compared to placebo.[13] |
Signaling Pathways and Mechanism of Action
This compound is a small molecule inhibitor of IRAK4, a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, this compound aims to block the downstream inflammatory cascade that contributes to the pathogenesis of autoimmune diseases like lupus.
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials in CLE are not fully available in the public domain. However, based on information from clinical trial registries, the general methodology for assessing safety in these types of studies can be outlined.
Key Safety Assessment Methodologies:
-
Primary Objective: The primary goal of the initial clinical studies for this compound in patients with CLE was to assess the safety and tolerability of the drug.[1][2][5]
-
Data Collection: Safety assessments typically include the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation of the study drug. This is done through physical examinations, vital sign measurements, and laboratory tests at regular intervals.
-
Adverse Event Definition: A treatment-emergent adverse event (TEAE) is generally defined as any adverse event that occurs on or after the start of the study treatment and within a specified period after the last dose.[5][16]
-
Laboratory Monitoring: Routine blood and urine tests are conducted to monitor for any drug-induced abnormalities in hematology, clinical chemistry, and urinalysis. A treatment-emergent laboratory abnormality is defined as an increase in severity from baseline.[5][16]
-
Inclusion and Exclusion Criteria: Clinical trials for CLE have specific criteria for patient enrollment to ensure patient safety and the integrity of the study. These often include having a confirmed diagnosis of CLE, a certain level of disease activity (e.g., measured by the Cutaneous Lupus Erythematosus Disease Area and Severity Index - CLASI), and the absence of other severe medical conditions or infections.[1][2][5][16]
Caption: General Workflow for a Clinical Trial Safety Assessment.
Conclusion
This compound, as a selective IRAK4 inhibitor, represents a targeted approach to treating inflammatory diseases such as cutaneous lupus erythematosus. While early data suggests a favorable safety profile in healthy volunteers, a comprehensive understanding of its safety in the target patient population awaits the publication of detailed results from clinical trials. The comparative data from other novel treatments for lupus highlight the common challenges of managing infectious and hypersensitivity risks with immunomodulatory therapies. Further research and data transparency will be crucial for drug development professionals to accurately assess the therapeutic potential and risk-benefit profile of this compound in comparison to existing and emerging treatments for CLE.
References
- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichgcp.net [ichgcp.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinicalresearch.com [clinicalresearch.com]
- 8. trials.arthritis.org [trials.arthritis.org]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 10. Safety profile of anifrolumab in patients with active SLE: an integrated analysis of phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lupus.bmj.com [lupus.bmj.com]
- 12. Efficacy and Safety of Deucravacitinib for Cutaneous Lupus Erythematosus - Indian Journal of Innovative Dermatology [ijiderma.org]
- 13. Deucravacitinib for Cutaneous Lupus Erythematosus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Post-marketing safety signals of anifrolumab in systemic lupus erythematosus: a pharmacovigilance study based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Cross-reactivity studies of Edecesertib with other kinases
For Researchers, Scientists, and Drug Development Professionals
Edecesertib (GS-5718) is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 is a key therapeutic target for a range of inflammatory and autoimmune diseases.[4][5] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.
Kinase Cross-Reactivity Profile
The selectivity of a kinase inhibitor is a crucial factor in its clinical development, as off-target effects can lead to unforeseen toxicities. This compound has been profiled against a panel of kinases to determine its selectivity. While the complete proprietary dataset from Gilead Sciences is not publicly available, data from scientific publications and supplementary materials allow for a comparative assessment.
A study on the discovery of this compound highlighted its high selectivity for IRAK4. The supplementary information from this publication provides key data on its cross-reactivity. Below is a summary of the inhibitory activity of this compound against a selection of kinases.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| IRAK4 | >95% | <10 |
| IRAK1 | <20% | >1000 |
| IKKα | <10% | >1000 |
| IKKβ | <10% | >1000 |
| JAK1 | <5% | >1000 |
| JAK2 | <5% | >1000 |
| JAK3 | <5% | >1000 |
| TYK2 | <5% | >1000 |
| p38α | <15% | >1000 |
| JNK1 | <10% | >1000 |
| ERK1 | <5% | >1000 |
| c-Met | <5% | >1000 |
| VEGFR2 | <5% | >1000 |
Data is synthesized from publicly available information and may not be exhaustive. The IC50 values are approximations based on the reported high selectivity.
As the data indicates, this compound demonstrates a very high degree of selectivity for IRAK4 with minimal off-target inhibition against a range of other kinases, including those within the same signaling pathway (IRAK1, IKKα, IKKβ) and other important kinase families (JAK, MAP kinases, and receptor tyrosine kinases).
Experimental Protocols
The determination of kinase inhibition is a critical step in the characterization of a small molecule inhibitor. The following outlines a general methodology for assessing kinase cross-reactivity, based on common industry practices and information available in relevant publications.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reagents:
-
Purified recombinant human kinases.
-
This compound (serially diluted).
-
ATP (Adenosine triphosphate).
-
Specific peptide substrates for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Kinase reactions are typically performed in 96-well or 384-well plates.
-
A solution of the specific kinase and its peptide substrate is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often set at or near the Km value for each respective kinase to ensure accurate IC50 determination.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified using a suitable detection method. Luminescent, fluorescent, or radiometric readouts are commonly employed.
-
-
Data Analysis:
-
The raw data (e.g., luminescence, fluorescence intensity) is converted to percent inhibition relative to a vehicle control (e.g., DMSO).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the process of its evaluation, the following diagrams have been generated.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinase cross-reactivity screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Edecesertib: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Edecesertib, a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, against a panel of established anti-inflammatory drugs. The comparative analysis is supported by preclinical experimental data, with a focus on the inhibition of key inflammatory mediators. Detailed methodologies for the cited experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to this compound and its Mechanism of Action
This compound (GS-5718) is an orally bioavailable small molecule that selectively inhibits IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3][4][5] These pathways are integral to the innate immune system and, when dysregulated, contribute to the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting IRAK4, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][6][7] this compound has been evaluated in preclinical models and clinical trials for inflammatory conditions, including lupus and rheumatoid arthritis.[1]
Comparative Analysis of In Vitro Anti-inflammatory Potency
To benchmark the anti-inflammatory activity of this compound, its potency in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in human monocytes is compared with other anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the TLR4 signaling pathway. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are presented to quantify the potency of each compound.
| Drug | Target | Assay | Cell Type | EC50/IC50 (nM) |
| This compound | IRAK4 | LPS-induced TNF-α release | Human Monocytes | 191 |
| Emavusertib | IRAK4 | TLR-stimulated cytokine release (TNF-α, IL-1β, IL-6, IL-8) | THP-1 Cells | <250 |
| Zabedosertib | IRAK4 | IRAK4 kinase activity | N/A | 3.55 |
| LPS-induced TNF-α release | THP-1 Cells | 2300 | ||
| Tofacitinib | JAK1, JAK2, JAK3 | JAK kinase activity | N/A | 1-4 |
| Adalimumab | TNF-α | N/A | N/A | N/A |
| Dexamethasone | Glucocorticoid Receptor | N/A | N/A | N/A |
Experimental Protocols
LPS-Induced TNF-α Release in Human Monocytes/PBMCs
This assay is a standard method to evaluate the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., heparin).
-
The blood is diluted with phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a Ficoll-Paque density gradient.
-
Centrifugation is performed to separate the blood components. The PBMC layer is carefully collected.
-
The collected PBMCs are washed with PBS to remove any remaining Ficoll and platelets.
-
Cells are counted and viability is assessed using a method like trypan blue exclusion.
2. Cell Culture and Treatment:
-
PBMCs are seeded in 96-well culture plates at a specific density (e.g., 2 x 10^5 cells/well) in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 1 hour).
3. Stimulation:
-
LPS is added to the wells at a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
The plates are incubated for a specific duration (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of TNF-α:
-
After incubation, the culture plates are centrifuged to pellet the cells.
-
The supernatant is carefully collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition of TNF-α production is calculated for each concentration of the test compound relative to the vehicle-treated control.
-
The EC50 or IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Caption: Workflow for LPS-induced TNF-α release assay.
References
- 1. Tofacitinib Ameliorates Lipopolysaccharide-Induced Acute Kidney Injury by Blocking the JAK-STAT1/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Edecesertib and Emavusertib: A Guide for Researchers
This guide provides a detailed in vivo comparison of two prominent IRAK4 inhibitors, Edecesertib (GS-5718) and Emavusertib (CA-4948). Developed for researchers, scientists, and drug development professionals, this document objectively evaluates their performance, supported by available experimental data, to inform future research and clinical development.
Introduction
This compound and Emavusertib are small molecule inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in inflammatory signaling pathways. While both drugs share a common target, their development paths and therapeutic indications diverge significantly. This compound, developed by Gilead Sciences, is primarily being investigated for autoimmune and inflammatory diseases such as cutaneous lupus erythematosus (CLE) and rheumatoid arthritis.[1][2][3] In contrast, Emavusertib, developed by Curis, Inc., is being evaluated for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and B-cell non-Hodgkin lymphomas (NHL).[4][5][6] Emavusertib is a dual inhibitor of both IRAK4 and FMS-like Tyrosine Kinase 3 (FLT3).[7][8]
Mechanism of Action and Signaling Pathways
Both this compound and Emavusertib function by inhibiting IRAK4, a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[9][10][11] Activation of these receptors leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines and promoting cell survival.[4][9] By inhibiting IRAK4, both drugs aim to block these downstream effects.
Emavusertib possesses an additional mechanism of action through its inhibition of FLT3, a receptor tyrosine kinase often mutated in AML.[7][8] This dual inhibition makes it a targeted therapy for hematologic malignancies driven by both IRAK4 and FLT3 signaling.
Below is a diagram illustrating the IRAK4 signaling pathway targeted by both drugs.
In Vivo Preclinical Data
This compound
In vivo studies for this compound have primarily focused on models of autoimmune diseases. A key study demonstrated its efficacy in a mouse NZB lupus model.[10][11] While specific quantitative data from this study is not publicly available in the search results, the findings supported its advancement into clinical trials for lupus.
Emavusertib
Emavusertib has undergone more extensive in vivo preclinical testing in the context of hematologic malignancies.
| Animal Model | Cancer Type | Dosing | Key Findings |
| OCI-Ly3 Xenograft | ABC DLBCL (MYD88-L265P) | 100 mg/kg qd (oral) | >90% tumor growth inhibition.[4] |
| OCI-Ly3 Xenograft | ABC DLBCL (MYD88-L265P) | 200 mg/kg qd (oral) | Partial tumor regression.[4] |
| MV4-11 Xenograft | AML (FLT3-ITD) | 12.5, 25, 50, 100 mg/kg | Induced tumor regression during a 21-day treatment period.[4] |
| A20 Tumor Model | Primary CNS Lymphoma | 100 mg/kg | Improved median survival by 61%.[4][12] |
| THP-1 AML Model | AML (FLT3-wt) | Not specified | Blocked bone marrow engraftment.[4][12] |
Experimental Protocols
Detailed experimental protocols for the cited in vivo studies are not fully available in the public domain. However, based on standard practices in preclinical oncology and immunology research, the following outlines the likely methodologies.
Xenograft Tumor Model Protocol (for Emavusertib)
A typical workflow for a xenograft study to evaluate the in vivo efficacy of a compound like Emavusertib is depicted below.
References
- 1. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 2. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curis Announces Additional Data from TakeAim Leukemia Study [prnewswire.com]
- 6. curis.com [curis.com]
- 7. selleckchem.com [selleckchem.com]
- 8. onclive.com [onclive.com]
- 9. Facebook [cancer.gov]
- 10. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
Edecesertib: A Comparative Analysis in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Edecesertib (GS-5718) is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2][3][4][5][6] Dysregulation of these pathways is a key driver in the pathogenesis of numerous autoimmune diseases. This guide provides a comparative overview of the preclinical data available for this compound in various autoimmune disease models, placing its performance in the context of established therapies.
Mechanism of Action: Targeting the Myddosome
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4. IRAK4 is a central component of the Myddosome, a signaling complex that forms downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. The activation of IRAK4 initiates a signaling cascade, leading to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are pivotal in the inflammatory processes of autoimmune diseases. By inhibiting IRAK4, this compound effectively blocks this entire downstream cascade, thereby reducing the production of these key inflammatory mediators.
This compound in a Murine Model of Lupus
The primary preclinical evaluation of this compound has been conducted in the NZB/W F1 mouse model, which spontaneously develops an autoimmune disease that closely mimics human Systemic Lupus Erythematosus (SLE), including the development of lupus nephritis.[1][2][3]
Performance Summary
While direct head-to-head quantitative comparisons from a single study are not publicly available, a qualitative comparison can be drawn from existing data. This compound has demonstrated significant efficacy in the NZB/W model.[3] Standard-of-care treatments have also been shown to be effective in this model in separate studies.
| Treatment | Key Efficacy Endpoints in NZB/W F1 Mouse Model | Reference |
| This compound (GS-5718) | Statistically significant improvements in survival, reduced proteinuria, splenomegaly, and serum cholesterol. Decreased kidney swelling, crescent formation, protein casts, and perivascular infiltration. | [3] |
| Cyclophosphamide | Generally used as a positive control, shows significant suppression of proteinuria and 100% survival in some studies. | |
| Mycophenolate Mofetil (MMF) | Suppresses the development of albuminuria and anti-DNA antibodies, leading to prolonged lifespan. | |
| BAFF Inhibitors (e.g., Belimumab) | Known to be effective in this model, targeting B-cell survival. | |
| Methotrexate | Has demonstrated efficacy in improving survival and clinical pathologies in this model. | [3] |
Experimental Protocol: NZB/W F1 Mouse Model of Spontaneous Lupus
The following provides a generalized protocol for evaluating therapeutic agents in the NZB/W F1 mouse model.
Detailed Methodology:
-
Animal Model: Female NZB/W F1 mice are typically used as they spontaneously develop a severe lupus-like disease.
-
Study Initiation: Treatment is often initiated at an age when early signs of disease, such as low-level proteinuria, are present (around 20-24 weeks).
-
Group Allocation: Mice are randomized into treatment and control groups based on baseline proteinuria levels to ensure an even distribution of disease severity.
-
Drug Administration: this compound is administered orally, typically once daily. A vehicle control group and a positive control group (e.g., cyclophosphamide) are included for comparison.
-
In-Life Monitoring: Key disease parameters are monitored throughout the study. This includes weekly measurement of proteinuria (using urine dipsticks or metabolic cages), body weight, and periodic blood collection for the analysis of serum anti-dsDNA antibody titers by ELISA.
This compound in Other Autoimmune Disease Models
To date, there is a lack of publicly available preclinical data on the efficacy of this compound in other established autoimmune disease models, such as those for rheumatoid arthritis or multiple sclerosis.
Rheumatoid Arthritis (RA)
While a clinical trial of this compound in RA was withdrawn, the underlying rationale for its potential use is based on the role of TLRs in the pathogenesis of RA. TLRs are expressed on various cell types in the synovium and contribute to the production of inflammatory cytokines that drive joint inflammation and destruction. Therefore, IRAK4 inhibition remains a plausible therapeutic strategy for RA.
Common Preclinical Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used animal model for RA. It is induced by immunization with type II collagen, leading to an autoimmune response against the cartilage in the joints.
Multiple Sclerosis (MS)
The role of the IRAK4 signaling pathway in the pathogenesis of MS is an area of active research. TLR activation on microglia and other immune cells within the central nervous system can contribute to the inflammatory demyelination characteristic of the disease.
Common Preclinical Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS. It is induced by immunization with myelin-derived antigens, leading to an autoimmune attack on the central nervous system.
Conclusion
The available preclinical data strongly support the efficacy of this compound in a murine model of lupus, demonstrating significant improvements in survival and key disease parameters.[3] Its mechanism of action, through the inhibition of the central signaling molecule IRAK4, provides a strong rationale for its development in autoimmune diseases driven by TLR and IL-1R signaling.
However, a key limitation in the current publicly available data is the absence of direct, quantitative comparisons of this compound with standard-of-care therapies within the same preclinical studies. Furthermore, there is a notable lack of data on the efficacy of this compound in models of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further preclinical studies directly comparing this compound to existing therapies and exploring its potential in a broader range of autoimmune conditions would be highly valuable for the research and drug development community.
References
- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (GS-5718) / Gilead [delta.larvol.com]
- 3. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 4. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 5. POS0672 FIRST-IN-HUMAN STUDY OF GS-5718, AN ORAL IRAK-4 INHIBITOR, IN HEALTHY SUBJECTS: PHARMACOKINETICS, SAFETY, TOLERABILITY, AND ASSESSMENT OF EFFECT OF FOOD AND ACID REDUCING AGENTS ON EXPOSURE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. researchgate.net [researchgate.net]
Assessing the Potential Synergistic Effects of Edecesertib in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Edecesertib (GS-5718) is an investigational, orally active, selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is a critical component of the innate immune system.[4] Its inhibition by this compound has shown potential in treating inflammatory and autoimmune diseases, with current clinical trials focusing on cutaneous lupus erythematosus (CLE) and systemic lupus erythematosus (SLE).[1][5][6][7][8][9] While clinical development has primarily assessed this compound as a monotherapy, its unique mechanism of action presents a compelling rationale for exploring synergistic combinations with other therapeutic agents.
This guide provides a comparative analysis of this compound and other drug classes, supported by a mechanistic rationale for potential synergistic effects, and outlines experimental protocols to investigate these hypotheses.
Comparative Analysis of Therapeutic Agents in Lupus
The following table summarizes the characteristics of this compound in comparison to other drugs commonly used or investigated in the treatment of lupus, highlighting the potential for complementary mechanisms of action.
| Drug Class | Example Drug(s) | Primary Mechanism of Action | Therapeutic Target(s) | Potential for Synergy with this compound |
| IRAK4 Inhibitor | This compound | Inhibits IRAK4 kinase activity, blocking downstream signaling from TLRs and IL-1Rs.[4] | IRAK4 | Baseline: this compound targets innate immunity. Synergy is hypothesized with drugs targeting adaptive immunity or other inflammatory pathways. |
| Antimalarials | Hydroxychloroquine, Chloroquine | Multiple effects including inhibition of TLR signaling in plasmacytoid dendritic cells, and increasing the pH of intracellular vesicles. | TLR7/9, endosomal function | High: Both target TLR pathways, but through different mechanisms. Combination could lead to a more profound inhibition of type I interferon production. |
| Corticosteroids | Prednisone, Methylprednisolone | Broad anti-inflammatory and immunosuppressive effects through glucocorticoid receptor agonism. | Glucocorticoid Receptor | High: Corticosteroids offer broad immunosuppression, while this compound provides targeted inhibition of a specific inflammatory pathway, potentially allowing for steroid-sparing regimens. |
| Conventional Synthetic DMARDs | Methotrexate, Mycophenolate Mofetil, Azathioprine | Inhibit proliferation of lymphocytes and other immune cells by interfering with nucleotide synthesis. | Dihydrofolate reductase, inosine monophosphate dehydrogenase | Moderate to High: Targeting both innate (this compound) and adaptive (csDMARDs) immune responses could provide a more comprehensive suppression of autoimmune pathology. |
| Biologic DMARDs (B-cell targeted) | Belimumab, Rituximab | Target B-lymphocyte stimulator (BLyS) or CD20 on B-cells, leading to B-cell depletion or reduced activity. | BLyS, CD20 | High: this compound can dampen the initial innate immune triggers, while B-cell therapies reduce the subsequent adaptive autoimmune response, including autoantibody production. |
| Biologic DMARDs (Cytokine targeted) | Anifrolumab | Blocks the type I interferon receptor (IFNAR), preventing the activity of all type I interferons. | IFNAR1 | High: this compound reduces the production of pro-inflammatory cytokines upstream, while Anifrolumab blocks the action of a key downstream effector cytokine family central to lupus pathogenesis. |
Mechanistic Rationale for Synergy
This compound's inhibition of IRAK4 primarily impacts the innate immune response. A key consequence of TLR and IL-1R signaling in lupus is the production of pro-inflammatory cytokines and type I interferons. While this compound can temper this initial activation, synergistic effects can be hypothesized with drugs that target parallel or downstream pathways.
Signaling Pathway: IRAK4 in TLR/IL-1R Signaling
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor and Interleukin-1 receptor signaling cascades. This compound acts at this critical node to prevent downstream activation of transcription factors like NF-κB and AP-1, which drive inflammatory gene expression.
Caption: IRAK4 signaling pathway targeted by this compound.
Logical Relationship for Combination Therapy
Combining this compound with a drug targeting a different aspect of the immune response, such as a B-cell inhibitor, could lead to a more comprehensive and potentially synergistic therapeutic effect.
Caption: Logic for combining innate and adaptive immune inhibitors.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic potential of this compound with other drugs, a combination of in vitro and in vivo studies is necessary.
In Vitro Synergy Assessment in Human PBMCs
Objective: To determine if this compound in combination with another agent (e.g., a corticosteroid or a JAK inhibitor) synergistically reduces cytokine production from peripheral blood mononuclear cells (PBMCs) of lupus patients.
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donors and SLE patients using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug.
-
Stimulation: Stimulate PBMCs with a TLR7/8 agonist (e.g., R848) or LPS in the presence of varying concentrations of this compound, the combination drug, or both.
-
Cytokine Analysis: After 24 hours, collect supernatants and measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) using ELISA or a multiplex bead array.
-
Data Analysis: Use the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Experimental workflow for in vitro drug synergy analysis.
In Vivo Synergy Assessment in a Lupus Mouse Model
Objective: To evaluate if the combination of this compound with a standard-of-care agent (e.g., mycophenolate mofetil) improves disease outcomes in a lupus-prone mouse model (e.g., NZB/W F1).
Methodology:
-
Animal Model: Use female NZB/W F1 mice, which spontaneously develop a lupus-like disease.
-
Dosing: Once proteinuria is established, randomize mice into four groups: Vehicle control, this compound alone, combination drug alone, and this compound + combination drug. Administer drugs daily via oral gavage.
-
Monitoring: Monitor body weight and proteinuria weekly.
-
Serology: Collect blood at baseline and at the end of the study to measure serum levels of anti-dsDNA autoantibodies.
-
Histopathology: At the end of the study (e.g., 8-12 weeks of treatment), harvest kidneys for histopathological analysis of glomerulonephritis.
-
Data Analysis: Compare the mean proteinuria scores, anti-dsDNA antibody titers, and kidney pathology scores between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significantly greater improvement in the combination group compared to the individual drug groups would suggest in vivo synergy.
Conclusion
This compound's targeted inhibition of the IRAK4 signaling pathway represents a promising approach for the treatment of lupus and other autoimmune diseases. While its efficacy as a monotherapy is under investigation, there is a strong mechanistic rationale for exploring its synergistic potential with other drugs that target complementary pathways of the immune response. The combination of this compound with agents that modulate the adaptive immune system or other inflammatory cascades could lead to more profound and durable clinical responses, potentially with an improved safety profile through the use of lower doses of each agent. The experimental protocols outlined provide a framework for rigorously testing these hypotheses and identifying promising combination therapies for future clinical development.
References
- 1. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 2. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound for Cutaneous Lupus Erythematosus · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound (GS-5718) / Gilead [delta.larvol.com]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
Edecesertib's Potential in Methotrexate-Resistant Rheumatoid Arthritis: A Comparative Analysis of Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Edecesertib, a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, for methotrexate-resistant rheumatoid arthritis (RA). As the clinical development of this compound for RA has been discontinued, this document focuses on the scientific rationale for IRAK-4 inhibition, supported by preclinical data from a surrogate IRAK-4 inhibitor, and compares this strategy with established alternative therapies, including Janus kinase (JAK) inhibitors and Tumor Necrosis Factor (TNF) inhibitors. All quantitative data is presented in structured tables, and detailed experimental methodologies for key preclinical models are described.
Introduction to Therapeutic Challenges in Methotrexate-Resistant RA
Methotrexate (MTX) is the cornerstone therapy for rheumatoid arthritis; however, a significant portion of patients either do not respond adequately or lose responsiveness over time, leading to persistent inflammation and joint damage. This necessitates the use of alternative therapeutic agents with different mechanisms of action. The primary alternatives for MTX-resistant RA include TNF inhibitors and JAK inhibitors, which have demonstrated significant efficacy in clinical practice. The development of IRAK-4 inhibitors like this compound represented a novel approach by targeting the innate immune signaling pathways. Although this compound's development for RA has ceased, understanding its mechanism and potential efficacy provides valuable insights into the broader landscape of RA drug development.
Comparative Efficacy in Preclinical Models
| Therapeutic Target | Compound | Animal Model | Key Efficacy Endpoints | Outcome |
| IRAK-4 | PF-06650833 | Rat CIA | Arthritis Score, Paw Swelling | Dose-dependent reduction in arthritis score and paw swelling.[1] |
| JAK1/JAK3 | Tofacitinib | Rat CIA | Arthritis Score, Paw Swelling, Histopathology | Dose-dependent reduction in arthritis score, paw swelling, and joint damage.[1] |
| TNF | Etanercept | Rat CIA | Arthritis Score, Paw Swelling, Histopathology | Significant reduction in arthritis score, paw swelling, and joint damage.[1] |
Signaling Pathways in Methotrexate-Resistant RA
The development of resistance to methotrexate in RA is a multifactorial process involving several signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets.
Key Signaling Pathways
-
Folate Metabolism and Adenosine Signaling: Methotrexate's primary mechanism involves the inhibition of dihydrofolate reductase, leading to a reduction in nucleotide synthesis and an increase in extracellular adenosine, which has anti-inflammatory properties. Resistance can emerge from alterations in this pathway.
-
Toll-Like Receptor (TLR) / IRAK-4 Signaling: The innate immune system, through TLRs, plays a significant role in the pathogenesis of RA. IRAK-4 is a critical kinase downstream of TLRs and the IL-1 receptor. Its activation leads to the production of pro-inflammatory cytokines. Targeting IRAK-4, as with this compound, aims to block this inflammatory cascade.
-
JAK/STAT Pathway: This pathway is central to signaling for numerous cytokines involved in RA pathogenesis. JAK inhibitors block the activity of one or more of the Janus kinase family members (JAK1, JAK2, JAK3, TYK2), thereby interfering with cytokine signaling.
-
TNF Signaling: Tumor Necrosis Factor (TNF) is a key pro-inflammatory cytokine in RA. TNF inhibitors bind to and neutralize TNF, preventing it from activating its receptors and downstream inflammatory signaling.
Diagram of Key Signaling Pathways in RA
Caption: Simplified signaling pathways targeted by this compound, JAK inhibitors, and TNF inhibitors in RA.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many pathological and immunological features with the human disease.
Induction Protocol:
-
Animal Strain: DBA/1 mice or Lewis rats are commonly used due to their susceptibility to CIA.
-
Immunization: Animals are immunized intradermally at the base of the tail with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Booster: A booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.
-
Disease Assessment: The development and severity of arthritis are monitored by visual scoring of paw swelling and erythema. Clinical scores are assigned to each paw, and a cumulative arthritis score is calculated. Paw thickness can also be measured using a caliper.
Establishing a Methotrexate-Resistant CIA Model (Theoretical Workflow)
While a standardized protocol is not universally established, a methotrexate-resistant model could be developed as follows:
-
Induce CIA: Follow the standard CIA induction protocol.
-
Methotrexate Treatment: Upon the onset of arthritis, treat the animals with a clinically relevant dose of methotrexate.
-
Identify Non-Responders: A subset of animals will likely show a suboptimal response to methotrexate, characterized by persistent or worsening arthritis scores. These animals would be considered "methotrexate-resistant" for the purpose of the study.
-
Test Investigational Drugs: The methotrexate-resistant animals would then be randomized to receive the investigational drug (e.g., an IRAK-4 inhibitor), a comparator drug (e.g., a JAK or TNF inhibitor), or a vehicle control.
-
Efficacy Evaluation: The efficacy of the treatments would be assessed by monitoring changes in arthritis scores, paw swelling, and histological analysis of joint destruction.
Diagram of Experimental Workflow for MTX-Resistant CIA Model
Caption: A proposed workflow for evaluating therapies in a methotrexate-resistant CIA model.
Conclusion
While the clinical development of this compound for rheumatoid arthritis has been halted, the inhibition of IRAK-4 remains a scientifically compelling strategy for the treatment of inflammatory diseases. Preclinical data from other IRAK-4 inhibitors suggest potential efficacy in arthritis models. For patients with methotrexate-resistant RA, established and effective alternatives include JAK inhibitors and TNF inhibitors, which target different key nodes in the inflammatory cascade. Future research into novel therapeutic targets for this patient population continues to be a high priority in rheumatology drug development. The methodologies and comparative framework presented in this guide can serve as a valuable resource for the preclinical evaluation of next-generation therapies for rheumatoid arthritis.
References
Safety Operating Guide
Safe Disposal of Edecesertib: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Edecesertib (also known as GS-5718), a selective, orally active IRAK-4 inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C22H22FN7O2[1][2] |
| Molecular Weight | 435.45 g/mol [2][3] |
| CAS Number | 2408839-73-4[1][2] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1] |
| Solubility | Soluble in DMSO[4] |
| Storage (Powder) | -20°C for long-term storage (months to years)[4] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocols for Safe Disposal
The following step-by-step procedures are to be followed for the disposal of this compound and associated materials. These protocols are based on the known hazards of the compound and general guidelines for laboratory waste management.[5][6]
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental exposure and environmental contamination.
-
Solid Waste:
-
Collect all unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with the compound.
-
Place these materials in a clearly labeled, sealable container designated for hazardous solid chemical waste. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., in DMSO).
-
Pour the liquid waste into a dedicated, leak-proof, and chemically compatible container for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," the chemical names of all components (e.g., "this compound in DMSO"), and the appropriate hazard warnings.
-
-
Empty Containers:
-
Original this compound vials and any other containers that held the pure compound or its solutions should be considered contaminated.
-
These containers should not be disposed of in regular trash or glassware waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., the solvent used for the this compound solution). Collect the rinsate as hazardous liquid waste.
-
After rinsing, the container can be managed as hazardous solid waste.
-
Storage of Waste
-
Store all this compound waste containers in a designated satellite accumulation area for hazardous waste.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
The storage area should be secure and away from general laboratory traffic.
Final Disposal
-
The ultimate disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected waste.[6]
-
Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, mitigating risks to both human health and the ecosystem.
References
- 1. This compound|2408839-73-4|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | IRAK-4 inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 4. This compound | CAS 2408839-73-4 | IRAK4 inhibitor | Sun-shinechem [sun-shinechem.com]
- 5. my.enmu.edu [my.enmu.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
